molecular formula C34H28N4O4 B15542834 O-Desmethyl Midostaurin

O-Desmethyl Midostaurin

货号: B15542834
分子量: 556.6 g/mol
InChI 键: PXOCRDZEEXVZQC-MSCAEBPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

O-Desmethyl Midostaurin is a useful research compound. Its molecular formula is C34H28N4O4 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C34H28N4O4

分子量

556.6 g/mol

IUPAC 名称

N-[(2S,3R,4R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25?,31-,34+/m1/s1

InChI 键

PXOCRDZEEXVZQC-MSCAEBPVSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Midostaurin (CGP62221) is a principal and pharmacologically active metabolite of the multi-kinase inhibitor Midostaurin. Its synthesis and purification are critical for various research and development activities, including its use as an analytical standard and for further pharmacological evaluation. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound via the demethylation of Midostaurin, along with a detailed methodology for its purification by High-Performance Liquid Chromatography (HPLC). The protocols described herein are based on established chemical principles for O-demethylation of complex aryl methyl ethers and purification techniques for staurosporine analogs.

Introduction

Midostaurin, an indolocarbazole derivative, is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] In vivo, Midostaurin is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into two major active metabolites: CGP52421 (a hydroxylated derivative) and this compound (CGP62221), the O-demethylation product.[3] this compound has been shown to exhibit comparable potency to the parent drug in inhibiting protein kinase Cα and cancer cell proliferation.[3] The availability of pure this compound is therefore essential for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies.

This guide outlines a proposed laboratory-scale synthesis of this compound from Midostaurin and a robust purification protocol to obtain the compound in high purity.

Synthesis of this compound

Proposed Synthetic Scheme

G Midostaurin Midostaurin ODesmethyl_Midostaurin This compound Midostaurin->ODesmethyl_Midostaurin Demethylation Midostaurin_ODesmethyl_Midostaurin_edge reagents BBr₃ DCM, -78 °C to rt

Caption: Proposed synthesis of this compound from Midostaurin.

Experimental Protocol: O-Demethylation using Boron Tribromide

This protocol is a general procedure and may require optimization for this specific substrate.

  • Reaction Setup:

    • Dissolve Midostaurin (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent:

    • Slowly add a solution of Boron tribromide (1.5 - 3.0 eq) in anhydrous DCM to the stirred solution of Midostaurin via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

    • Separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product will likely contain unreacted starting material, by-products, and impurities. Purification is crucial to obtain this compound of high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of staurosporine analogs.[7]

Purification Workflow

G Crude Crude O-Desmethyl Midostaurin Dissolve Dissolve in DMSO/Methanol Crude->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions by LC-MS Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to dryness Pool->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: Workflow for the purification of this compound.

Experimental Protocol: Preparative RP-HPLC
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with the mobile phase (e.g., acetonitrile/water mixture) to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 30% to 70% B over 30 minutes is a good starting point and should be optimized based on analytical HPLC results.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV detection at a wavelength of approximately 290 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical LC-MS.

  • Post-Purification:

    • Pool the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.

Data Presentation

The following tables summarize expected quantitative data for the synthesis and purification of this compound. These are typical values and may vary depending on the specific reaction and purification conditions.

Table 1: Synthesis Reaction Parameters and Expected Outcome
ParameterValue
Starting MaterialMidostaurin
ReagentBoron tribromide (BBr₃)
SolventDichloromethane (DCM)
Reaction Temperature-78 °C to room temperature
Reaction Time12 - 24 hours
Expected Yield (Crude) 60 - 80%
Expected Purity (Crude) 50 - 70%
Table 2: Purification Parameters and Final Product Specifications
ParameterValue
Purification MethodPreparative RP-HPLC
Column TypeC18 Reversed-Phase
Mobile PhaseAcetonitrile/Water with 0.1% TFA
Expected Recovery Yield 70 - 90%
Final Purity (by HPLC) >98%
Final Form Lyophilized powder

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct chemical transformation. The logical relationship is a straightforward demethylation reaction.

G Midostaurin Midostaurin (Aryl Methyl Ether) Intermediate Lewis Acid-Ether Complex Midostaurin->Intermediate Coordination BBr3 Boron Tribromide (Lewis Acid) BBr3->Intermediate Product This compound (Phenol) Intermediate->Product Demethylation

Caption: Logical diagram of the BBr₃-mediated O-demethylation of Midostaurin.

Conclusion

This technical guide provides a detailed, albeit proposed, methodology for the synthesis and purification of this compound. The O-demethylation of Midostaurin using Boron tribromide presents a viable route to obtain the desired metabolite. Subsequent purification by preparative RP-HPLC is expected to yield the compound with high purity, suitable for use as a reference standard and for further biological investigation. Researchers should note that the proposed synthesis requires careful optimization and handling of hazardous reagents. The provided protocols should serve as a strong foundation for the successful laboratory-scale production of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of O-Desmethyl Midostaurin in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which lead to constitutive activation of the kinase and downstream signaling pathways, promoting leukemic cell proliferation and survival. Midostaurin, a multi-kinase inhibitor, was the first FLT3 inhibitor approved for the treatment of FLT3-mutated AML in combination with standard chemotherapy. Following administration, Midostaurin is metabolized into two major active metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421. This guide focuses on the core mechanism of action of this compound (CGP52421), providing a detailed technical overview for research and drug development professionals.

Core Mechanism of Action: FLT3 Inhibition

This compound (CGP52421) is a major active metabolite of Midostaurin.[1] Like its parent compound, CGP52421 functions as a potent inhibitor of the FLT3 receptor tyrosine kinase.[1] In AML, activating mutations in FLT3, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, result in ligand-independent dimerization and constitutive kinase activity. This aberrant signaling drives uncontrolled proliferation and inhibits apoptosis in leukemic blasts.

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades.[2] This inhibition of FLT3 autophosphorylation effectively blocks the pro-leukemic signals and induces cell cycle arrest and apoptosis in FLT3-mutated AML cells.[3]

Impact on Downstream Signaling Pathways

The constitutive activation of FLT3 in AML leads to the persistent activation of several key downstream signaling pathways that are crucial for cell survival and proliferation. This compound's inhibition of FLT3 effectively dampens these pathways.

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[4] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression and survival, such as PIM1 and MYC.[4][5] this compound, by inhibiting FLT3, prevents the phosphorylation and activation of STAT5, leading to the downregulation of its target genes and subsequent inhibition of cell proliferation.[6]

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another essential signaling axis downstream of FLT3 that promotes cell survival by inhibiting pro-apoptotic proteins.[4][7] Inhibition of FLT3 by this compound leads to reduced activation of the PI3K/AKT pathway, thereby promoting apoptosis in AML cells.[6]

  • RAS/MEK/ERK Pathway: The RAS/MEK/ERK (MAPK) pathway is also activated by FLT3 and plays a role in cell proliferation and differentiation.[4] this compound's blockade of FLT3 signaling also leads to the attenuation of this pathway.

The following diagram illustrates the central role of FLT3 in AML and the inhibitory action of this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Phosphorylation AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival pSTAT5 p-STAT5 STAT5->pSTAT5 Transcription Gene Transcription (e.g., MYC, PIM1) pSTAT5->Transcription Nuclear Translocation Transcription->Proliferation_Survival CGP52421 This compound (CGP52421) CGP52421->FLT3 Inhibition

FLT3 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound (CGP52421) against various AML-relevant cell lines and kinases.

Target/Cell LineMutation StatusAssay TypeParameterValue (nM)Reference
FLT3Wild-TypeKinase AssayIC50200-400[3]
FLT3ITDKinase AssayIC50200-400[3]
FLT3D835YKinase AssayIC50200-400[3]
Ba/F3-FLT3-ITDFLT3-ITDProliferationGI50650[3]
SYKWild-TypeKinase AssayIC5020.8[8]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the activity of this compound are provided below.

Cell Viability/Proliferation Assay (AlamarBlue)

This assay quantitatively measures the proliferation of AML cell lines following treatment with this compound.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (CGP52421) stock solution in DMSO

  • AlamarBlue™ Cell Viability Reagent

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Culture AML cells to logarithmic growth phase.

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted compound to the wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of AlamarBlue™ reagent to each well.

  • Incubate for 4-6 hours at 37°C, protected from light.

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.[5][9]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting the data using a non-linear regression model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • AML cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat AML cells with the desired concentrations of this compound for 24-48 hours. Include an untreated control.

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation.[10]

  • Wash the cells once with cold PBS and resuspend the pellet in 100 µL of 1X Binding Buffer.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat AML cells with this compound for the desired time points.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[5]

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Peptide substrate for FLT3

  • This compound (CGP52421)

  • ADP-Glo™ Kinase Assay Kit or similar detection system

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the FLT3 kinase, the test compound dilutions, and the kinase assay buffer.

  • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[7]

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the reaction at 30°C for 45-60 minutes.[12]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's protocol.[12]

  • Measure the luminescent signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a FLT3 inhibitor like this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Kinase_Assay In Vitro Kinase Assay (FLT3, other kinases) Start->Kinase_Assay Cell_Culture AML Cell Line Culture (e.g., MOLM-13, MV4-11) Start->Cell_Culture Data_Analysis Data Analysis (IC50, GI50 determination) Kinase_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (AlamarBlue) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, etc.) Cell_Culture->Western_Blot Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Characterization of Mechanism of Action Data_Analysis->Conclusion

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound (CGP52421), a major active metabolite of Midostaurin, plays a significant role in the therapeutic efficacy of its parent compound in FLT3-mutated AML. Its primary mechanism of action involves the direct inhibition of the constitutively active FLT3 kinase, leading to the suppression of critical downstream signaling pathways such as STAT5, PI3K/AKT, and RAS/MEK/ERK. This ultimately results in the inhibition of proliferation and induction of apoptosis in leukemic cells. The in-depth understanding of its mechanism, supported by robust in vitro characterization, is crucial for the continued development and optimization of targeted therapies for AML.

References

O-Desmethyl Midostaurin (CGP62221): A Comprehensive Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Midostaurin, also known as CGP62221, is one of the two major and pharmacologically active metabolites of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] This document provides an in-depth technical overview of the biological activity of CGP62221. It details its mechanism of action as a potent inhibitor of multiple protein kinases, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways it modulates. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in oncology drug discovery and development.

Introduction: The Role of an Active Metabolite

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two principal active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[2][3] CGP62221 is a significant contributor to the overall clinical activity of Midostaurin, exhibiting a biological profile that is, in many aspects, comparable or even superior to the parent drug.[1][3] Following oral administration of Midostaurin, CGP62221 is a major circulating component in plasma, with a long half-life that ensures sustained therapeutic exposure.[3][4] Understanding the specific biological activities of CGP62221 is therefore crucial for a complete comprehension of Midostaurin's therapeutic effects and potential drug-drug interactions.[2]

Mechanism of Action: A Multi-Targeted Kinase Inhibitor

Similar to its parent compound, CGP62221 functions as a potent, ATP-competitive, multi-targeted kinase inhibitor.[5] Its mechanism of action involves binding to the ATP-binding pocket of various serine/threonine and tyrosine kinases, thereby blocking their phosphorylative activity and disrupting downstream signaling cascades that are critical for cancer cell proliferation, survival, and differentiation.[5][6]

The primary targets of CGP62221 that are central to its anti-neoplastic effects include:

  • FMS-like Tyrosine Kinase 3 (FLT3): CGP62221 potently inhibits both wild-type and, crucially, mutated forms of FLT3, such as internal tandem duplication (ITD) mutations, which are common drivers in AML.[5][6][7] Inhibition of the constitutively active FLT3-ITD signaling pathway induces cell cycle arrest and apoptosis in leukemic cells.[8][9]

  • KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): The metabolite effectively inhibits both wild-type and mutant forms of KIT, including the D816V mutation that is a hallmark of systemic mastocytosis.[10][11] By blocking KIT signaling, CGP62221 suppresses the growth and survival of neoplastic mast cells.[10][12]

  • Protein Kinase C (PKC): CGP62221 demonstrates comparable potency to Midostaurin in the inhibition of PKCα.[1] PKC is a family of serine/threonine kinases involved in various cellular processes, including proliferation and differentiation.[13]

  • Other Key Kinases: The inhibitory spectrum of CGP62221 also extends to other receptor tyrosine kinases implicated in oncogenesis and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the non-receptor tyrosine kinase FES.[5][6][10]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative metrics that define the biological activity of this compound (CGP62221).

Table 1: In Vitro Potency and Cellular Activity of CGP62221
Target/AssayCell Line / SystemIC₅₀ ValueObservationsReference(s)
Cell Proliferation HMC-1.1 & HMC-1.2 (Mast Cell Leukemia)50 - 250 nMPotent dose-dependent growth inhibition, comparable to Midostaurin.[10][14]
PKCα Inhibition In vitro enzyme assayComparable to MidostaurinPotent inhibition of Protein Kinase C alpha.[1]
FLT3 Inhibition Cell-based assaysPotent (specific value not cited)Contributes to the overall anti-leukemic activity of Midostaurin.[3][7]
KIT Dephosphorylation HMC-1.2 cells (express KIT D816V)Effective at 1 µMBlocks constitutive phosphorylation (activation) of KIT.[10]
FES Kinase Activity HMC-1.2 cellsEffective at 1 µMSuppresses activity of the downstream kinase FES.[10]
IgE-dependent Histamine Release Normal Blood Basophils0.01 - 1 µMSuppresses allergic response, comparable to Midostaurin.[10]
CYP3A4/5 Inhibition In vitro (midazolam 1′-hydroxylation)<1 µMPotent inhibitor of the major drug-metabolizing enzyme CYP3A4.[2]
Table 2: Pharmacokinetic Properties of CGP62221
ParameterValueConditionReference(s)
Plasma Half-Life (t½) 33.4 hoursFollowing a single 50 mg oral dose of [¹⁴C]Midostaurin in healthy subjects.[3]
Relative Plasma Exposure 27.7% of total circulating componentsFollowing a single 50 mg oral dose of [¹⁴C]Midostaurin.[3][4]
Plasma Protein Binding > 99.8%Bound primarily to alpha-1-acid glycoprotein (AAG).[2][15]
Metabolism Primarily via CYP3A4Metabolized further and subject to potential drug-drug interactions.[2][3]
Elimination Primarily fecal excretionPart of the overall elimination pathway of Midostaurin and its metabolites.[16]

Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz DOT language illustrate the key metabolic and signaling pathways involving CGP62221.

Diagram 1: Metabolism of Midostaurin

Midostaurin Midostaurin (PKC412) CYP3A4 CYP3A4 Enzyme (Liver) Midostaurin->CYP3A4 CGP62221 CGP62221 (this compound) CYP3A4->CGP62221  O-demethylation CGP52421 CGP52421 (7-hydroxy Midostaurin) CYP3A4->CGP52421  Hydroxylation

Caption: Metabolic conversion of Midostaurin to its active metabolites by the CYP3A4 enzyme.

Diagram 2: Inhibition of FLT3 Signaling in AML

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor (e.g., FLT3-ITD) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) FLT3->Downstream Constitutive Activation Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest Proliferation->Apoptosis Leads to CGP62221 CGP62221 CGP62221->FLT3 Inhibits

Caption: CGP62221 blocks constitutive FLT3 signaling, leading to apoptosis in AML cells.

Diagram 3: Inhibition of IgE-Mediated Mast Cell Activation

cluster_membrane Mast Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE Receptor (FcεRI) SYK SYK Kinase IgE->SYK Activates Signal Signaling Cascade SYK->Signal Granules Histamine Granules Signal->Granules Triggers Release Histamine Release Granules->Release Degranulation CGP62221 CGP62221 CGP62221->SYK Inhibits Antigen Antigen Antigen->IgE Cross-links

Caption: CGP62221 inhibits the SYK kinase, blocking IgE-mediated histamine release from mast cells.

Key Experimental Protocols

This section provides generalized methodologies for assays used to characterize the biological activity of CGP62221. Specific details may require optimization based on the cell line and laboratory equipment.

Cell Proliferation and Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate neoplastic cells (e.g., HMC-1.2) in a 96-well flat-bottomed plate at a density of 1x10⁶ cells/well and incubate for 18-24 hours at 37°C to allow adherence and recovery.[17]

  • Compound Treatment: Prepare serial dilutions of CGP62221 in the appropriate culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for inhibition.

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of CGP62221 and use non-linear regression to determine the IC₅₀ value.

Apoptosis Assay (Active Caspase-3 Staining by Flow Cytometry)

This assay identifies cells undergoing apoptosis by detecting the activated form of caspase-3, a key executioner caspase.

Methodology:

  • Cell Treatment: Incubate cells (e.g., HMC-1.1, HMC-1.2) in culture flasks or plates with various concentrations of CGP62221 or a vehicle control for 24 hours.[10]

  • Cell Harvesting: Harvest the cells by gentle scraping or trypsinization, wash with cold PBS, and count them.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., containing saponin or Triton X-100) to allow antibody access to intracellular proteins.

  • Antibody Staining: Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for the cleaved (active) form of caspase-3.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the fluorochrome with the appropriate laser and measure the emission signal.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the percentage of cells that are positive for active caspase-3 in each treatment group compared to the control.[10]

IgE-Dependent Histamine Release Assay

This assay quantifies the amount of histamine released from basophils or mast cells following stimulation via the IgE receptor.

Methodology:

  • Cell Isolation: Isolate primary blood basophils from healthy donors or patients.

  • Pre-incubation with Compound: Incubate the isolated cells in a histamine release buffer with varying concentrations of CGP62221 (e.g., 0.01-10 µM) or a vehicle control for 30 minutes at 37°C.[10]

  • Stimulation: Induce degranulation by adding an anti-IgE antibody to the cell suspension.[10] Include a negative control (buffer only) and a positive control for total histamine content (e.g., cell lysis).

  • Incubation: Incubate for an additional 30 minutes at 37°C to allow for histamine release.

  • Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Quantification: Carefully collect the cell-free supernatants. Measure the histamine content in the supernatants and the cell pellets using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[10]

  • Analysis: Calculate the percentage of total histamine released for each condition. Determine the IC₅₀ value of CGP62221 for the inhibition of IgE-mediated histamine release.[10]

Conclusion

This compound (CGP62221) is a clinically significant and potent active metabolite of Midostaurin. Its biological activity is characterized by the inhibition of a wide array of protein kinases that are fundamental to the pathogenesis of AML and systemic mastocytosis. With antiproliferative and pro-apoptotic effects comparable to its parent drug, particularly against cells harboring FLT3 and KIT mutations, CGP62221 is a key contributor to the therapeutic efficacy of Midostaurin.[1][10] Furthermore, its ability to suppress IgE-mediated histamine release provides a mechanistic explanation for the symptomatic relief observed in patients with mastocytosis.[10][12] A thorough understanding of the distinct pharmacological profile of CGP62221 is essential for optimizing clinical outcomes and managing the therapeutic application of Midostaurin.

References

In Vitro Characterization of O-Desmethyl Midostaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (CGP62221) is one of the two major active metabolites of Midostaurin (Rydapt®), a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1][2][3] Emerging research highlights that this compound exhibits significant pharmacological activity, contributing to the overall therapeutic effect of the parent drug.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its kinase inhibition profile, cellular activities, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound, like its parent compound, is a potent inhibitor of multiple protein kinases.[4][5] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Assay TypeNotes
Protein Kinase Cα (PKCα)Comparable to MidostaurinIn vitro kinase assayExhibits similar potency to the parent drug.[4]
FLT3 (mutant)Potent inhibitorRadiometric transphosphorylation assaysContributes to the anti-leukemic effect of Midostaurin.[5]
KIT (mutant)Potent inhibitorRadiometric transphosphorylation assaysRelevant for its activity in systemic mastocytosis.[5]
SYKPotent inhibitorRadiometric transphosphorylation assaysImplicated in AML transformation and resistance.[5][7]
IGF1RPotent inhibitorRadiometric transphosphorylation assaysPlays a role in stromal support in AML.[5]
LYNPotent inhibitorRadiometric transphosphorylation assaysInvolved in deregulated signaling pathways in AML.[5]
PDPK1Potent inhibitorRadiometric transphosphorylation assaysInvolved in deregulated signaling pathways in AML.[5]
RETPotent inhibitorRadiometric transphosphorylation assaysInvolved in deregulated signaling pathways in AML.[5]
TRKAPotent inhibitorRadiometric transphosphorylation assaysInvolved in deregulated signaling pathways in AML.[5]
VEGFR2Potent inhibitorRadiometric transphosphorylation assaysPlays a role in angiogenesis.[5]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC50/Effect
HMC-1.1 (Mast Cell Leukemia)Proliferation AssayInhibition of ProliferationIC50 50-250 nM[8]
HMC-1.2 (Mast Cell Leukemia)Proliferation AssayInhibition of ProliferationIC50 50-250 nM[8]
HMC-1.1 (Mast Cell Leukemia)Apoptosis Assay (Active Caspase-3 Staining, TUNEL)Induction of ApoptosisInduces apoptosis at pharmacologically meaningful concentrations.[8]
HMC-1.2 (Mast Cell Leukemia)Apoptosis Assay (Active Caspase-3 Staining, TUNEL)Induction of ApoptosisInduces apoptosis at pharmacologically meaningful concentrations.[8]
Ba/F3 FLT3-ITDProliferation AssayInhibition of ProliferationExhibits pharmacologic activity.[1]
Mast CellsProliferation AssayInhibition of c-kit-dependent proliferationBlocks proliferation.[1]
Normal Blood BasophilsHistamine Release AssayInhibition of IgE-dependent histamine releaseIC50 0.01-1 µM[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its in vitro characterization.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 PI3K/AKT PI3K/AKT FLT3->PI3K/AKT RAS/MAPK RAS/MAPK FLT3->RAS/MAPK STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->PI3K/AKT KIT->RAS/MAPK KIT->STAT5 VEGFR2 VEGFR2 VEGFR2->RAS/MAPK PDGFR PDGFR PDGFR->PI3K/AKT O-Desmethyl_Midostaurin O-Desmethyl_Midostaurin O-Desmethyl_Midostaurin->FLT3 Inhibits O-Desmethyl_Midostaurin->KIT Inhibits O-Desmethyl_Midostaurin->VEGFR2 Inhibits O-Desmethyl_Midostaurin->PDGFR Inhibits Survival Survival PI3K/AKT->Survival Proliferation Proliferation RAS/MAPK->Proliferation STAT5->Proliferation Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow Start Start Kinase_Assays Biochemical Kinase Assays (e.g., Radiometric Transphosphorylation) Start->Kinase_Assays Cell_Culture Cell Line Selection & Culture (e.g., HMC-1, Ba/F3-FLT3-ITD) Start->Cell_Culture Data_Analysis Data Analysis & IC50 Determination Kinase_Assays->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase Activity) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Culture->Western_Blot Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: In vitro characterization workflow for this compound.

Experimental Protocols

Detailed, step-by-step protocols for the characterization of this compound are often proprietary. However, the following sections outline the general methodologies employed in the cited studies.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

General Protocol (Radiometric Transphosphorylation Assay):

  • Reaction Mixture Preparation: A reaction buffer containing a specific kinase, its substrate (e.g., a generic peptide or protein), and ATP (radiolabeled with ³²P or ³³P) is prepared.

  • Compound Incubation: this compound at various concentrations is added to the reaction mixture. A control with vehicle (e.g., DMSO) is also included.

  • Initiation and Incubation: The kinase reaction is initiated, typically by the addition of ATP, and incubated at a controlled temperature for a specific duration.

  • Reaction Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the mixture onto a filter membrane.

  • Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.[5]

Cell-Based Assays

Objective: To evaluate the effects of this compound on cellular processes such as proliferation and apoptosis in relevant cancer cell lines.

1. Cell Proliferation Assay (e.g., MTT Assay):

  • Cell Seeding: Cancer cells (e.g., HMC-1.1, HMC-1.2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the control. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined.

2. Apoptosis Assay (e.g., Active Caspase-3 Staining):

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and then fixed and permeabilized to allow antibody entry.

  • Antibody Staining: The cells are incubated with an antibody specific for the active form of caspase-3.

  • Secondary Antibody and Detection: A fluorescently labeled secondary antibody is added for detection.

  • Flow Cytometry Analysis: The percentage of cells positive for active caspase-3 is quantified using a flow cytometer. An increase in the percentage of positive cells indicates apoptosis induction.[8]

3. Histamine Release Assay:

  • Cell Isolation: Basophils are isolated from normal blood samples.

  • Sensitization: The cells are sensitized with IgE.

  • Compound Incubation: The sensitized cells are pre-incubated with different concentrations of this compound.

  • Stimulation: Histamine release is stimulated by adding an anti-IgE antibody.

  • Quantification: The amount of histamine released into the supernatant is measured, often using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of histamine release is calculated, and the IC50 value is determined.[8]

Conclusion

The in vitro characterization of this compound reveals it to be a pharmacologically active metabolite of Midostaurin with a broad kinase inhibition profile and significant anti-proliferative and pro-apoptotic effects in relevant cancer cell models. Its activity against key targets such as mutant FLT3 and KIT, as well as its ability to modulate mast cell function, underscores its contribution to the clinical efficacy of its parent drug. Further detailed investigation into its specific interactions with a wider range of kinases and its effects on diverse cancer cell types will continue to elucidate its therapeutic potential.

References

Delving into the Downstream Signaling Cascade of O-Desmethyl Midostaurin (CGP52421): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin, also known as CGP52421, is one of the two major active metabolites of the multi-kinase inhibitor midostaurin (Rydapt®). Following administration, midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into CGP62221 and CGP52421.[1] While both metabolites contribute to the overall pharmacological effect of midostaurin, CGP52421 exhibits a distinct kinase inhibition profile and downstream signaling effects. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. Understanding the specific actions of this metabolite is crucial for a comprehensive grasp of midostaurin's therapeutic efficacy and for the development of next-generation kinase inhibitors.

Kinase Inhibition Profile of this compound (CGP52421)

This compound (CGP52421), like its parent compound, is a potent inhibitor of several key kinases implicated in cancer and other diseases. Radiometric transphosphorylation assays have been instrumental in elucidating its specific inhibitory activities.[2] The following table summarizes the half-maximal inhibitory concentrations (IC50) of CGP52421 against a panel of kinases, in comparison to its parent compound, midostaurin.

Kinase TargetThis compound (CGP52421) IC50 (nM)Midostaurin IC50 (nM)
FLT3 (FMS-like tyrosine kinase 3)
FLT3-ITD2.91.9
FLT3-D835Y2.11.3
FLT3-WT1111
KIT
KIT D816V137.9
KIT-WT13080
SYK (Spleen tyrosine kinase) 3549
LYN 2220
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) 3038

Data sourced from Weisberg E, et al. Biochemistry. 2018. [2]

Downstream Signaling Pathways Modulated by this compound

The kinase inhibition profile of this compound directly translates to the modulation of critical downstream signaling pathways that govern cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase and its downstream signaling cascades.[3] this compound is a potent inhibitor of both wild-type and mutated forms of FLT3.[2] By binding to the ATP-binding pocket of the FLT3 kinase domain, CGP52421 prevents its autophosphorylation and subsequent activation of downstream effectors. This leads to the suppression of pro-survival and proliferative signals.

Key downstream pathways inhibited by this compound through FLT3 include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of FLT3 by CGP52421 prevents the activation of PI3K and the subsequent phosphorylation of AKT, leading to increased apoptosis.

  • RAS/MEK/ERK (MAPK) Pathway: This cascade plays a central role in cell proliferation, differentiation, and survival. By blocking FLT3, CGP52421 inhibits the RAS/MEK/ERK signaling axis, resulting in cell cycle arrest.

  • STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream target of FLT3-ITD. Its activation promotes leukemic cell proliferation and survival. CGP52421-mediated inhibition of FLT3 leads to a reduction in STAT5 phosphorylation and its transcriptional activity.

FLT3_Signaling cluster_membrane Cell Membrane FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 CGP52421 O-Desmethyl Midostaurin (CGP52421) CGP52421->FLT3 Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival

FLT3 signaling inhibition by this compound.
SYK Signaling in Mast Cells

Spleen tyrosine kinase (SYK) is a critical component of the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) in mast cells. Activation of this pathway leads to degranulation and the release of histamine and other inflammatory mediators. This compound has been shown to be a potent inhibitor of SYK.[2] This inhibition is believed to be a key mechanism behind the observed clinical benefit of midostaurin in improving mediator-related symptoms in patients with systemic mastocytosis.[4]

SYK_Signaling cluster_membrane Mast Cell Membrane IgE_Receptor IgE Receptor (FcεRI) SYK SYK IgE_Receptor->SYK Antigen Antigen Antigen->IgE_Receptor Activates CGP52421 O-Desmethyl Midostaurin (CGP52421) CGP52421->SYK Inhibits Downstream Downstream Effectors SYK->Downstream Degranulation Degranulation (Histamine Release) Downstream->Degranulation

SYK signaling inhibition in mast cells.

Experimental Protocols

Radiometric Transphosphorylation Kinase Assay

This biochemical assay is a highly sensitive method for determining the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • This compound (CGP52421) at various concentrations

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period.

  • Stop the reaction by spotting a small aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the phosphocellulose paper.

  • Place the dried paper into a scintillation vial with scintillation fluid.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of CGP52421 and determine the IC50 value by non-linear regression analysis.[5][6]

Cellular Assay for FLT3 Phosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Materials:

  • FLT3-ITD expressing cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • This compound (CGP52421)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the FLT3-ITD expressing cells to the desired density.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3.[7][8]

Western Blot Analysis of Downstream Signaling (p-STAT5, p-ERK)

This protocol is used to investigate the effect of this compound on the phosphorylation status of key downstream signaling molecules.

Materials:

  • Same as for the cellular FLT3 phosphorylation assay.

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

Procedure:

  • Follow steps 1-7 of the cellular FLT3 phosphorylation assay protocol.

  • Incubate separate membranes with primary antibodies against p-STAT5, total-STAT5, p-ERK1/2, and total-ERK1/2 overnight at 4°C.

  • Proceed with washing, secondary antibody incubation, and detection as described in steps 9-10 of the FLT3 phosphorylation assay protocol.

  • Quantify the band intensities to determine the change in phosphorylation of STAT5 and ERK upon treatment with CGP52421.[7][9][10]

Experimental_Workflow Cell_Culture Cell Culture (e.g., MV4-11) Treatment Treatment with CGP52421 Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot (Transfer to PVDF) SDS_PAGE->Western_Blot Blocking Blocking Western_Blot->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-FLT3, p-STAT5, p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

Workflow for Western blot analysis.

Conclusion

This compound (CGP52421) is a pharmacologically active metabolite of midostaurin with a distinct and potent kinase inhibition profile. Its ability to effectively target mutated FLT3 and SYK kinases translates into the significant modulation of downstream signaling pathways that are critical for the pathobiology of acute myeloid leukemia and systemic mastocytosis. A thorough understanding of the specific molecular effects of CGP52421, as outlined in this technical guide, is paramount for optimizing the clinical use of midostaurin and for guiding the rational design of future targeted therapies. The provided experimental protocols offer a framework for researchers to further investigate the nuanced downstream effects of this important metabolite.

References

discovery and history of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of O-Desmethyl Midostaurin (CGP62221)

Introduction

Midostaurin (PKC412) is a multi-targeted kinase inhibitor that represents a significant advancement in the treatment of specific hematological malignancies. Initially developed as a protein kinase C (PKC) inhibitor, its therapeutic potential was fully realized upon the discovery of its potent activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in certain types of acute myeloid leukemia (AML).[1][2][3] The clinical efficacy of Midostaurin is not solely attributable to the parent compound; its major metabolites play a crucial role. This technical guide focuses on the discovery, history, and characterization of this compound (CGP62221), a primary and pharmacologically active metabolite of Midostaurin. Understanding the properties of CGP62221 is essential for a comprehensive grasp of Midostaurin's overall mechanism of action, pharmacokinetics, and clinical utility.

The Progenitor: A Brief History of Midostaurin

The journey of this compound begins with its parent compound. Midostaurin was developed from a drug discovery program aiming to improve the selectivity of staurosporine, a natural alkaloid, towards Protein Kinase C (PKC).[1] Initially investigated for its anti-angiogenic properties through the inhibition of vascular endothelial growth factor receptor (VEGFR), early clinical trials in various solid tumors showed only modest results.[2][3]

A pivotal shift occurred with the recognition of activating mutations in the FLT3 gene as a frequent oncogenic driver in AML in 1996.[2] Several years later, researchers discovered that Midostaurin was a potent inhibitor of the FLT3 tyrosine kinase.[1][2][3] This finding revitalized interest in the compound, leading to extensive preclinical and clinical investigation in hematological cancers. This culminated in its approval by the U.S. Food and Drug Administration (FDA) in 2017 for newly diagnosed FLT3-mutated AML and advanced systemic mastocytosis (SM).[4][5][6]

Discovery and Metabolic Profiling of this compound (CGP62221)

During the clinical development of Midostaurin, comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) were conducted in healthy human subjects. These studies were crucial for understanding how the drug is processed in the body. It was through this meticulous metabolic profiling that this compound, designated CGP62221, was identified as one of two major circulating active metabolites, the other being a hydroxylated derivative, CGP52421.[7][8]

The formation of CGP62221 occurs primarily in the liver through O-demethylation, a metabolic reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][9][10] Human mass balance studies following administration of a radiolabelled dose of Midostaurin revealed that CGP62221 accounts for a significant portion of the total drug-related material in circulation, underscoring its potential contribution to the overall pharmacological effect.[8][11]

G Midostaurin Midostaurin (PKC412) CYP3A4 CYP3A4 (Hepatic Metabolism) Midostaurin->CYP3A4 CGP62221 This compound (CGP62221) CYP3A4->CGP62221 O-demethylation CGP52421 7-Hydroxy Midostaurin (CGP52421) CYP3A4->CGP52421 Mono-hydroxylation

Metabolic pathway of Midostaurin to its major active metabolites.

Data Presentation: Pharmacokinetics and Potency

Quantitative analysis reveals that CGP62221 is not merely a byproduct but a significant and potent pharmacological entity. Its pharmacokinetic profile and in vitro potency are comparable, and in some cases superior, to the parent drug.

Comparative Pharmacokinetic Parameters

Following a single oral 50 mg dose of [14C]midostaurin in healthy subjects, the major circulating components were the parent drug and its two key metabolites. CGP62221 demonstrated a substantial presence in plasma with a long half-life, contributing to sustained drug exposure.

Compound% of Total Circulating RadioactivityTerminal Half-Life (t½) in Plasma (hours)
Midostaurin 22.0%[8][11]20.3[8]
This compound (CGP62221) 27.7%[8][11]33.4[8]
7-Hydroxy Midostaurin (CGP52421) 32.7%[8][11]495[8]
Table 1: Pharmacokinetic properties of Midostaurin and its major metabolites.
Comparative In Vitro Potency

In vitro studies have confirmed that CGP62221 retains potent activity against key kinase targets of Midostaurin. Its inhibitory concentration (IC₅₀) against mutant FLT3 is equivalent to that of the parent compound, and it demonstrates potent inhibition of other relevant kinases.

Target Kinase / AssayMidostaurin (IC₅₀)This compound (CGP62221) (IC₅₀)
Mutant FLT3 10 - 36 nM[10]26 nM[10]
Protein Kinase Cα (PKCα) Potent[7]Comparable potency to Midostaurin[7]
Spleen Tyrosine Kinase (SYK) 20.8 nM[12]Potent inhibitor[12][13]
CYP3A4 Inhibition 1.5 µM[10]< 1 µM[10]
Table 2: In vitro potency of Midostaurin and this compound.

Mechanism of Action: Inhibition of FLT3 Signaling

The primary mechanism for Midostaurin's efficacy in FLT3-mutated AML is the inhibition of the constitutively active FLT3 receptor tyrosine kinase. This prevents autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as RAS/MAPK, PI3K/AKT, and STAT5. The comparable potency of this compound (CGP62221) against FLT3 ensures that this critical therapeutic action is maintained as the parent drug is metabolized.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 (Autophosphorylation) FLT3->pFLT3 Dimerization & Activation STAT5 STAT5 pFLT3->STAT5 RAS RAS → MAPK pFLT3->RAS PI3K PI3K → AKT pFLT3->PI3K pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation PI3K->Proliferation pSTAT5->Proliferation Inhibitor Midostaurin & This compound (CGP62221) Inhibitor->pFLT3 Inhibition

Inhibition of the FLT3 signaling pathway by Midostaurin and CGP62221.

Experimental Protocols

The identification and characterization of this compound involved a series of standard, yet sophisticated, experimental procedures. Below are generalized methodologies representative of those used in its study.

Generalized Protocol for In Vitro Metabolism Studies

This protocol outlines a typical experiment to identify metabolites formed by liver enzymes.

  • Incubation Mixture Preparation : In a microcentrifuge tube, combine human liver microsomes (HLMs), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5-10 minutes to reach thermal equilibrium.

  • Initiation of Reaction : Add Midostaurin (typically dissolved in a small volume of DMSO or acetonitrile) to the mixture to initiate the metabolic reaction. A typical final concentration might be 1-10 µM.

  • Incubation : Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination of Reaction : Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard for quantification. This step also serves to precipitate proteins.

  • Sample Processing : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC separates the parent drug from its metabolites, and the MS/MS identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound would be identified by a mass shift corresponding to the loss of a methyl group (CH₂).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Combine HLMs, Buffer, NADPH System B Pre-incubate at 37°C A->B C Add Midostaurin (Initiate Reaction) B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G

References

O-Desmethyl Midostaurin (CGP62221) in Systemic Mastocytosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of O-Desmethyl Midostaurin (CGP62221), a major active metabolite of the multi-kinase inhibitor Midostaurin, in the context of systemic mastocytosis (SM). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Introduction

Systemic mastocytosis is a hematologic neoplasm characterized by the abnormal proliferation and accumulation of mast cells (MCs) in various organs.[1] A primary driver of the disease is a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V mutation.[2] Midostaurin (PKC412) is a multi-targeted kinase inhibitor approved for the treatment of advanced SM.[3] It is metabolized in the liver primarily by CYP3A4 into two major active metabolites: CGP62221 (this compound) and CGP52421.[4] Understanding the distinct activities of these metabolites is crucial for a comprehensive understanding of Midostaurin's therapeutic effects and for the development of next-generation inhibitors. This guide focuses on the preclinical characterization of this compound (CGP62221) in SM models.

Data Presentation

The following tables summarize the quantitative data on the effects of Midostaurin and its metabolites on neoplastic mast cell lines.

Table 1: Inhibition of Cell Proliferation in Human Mast Cell Leukemia (HMC-1) Lines

CompoundCell LineIC50 (nM)Reference
MidostaurinHMC-1.1 (KIT V560G)50-250[5]
HMC-1.2 (KIT V560G, D816V)50-250[5]
This compound (CGP62221) HMC-1.1 (KIT V560G)50-250[5][6]
HMC-1.2 (KIT V560G, D816V)50-250[5][6]
CGP52421HMC-1.1 (KIT V560G)>1000[5]
HMC-1.2 (KIT V560G, D816V)>1000[5]

Table 2: Inhibition of IgE-Dependent Histamine Release

CompoundCell TypeIC50 (µM)Reference
MidostaurinHuman Blood Basophils<1[5]
This compound (CGP62221) Human Blood Basophils<1[5]
CGP52421Human Blood Basophils<1[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture of HMC-1 Cell Lines

The human mast cell leukemia cell lines, HMC-1.1 (expressing KIT V560G) and HMC-1.2 (expressing both KIT V560G and D816V), are critical in vitro models for studying SM.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged every 3-4 days to maintain a density of 0.5 x 10⁶ to 2 x 10⁶ cells/mL.

Cell Proliferation Assay

This assay is used to determine the inhibitory effect of compounds on the growth of mast cell lines.

  • Cell Seeding: HMC-1.1 or HMC-1.2 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Treatment: A serial dilution of Midostaurin, this compound (CGP62221), or CGP52421 is prepared. 100 µL of each concentration is added to the respective wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Cell proliferation can be assessed using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects.

  • Procedure: HMC-1 cells are treated with the test compounds for 24 hours. A small aliquot of the cell suspension is then placed on a glass slide and examined under a light microscope.

  • Analysis: Apoptotic cells are identified by characteristic morphological changes, including cell shrinkage, membrane blebbing, and nuclear condensation and fragmentation.

Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Cell Preparation: HMC-1 cells are treated with the compounds for 24 hours. Cells are then harvested, washed with PBS, and fixed and permeabilized according to the manufacturer's protocol for the chosen anti-active caspase-3 antibody.

  • Staining: Cells are incubated with a fluorochrome-conjugated antibody specific for the active form of caspase-3.

  • Analysis: The percentage of cells positive for active caspase-3 is quantified by flow cytometry.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: HMC-1 cells are treated with the compounds for 24 hours. Cells are harvested, washed, and fixed.

  • Labeling: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated label is detected, for example, with a fluorescently labeled anti-BrdU antibody.

  • Analysis: The percentage of TUNEL-positive cells is determined by flow cytometry or fluorescence microscopy.

IgE-Dependent Histamine Release Assay

This assay measures the ability of compounds to inhibit the release of histamine from mast cells and basophils following stimulation of the IgE receptor.

  • Cell Source: The assay can be performed using human blood basophils isolated from healthy donors or from SM patients.

  • Sensitization: The cells are sensitized with human IgE.

  • Compound Incubation: The sensitized cells are pre-incubated with various concentrations of Midostaurin, this compound (CGP62221), or CGP52421.

  • Stimulation: Histamine release is triggered by adding an anti-IgE antibody.

  • Histamine Quantification: The supernatant is collected, and the concentration of histamine is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a fluorometric assay.

  • Data Analysis: The percentage of histamine release inhibition is calculated relative to the stimulated control without any compound. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the action of this compound in systemic mastocytosis models.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor (D816V mutation) FES FES KIT->FES STAT5 STAT5 KIT->STAT5 PI3K PI3K KIT->PI3K RAS RAS KIT->RAS Proliferation Cell Proliferation & Survival FES->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Midostaurin Midostaurin Midostaurin->KIT Midostaurin->FES CGP62221 This compound (CGP62221) CGP62221->KIT CGP62221->FES

Caption: KIT Signaling Pathway Inhibition by Midostaurin and this compound.

IgE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI SYK SYK Fc_epsilon_RI->SYK Anti_IgE Anti-IgE Anti_IgE->IgE Downstream Downstream Signaling SYK->Downstream Histamine Histamine Release Downstream->Histamine Midostaurin Midostaurin Midostaurin->SYK CGP62221 This compound (CGP62221) CGP62221->SYK CGP52421 CGP52421 CGP52421->SYK

Caption: IgE Receptor Signaling and Inhibition by Midostaurin and its Metabolites.

Experimental_Workflow_Proliferation start Start seed_cells Seed HMC-1 cells in 96-well plate start->seed_cells add_compounds Add serial dilutions of Midostaurin, CGP62221, CGP52421 seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate quantify Quantify cell proliferation (e.g., MTT assay) incubate->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end End analyze->end

Caption: Experimental Workflow for Cell Proliferation Assay.

Conclusion

This compound (CGP62221) demonstrates comparable in vitro potency to its parent compound, Midostaurin, in inhibiting the proliferation of neoplastic mast cells harboring KIT mutations.[5][6] Both compounds effectively induce apoptosis in these cells.[6] Furthermore, this compound, along with Midostaurin and the other major metabolite, CGP52421, inhibits IgE-dependent histamine release, a key process in the manifestation of clinical symptoms in systemic mastocytosis.[5] These findings underscore the significant contribution of this compound to the overall therapeutic activity of Midostaurin in patients with systemic mastocytosis. The data and protocols presented in this guide provide a valuable resource for researchers working to further elucidate the mechanisms of action of Midostaurin and its metabolites and to develop novel therapeutic strategies for this challenging disease.

References

Preclinical Evaluation of O-Desmethyl Midostaurin (CGP52421): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Midostaurin, also known as CGP52421, is one of two major active metabolites of the multi-kinase inhibitor Midostaurin (Rydapt®). Formed primarily through CYP3A4-mediated metabolism, CGP52421 exhibits a significantly longer terminal half-life than its parent compound, contributing substantially to the total systemic exposure upon administration of Midostaurin. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing its mechanism of action, in vitro efficacy, and pharmacokinetic profile. The information presented herein is intended to support further research and development efforts involving this significant metabolite.

Introduction

Midostaurin is a first-in-class FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with newly diagnosed FLT3-mutated Acute Myeloid Leukemia (AML) and for advanced Systemic Mastocytosis (SM). Following oral administration, Midostaurin is extensively metabolized into two major active metabolites, CGP62221 (O-demethylated product) and CGP52421 (a hydroxylated derivative). CGP52421 is notable for its exceptionally long plasma half-life of approximately 482 to 495 hours.[1][2] This extended presence in circulation underscores the importance of understanding its distinct pharmacological and toxicological profile. This document collates available preclinical data to provide a detailed technical resource on this compound.

Mechanism of Action

Like its parent compound, this compound (CGP52421) is a multi-targeted kinase inhibitor.[3] It competitively binds to the ATP-binding site of various kinases, thereby inhibiting their phosphorylative activity.[4][5]

Kinase Inhibition Profile

CGP52421 has been shown to inhibit a range of kinases implicated in oncogenesis and inflammatory responses. Its inhibitory activity is context-dependent, showing potency against certain targets while being less effective against others compared to Midostaurin and the co-metabolite CGP62221.

  • FLT3: CGP52421 demonstrates inhibitory activity against mutant forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations such as D835Y.[3] This activity is crucial for the therapeutic effect of Midostaurin in FLT3-mutated AML. In Ba/F3 cells expressing FLT3-ITD, CGP52421 has been shown to inhibit FLT3 signaling and induce apoptosis.[3]

  • KIT: The effect of CGP52421 on the KIT receptor tyrosine kinase appears to be less pronounced than that of Midostaurin. Studies on neoplastic mast cells have shown that while Midostaurin and CGP62221 inhibit KIT-dependent proliferation and induce dephosphorylation of KIT D816V, CGP52421 shows little to no inhibitory effect on KIT activation or KIT-dependent cell growth.[6][7]

  • SYK (Spleen Tyrosine Kinase): Both major metabolites of Midostaurin, including CGP52421, are recognized as inhibitors of SYK.[7][8] SYK is a key mediator in the signaling pathway downstream of the IgE receptor. This inhibition is consistent with the observed effects of CGP52421 on mast cell and basophil function.

  • FES: In contrast to its effect on SYK, CGP52421 does not appear to significantly recognize or inhibit the FES proto-oncogene tyrosine kinase, a key downstream regulator of KIT D816V. This is a point of differentiation from Midostaurin and CGP62221.[7]

Signaling Pathways

The inhibitory actions of CGP52421 on various kinases translate to the modulation of critical cellular signaling pathways. The diagram below illustrates the key targeted pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Prolif_Apoptosis Proliferation / Survival (AML Cells) FLT3->Prolif_Apoptosis STAT5, ERK KIT KIT D816V FES FES KIT->FES IgE_R IgE Receptor SYK SYK IgE_R->SYK CGP52421 CGP52421 CGP52421->FLT3 Inhibits CGP52421->SYK Inhibits CGP52421->FES No significant inhibition Histamine Histamine Release SYK->Histamine MC_Prolif Mast Cell Proliferation FES->MC_Prolif start Start: Culture Ba/F3-FLT3-ITD cells (RPMI-1640 + 10% FBS, no IL-3) seed Seed cells in 96-well plate (e.g., 5,000 cells/well) start->seed add_drug Add serial dilutions of CGP52421 (include vehicle control) seed->add_drug incubate Incubate for 72 hours (37°C, 5% CO2) add_drug->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per reagent protocol (e.g., 4 hours for MTT) add_reagent->incubate_reagent read Measure absorbance or luminescence (plate reader) incubate_reagent->read analyze Analyze data: Normalize to control, plot dose-response curve, calculate IC50 read->analyze end End analyze->end

References

An In-depth Technical Guide to the Pharmacology of Midostaurin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midostaurin, a multi-targeted kinase inhibitor, is a cornerstone in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Following administration, midostaurin is extensively metabolized into two major active metabolites, CGP62221 and CGP52421. These metabolites exhibit distinct pharmacokinetic and pharmacodynamic profiles, contributing significantly to the overall clinical activity and safety profile of the parent drug. This technical guide provides a comprehensive overview of the pharmacology of midostaurin's metabolites, detailing their mechanism of action, metabolic pathways, and differential effects on key cellular processes. Furthermore, this guide outlines detailed experimental protocols for the characterization of these metabolites and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

Midostaurin (N-benzoylstaurosporine) is a potent inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] Its clinical efficacy is attributed to the inhibition of aberrant signaling pathways that drive the proliferation and survival of malignant cells.[3][4] The in vivo activity of midostaurin is not solely dependent on the parent compound; its two primary metabolites, CGP62221 (the O-demethylated product) and CGP52421 (the 7-hydroxyl derivative), are pharmacologically active and contribute to the therapeutic effect.[5][6] Understanding the distinct pharmacological properties of these metabolites is crucial for optimizing therapeutic strategies and managing potential drug interactions.

Metabolism of Midostaurin

Midostaurin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] The major metabolic pathways involve O-demethylation to form CGP62221 and hydroxylation to form CGP52421.[6]

Midostaurin_Metabolism Midostaurin Midostaurin CGP62221 CGP62221 (O-demethylation) Midostaurin->CGP62221 CYP3A4 CGP52421 CGP52421 (Hydroxylation) Midostaurin->CGP52421 CYP3A4 Excretion Excretion CGP62221->Excretion CGP52421->Excretion

Figure 1: Metabolic Pathway of Midostaurin.

Pharmacokinetics of Midostaurin and its Metabolites

Midostaurin and its metabolites exhibit distinct pharmacokinetic profiles. Following multiple oral doses, plasma concentrations of midostaurin and CGP62221 increase for the first few days and then decline to a steady state. In contrast, CGP52421 accumulates significantly over time, with a much longer half-life.[7]

Table 1: Pharmacokinetic Parameters of Midostaurin and its Metabolites

CompoundMedian Terminal Half-life (T½)Major Circulating Component in Plasma (AUC)Accumulation
Midostaurin~21 hours[3]22%[6]Moderate[7]
CGP62221~32 hours[3]27.7%[6]Moderate[7]
CGP52421~471-495 hours[3][6]32.7%[6]Significant[7]

Pharmacodynamics and Mechanism of Action

Midostaurin and its metabolites inhibit a range of kinases, but with varying potencies. This differential activity has significant implications for their overall therapeutic effect.

Kinase Inhibition Profile

Both midostaurin and CGP62221 are potent inhibitors of FLT3 and KIT kinases, which are crucial drivers in AML and systemic mastocytosis, respectively.[8][9] CGP52421, while retaining some activity, is a weaker inhibitor of these key targets.[8][9]

Kinase_Inhibition cluster_compounds Inhibitors cluster_targets Kinase Targets Midostaurin Midostaurin FLT3 FLT3 Midostaurin->FLT3 Potent KIT KIT Midostaurin->KIT Potent SYK SYK Midostaurin->SYK Recognizes FES FES Midostaurin->FES Recognizes CGP62221 CGP62221 CGP62221->FLT3 Potent CGP62221->KIT Potent CGP62221->SYK Recognizes CGP62221->FES Recognizes CGP52421 CGP52421 CGP52421->FLT3 Weak CGP52421->KIT Weak CGP52421->SYK Recognizes

Figure 2: Differential Kinase Inhibition by Midostaurin and its Metabolites.
Cellular Effects

The differential kinase inhibition profiles of the metabolites translate into distinct cellular effects.

  • Anti-proliferative Activity: Midostaurin and CGP62221 effectively inhibit the proliferation of neoplastic mast cells (e.g., HMC-1.1 and HMC-1.2 cell lines) and induce apoptosis.[8][9] In contrast, CGP52421 demonstrates significantly weaker anti-proliferative and pro-apoptotic effects.[8][9]

  • Inhibition of IgE-dependent Histamine Release: All three compounds—midostaurin, CGP62221, and CGP52421—potently inhibit IgE-dependent histamine release from basophils and mast cells.[8] This suggests that even as the anti-proliferative pressure from midostaurin and CGP62221 may wane, the long-circulating CGP52421 could still contribute to the control of mediator-related symptoms in systemic mastocytosis.[8]

Table 2: Comparative IC50 Values of Midostaurin and its Metabolites

AssayMidostaurinCGP62221CGP52421
HMC-1.1 Cell Proliferation50-250 nM[9]50-250 nM[9]>1 µM[9]
HMC-1.2 Cell Proliferation50-250 nM[9]50-250 nM[9]>1 µM[9]
IgE-dependent Histamine Release<1 µM[9]<1 µM[9]<1 µM[9]

Experimental Protocols

This section provides an overview of key experimental methodologies for the pharmacological characterization of midostaurin and its metabolites.

Quantification of Midostaurin and Metabolites in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurate quantification.[2][7]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., methanol or acetonitrile) containing a stable isotope-labeled internal standard.[2]

  • Chromatography: Separation is achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.[2]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for midostaurin, CGP62221, CGP52421, and the internal standard are monitored for quantification.[2]

Cell Proliferation Assay

The anti-proliferative effects can be assessed using cell lines such as HMC-1.1 and HMC-1.2.[8][9]

  • Cell Culture: HMC-1.1 and HMC-1.2 cells are cultured in appropriate media (e.g., Iscove's Modified Dulbecco's Medium supplemented with fetal bovine serum and α-thioglycerol).[10][11]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of midostaurin, CGP62221, or CGP52421 for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CyQuant.[12] The IC50 values are calculated from the dose-response curves.

Apoptosis Assays

Apoptosis induction can be confirmed by various methods.

  • Caspase-3/7 Activity Assay: Activation of effector caspases 3 and 7 is a hallmark of apoptosis. This can be measured using a fluorogenic substrate (e.g., DEVD peptide conjugated to a nucleic acid binding dye) and analyzed by flow cytometry or fluorescence microscopy.[13][14]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: This method detects DNA fragmentation, a later event in apoptosis. TdT enzyme is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.[1][3][15]

Kinase Activity and Signaling Pathway Analysis
  • In Vitro Kinase Inhibition Assays: The direct inhibitory effect on purified kinases (e.g., FLT3, KIT, FES, SYK) can be measured using radiometric assays (e.g., HotSpotTM kinase assay) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify ATP consumption.[5][16]

  • Phospho-flow Cytometry: This technique allows for the measurement of phosphorylation status of specific signaling proteins within intact cells. Cells are stimulated, fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-SYK).[17][18] This provides insights into the inhibition of specific signaling pathways.

IgE-mediated Histamine Release Assay

This assay measures the functional consequence of inhibiting IgE receptor signaling in mast cells or basophils.[8][19]

  • Basophil Isolation and Sensitization: Basophils are isolated from peripheral blood and stripped of their native IgE. They are then passively sensitized by incubation with serum containing specific IgE.[19]

  • Stimulation and Histamine Measurement: The sensitized basophils are pre-incubated with the test compounds (midostaurin or its metabolites) and then stimulated with an allergen or anti-IgE antibody. The amount of histamine released into the supernatant is quantified using a fluorometric or an enzyme-linked immunosorbent assay (ELISA).[19]

Chemical Proteomics for Target Identification

This approach is used to identify the protein targets of a small molecule inhibitor.[6][20]

  • Affinity Matrix Preparation: A derivative of the kinase inhibitor is synthesized and immobilized on a solid support (e.g., sepharose beads).[6]

  • Protein Pull-down: Cell lysates are incubated with the affinity matrix, allowing the target proteins to bind to the immobilized inhibitor.

  • Mass Spectrometry Analysis: After washing to remove non-specific binders, the bound proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Analysis Kinase_Assay Kinase Inhibition Assays Proliferation Cell Proliferation Assay Kinase_Assay->Proliferation Mechanism Histamine Histamine Release Assay Kinase_Assay->Histamine Mechanism Phospho_Flow Phospho-flow Cytometry Kinase_Assay->Phospho_Flow Pathway Analysis Proteomics Chemical Proteomics Proteomics->Kinase_Assay Target Validation Apoptosis Apoptosis Assays (Caspase, TUNEL) Proliferation->Apoptosis Outcome PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) PK_Analysis->Kinase_Assay Inform Dosing

Figure 3: Experimental Workflow for Characterizing Midostaurin Metabolites.

Clinical Implications

The distinct pharmacological profiles of midostaurin's metabolites have several clinical implications:

  • Sustained Activity: The long half-life of CGP52421 suggests that it may contribute to the sustained clinical benefit, particularly in controlling mediator-related symptoms in systemic mastocytosis, even after the concentrations of midostaurin and CGP62221 have decreased.[8]

  • Drug-Drug Interactions: As midostaurin and its metabolites are metabolized by CYP3A4, co-administration with strong CYP3A4 inhibitors or inducers can significantly alter their plasma concentrations, potentially impacting efficacy and toxicity.[5][14]

  • Therapeutic Drug Monitoring: The variability in the metabolism of midostaurin and the accumulation of its metabolites highlight the potential utility of therapeutic drug monitoring to optimize dosing and minimize toxicity.[21]

Conclusion

The metabolites of midostaurin, CGP62221 and CGP52421, are not inert byproducts but are active pharmacological entities that contribute to the overall clinical profile of the parent drug. Their distinct pharmacokinetic and pharmacodynamic properties, particularly their differential effects on cell proliferation and histamine release, underscore the complexity of midostaurin's mechanism of action. A thorough understanding of the pharmacology of these metabolites, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and optimal clinical application of midostaurin and next-generation kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for O-Desmethyl Midostaurin Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (CGP62221) is a principal and pharmacologically active metabolite of Midostaurin, a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3][4] Formed through CYP3A4-mediated O-demethylation in the liver, this compound exhibits a potency comparable to its parent compound in inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.[2][4] Like Midostaurin, it targets key signaling molecules such as FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase (KIT), making it a significant contributor to the overall therapeutic effect of Midostaurin.[1][3][5][6][7]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent-based assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

This compound, alongside Midostaurin, functions as a multi-targeted kinase inhibitor.[1][3] It exerts its cytotoxic effects by binding to the ATP-binding site of multiple receptor tyrosine kinases, thereby inhibiting their downstream signaling pathways that are critical for cell growth, proliferation, and survival.[7] Key targets include, but are not limited to, FLT3 (both wild-type and mutated forms), KIT, VEGFR2, and PDGFR.[1][7] Inhibition of these kinases ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.[6]

A simplified representation of the signaling pathway affected by this compound is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3, KIT) Downstream_Signaling Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits ODM O-Desmethyl Midostaurin ODM->RTK Inhibits

Caption: Simplified signaling pathway inhibited by this compound.

Experimental Protocols

Two standard methods for determining cell viability upon treatment with this compound are provided below. The choice of assay may depend on the cell type, experimental throughput, and available equipment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Materials:

  • This compound

  • Target cancer cell line (e.g., MOLM-14 for FLT3-mutated AML)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[8]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow to attach overnight.[11]

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium on the day of the experiment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of the compound to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and remove the supernatant.[13]

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background.[8]

Data Analysis:

  • Subtract the average absorbance of the blank wells (media, MTT, and solubilization solution only) from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[14] This "add-mix-measure" assay is faster and generally more sensitive than the MTT assay.[14]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates (suitable for luminescence measurement)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete medium.[15]

    • Include control wells with medium only for background luminescence measurement.[16]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of the compound to the wells. Include vehicle control and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

  • Signal Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the background control wells from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

The general workflow for assessing the effect of this compound on cell viability is outlined below.

G Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound (and controls) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice MTT_Assay Add MTT Reagent Incubate 2-4 hours Assay_Choice->MTT_Assay MTT CTG_Assay Add CellTiter-Glo® Reagent Incubate 10 minutes Assay_Choice->CTG_Assay CellTiter-Glo® Solubilization Add Solubilization Solution MTT_Assay->Solubilization Measurement Measure Signal (Absorbance or Luminescence) CTG_Assay->Measurement Solubilization->Measurement Data_Analysis Calculate % Viability Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell viability assays.

Data Presentation

Quantitative data from the cell viability assays should be summarized in a clear and structured format for easy comparison. Below is an example of how to present the IC50 values for this compound against different cell lines and at various time points.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineMutation StatusIncubation Time (hours)Assay TypeIC50 (nM)
MOLM-14FLT3-ITD48MTTValue
MV4-11FLT3-ITD48MTTValue
THP-1FLT3-WT48MTTValue
HMC-1.2KIT D816V72CellTiter-Glo®Value
K562BCR-ABL72CellTiter-Glo®Value

Note: The IC50 values presented in this table are for illustrative purposes only and should be determined experimentally.

Troubleshooting and Considerations:

  • Cell Density: Optimal cell seeding density is crucial for accurate results and should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.[11]

  • Vehicle Control: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).[11]

  • Edge Effects: To minimize "edge effects" in 96-well plates, it is recommended to fill the outer wells with sterile PBS or media without cells.[11]

  • Assay Interference: Some compounds may interfere with the assay reagents. It is advisable to run a control with the compound in cell-free medium to check for any direct effects on the assay chemistry.[11]

References

Establishing and Characterizing O-Desmethyl Midostaurin Resistant Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (CGP62221) is a major and active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. The development of therapeutic resistance remains a significant clinical challenge. Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of more effective and durable treatment strategies. This document provides a comprehensive guide to establishing and characterizing this compound resistant cell lines in vitro, offering a valuable tool for investigating resistance mechanisms and evaluating novel therapeutic approaches.

Data Presentation

The following tables summarize hypothetical quantitative data for parental (sensitive) and this compound-resistant (R) cell lines. This data is based on published findings for the parent compound, Midostaurin, given that this compound has been reported to have comparable potency[1].

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MV4-11 (AML)15.09[2]55.24[2]3.7
MOLM-13 (AML)29.41[2]87.83[2]3.0

Table 2: Apoptosis Induction by this compound (72h Treatment)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
MV4-11 ParentalVehicle Control5%
50 nM this compound65%
MV4-11 ResistantVehicle Control6%
50 nM this compound20%

Table 3: Protein Expression Levels in Parental vs. Resistant Cells

Cell LineProteinRelative Expression (Resistant vs. Parental)
MV4-11p-FLT3 (Tyr591)Decreased
Total FLT3Unchanged
RAC1Increased
p-N-WASPIncreased
BCL-2Increased[2]
β-ActinUnchanged (Loading Control)

Experimental Protocols

Protocol 1: Establishment of this compound Resistant Cell Line

This protocol employs a gradual dose-escalation method to select for a resistant cell population.

Materials:

  • Parental cancer cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound (CGP62221)

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and standard culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50:

    • Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 3) to determine the IC50 of this compound for the parental cell line.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 1.5 to 2-fold.

    • Monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the concentration to the previous level until the cells have adapted.

  • Maintenance and Expansion:

    • Continue this stepwise increase in drug concentration. At each stable concentration, it is advisable to cryopreserve a batch of cells.

    • The process is complete when the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial parental IC50 (e.g., 3-10 fold).

  • Stability of Resistance:

    • To confirm stable resistance, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A stable resistant line will maintain a high IC50.

Protocol 2: Cell Viability Assay (CCK-8)

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in a complete medium.

    • Add 10 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours.

  • CCK-8 Addition:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Parental and resistant cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting:

    • Harvest the cells and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

Protocol 4: Western Blot Analysis

Materials:

  • Parental and resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Bradford assay reagent

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-RAC1, anti-p-N-WASP, anti-BCL-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using the Bradford assay.

  • SDS-PAGE:

    • Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Resistance_Workflow Experimental Workflow for Establishing and Characterizing Resistant Cell Lines cluster_establishment Establishment of Resistant Cell Line cluster_characterization Characterization of Resistant Phenotype start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Culture with increasing concentrations of This compound ic50_initial->culture resistant Resistant Cell Line culture->resistant viability Cell Viability Assay (Confirm IC50 Shift) resistant->viability apoptosis Apoptosis Assay (Assess sensitivity to apoptosis) resistant->apoptosis western Western Blot Analysis (Analyze signaling pathways) resistant->western

Caption: Workflow for generating and characterizing a resistant cell line.

FLT3_Resistance_Pathway FLT3 Signaling and this compound Resistance Pathway cluster_resistance Resistance Mechanism FLT3 FLT3-ITD PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS STAT5 STAT5 FLT3->STAT5 RAC1 RAC1 Hyperactivation FLT3->RAC1 Activates in resistant cells ODM O-Desmethyl Midostaurin ODM->FLT3 Inhibits Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation NWASP p-N-WASP RAC1->NWASP BCL2 BCL-2 Upregulation RAC1->BCL2 Actin Actin Cytoskeleton Remodeling NWASP->Actin Apoptosis_Inhibition Inhibition of Apoptosis BCL2->Apoptosis_Inhibition Apoptosis_Inhibition->Proliferation

Caption: FLT3 signaling and a key resistance pathway.

References

Application Notes and Protocols for O-Desmethyl Midostaurin Xenograft Model Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (CGP62221) is a major and pharmacologically active metabolite of Midostaurin (Rydapt®), a multi-targeted kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Midostaurin and its metabolites, including this compound, exert their anti-neoplastic effects by inhibiting multiple receptor tyrosine kinases, primarily FMS-like tyrosine kinase 3 (FLT3) and KIT.[3][4] Constitutive activation of FLT3 and KIT are key drivers in the pathogenesis of various hematological malignancies. This compound has demonstrated comparable in vitro potency to its parent compound in inhibiting cancer cell proliferation.[2]

The development of robust preclinical models is crucial for the evaluation of novel anti-cancer agents. Xenograft models, particularly those derived from human cancer cell lines, provide a valuable in vivo platform to assess the efficacy, pharmacokinetics, and pharmacodynamics of therapeutic compounds. These application notes provide a detailed protocol for the development of a subcutaneous xenograft model using an this compound-sensitive AML cell line.

Signaling Pathway of this compound

This compound, as an active metabolite of Midostaurin, targets the ATP-binding site of receptor tyrosine kinases such as FLT3 and KIT.[3] In susceptible cancer cells, this inhibition blocks the autophosphorylation and activation of these receptors, thereby disrupting downstream signaling cascades critical for cell survival, proliferation, and differentiation. Key inhibited pathways include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[3][5]

O-Desmethyl_Midostaurin_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_KIT FLT3 / KIT Receptor Tyrosine Kinase RAS RAS FLT3_KIT->RAS Activates PI3K PI3K FLT3_KIT->PI3K Activates STAT5 STAT5 FLT3_KIT->STAT5 Activates ODesmethyl_Midostaurin This compound (CGP62221) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT5->Proliferation_Survival

Figure 1: this compound Inhibition of FLT3/KIT Signaling

Experimental Protocols

Cell Line Selection and Culture

The selection of an appropriate cancer cell line is critical for the successful development of a xenograft model. For this compound, cell lines with known sensitivity to Midostaurin are recommended. Acute Myeloid Leukemia (AML) cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4-11 , are highly sensitive.[6] Alternatively, AML cell lines with wild-type FLT3, such as SKNO-1 and OCI-AML3 , have also shown sensitivity and have been successfully used in xenograft models.[1]

Protocol for Cell Culture:

  • Culture the selected AML cell line (e.g., MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain logarithmic growth.

  • Prior to implantation, assess cell viability using a trypan blue exclusion assay. Only cell suspensions with >95% viability should be used.

Animal Model

Immunodeficient mice are required for the engraftment of human cancer cell lines. NOD/SCID or NSG mice (6-8 weeks old, female) are recommended for establishing AML xenografts. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Xenograft Implantation

Protocol for Subcutaneous Xenograft Implantation:

  • Harvest logarithmically growing AML cells and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).

  • Prepare a cell suspension of 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL per mouse.

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.

  • Monitor the mice regularly for tumor growth and overall health.

This compound Formulation and Administration

Note: As there is limited publicly available data on the direct in vivo administration of this compound, the following formulation is based on protocols for the parent compound, Midostaurin, and may require optimization.

Formulation Protocol:

  • Prepare a pre-concentrate/microemulsion of this compound. A suggested composition is:

    • 5% this compound powder

    • 34% Vitamin E TPGS

    • 42.5% PEG400

    • 8.5% Corn oil

    • 10% Ethanol

  • On the day of treatment, dissolve the pre-concentrate in purified water at a 24:76 ratio (pre-concentrate:water).

Administration Protocol:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Based on in vivo studies with Midostaurin, a starting dose of 50-100 mg/kg for this compound is proposed. A pilot dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD).

  • Administer the formulated this compound or vehicle control daily via oral gavage.

  • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

Experimental Workflow

The following diagram illustrates the key steps in the development and execution of the this compound xenograft model.

Xenograft_Model_Workflow This compound Xenograft Model Workflow Cell_Harvest 2. Cell Harvest & Viability Check Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision, Biomarker Analysis) Data_Collection->Endpoint

Figure 2: Experimental Workflow for Xenograft Model Development

Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Day X (mm³ ± SEM)Percent Tumor Growth Inhibition (%)
Vehicle Control10
This compound (50 mg/kg)10
This compound (100 mg/kg)10

Table 2: Animal Body Weight

Treatment GroupMean Body Weight at Day 0 (g ± SEM)Mean Body Weight at Day X (g ± SEM)Percent Change in Body Weight (%)
Vehicle Control
This compound (50 mg/kg)
This compound (100 mg/kg)

Endpoint Analysis

  • Immunohistochemistry (IHC): To assess the expression and phosphorylation status of key proteins in the FLT3/KIT signaling pathway (e.g., p-FLT3, p-KIT, p-ERK, p-AKT).

  • Western Blotting: To quantify the levels of target proteins and downstream effectors.

  • Pharmacokinetic Analysis: Blood samples can be collected at various time points to determine the concentration of this compound.

Conclusion

This document provides a comprehensive set of application notes and protocols for the development of an this compound xenograft model. By utilizing sensitive AML cell lines and following the detailed methodologies, researchers can effectively evaluate the in vivo efficacy and mechanism of action of this promising anti-cancer agent. It is important to note that the proposed dosing and formulation may require optimization, and a pilot study is recommended to establish the optimal experimental conditions.

References

Application Notes and Protocols: Pharmacokinetics of O-Desmethyl Midostaurin in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Following administration, midostaurin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and a hydroxylated metabolite (CGP52421).[1][2][3][4][5] Both of these metabolites are pharmacologically active and contribute to the overall therapeutic effect of the parent drug.[2][3] This document provides a detailed overview of the known information regarding the pharmacokinetics of this compound, with a specific focus on its profile in murine models.

Data Presentation

A Note on Preclinical Pharmacokinetics in Rodents
Pharmacokinetic Parameters of this compound (CGP62221) in Humans

For comparative purposes and to provide context for researchers, the following table summarizes the pharmacokinetic parameters of this compound observed in human studies following the oral administration of midostaurin. It is important to emphasize that these values are from human clinical trials and may not be representative of the pharmacokinetics in mice.

ParameterValue (in Humans)Citation
Time to Peak (Tmax) Similar to parent drug[1]
Half-life (t½) Approximately 32-33.4 hours[1][4]
Plasma Protein Binding >99%[4]
Metabolism Primarily via CYP3A4[1][4]
Elimination Primarily in feces as metabolites[4]

Signaling and Metabolic Pathways

The metabolic conversion of midostaurin to its active metabolites is a key step in its mechanism of action. The following diagram illustrates this pathway.

midostaurin_metabolism midostaurin Midostaurin cyp3a4 CYP3A4 (Liver) midostaurin->cyp3a4 Metabolism cg_62221 This compound (CGP62221) (Active Metabolite) cyp3a4->cg_62221 O-demethylation cg_52421 Hydroxylated Metabolite (CGP52421) (Active Metabolite) cyp3a4->cg_52421 Hydroxylation

Caption: Metabolic pathway of midostaurin.

Experimental Protocols

The following is a generalized protocol for conducting a pharmacokinetic study in mice to assess the plasma concentrations of midostaurin and its metabolites, including this compound. This protocol is based on standard methodologies in preclinical pharmacokinetic research.

Murine Pharmacokinetic Study Protocol

1. Animal Model:

  • Species: Male/Female CD-1 or C57BL/6 mice, 8-10 weeks old.
  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 3 days prior to the study.

2. Dosing:

  • Drug Formulation: Midostaurin can be formulated in a suitable vehicle such as a microemulsion or a suspension in 0.5% carboxymethylcellulose for oral administration.
  • Administration: Administer a single dose of midostaurin via oral gavage (p.o.) at a predetermined dose volume (e.g., 10 mL/kg).

3. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein or tail vein) at predetermined time points. A typical time course for an oral dose would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the blood samples at 4°C to separate the plasma.
  • Storage: Store the plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of midostaurin and this compound in mouse plasma.
  • Sample Preparation: Perform protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
  • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
  • Parameters: Key parameters to determine include:
  • Cmax (maximum plasma concentration)
  • Tmax (time to reach Cmax)
  • AUC (area under the plasma concentration-time curve)
  • t½ (elimination half-life)
  • CL/F (apparent total clearance)
  • Vd/F (apparent volume of distribution)

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical murine pharmacokinetic study.

pk_workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis acclimatization Animal Acclimatization dosing Oral Dosing of Midostaurin acclimatization->dosing formulation Drug Formulation formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing lcms LC-MS/MS Analysis processing->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow for a murine pharmacokinetic study.

Conclusion

The O-Desmethyl metabolite of midostaurin (CGP62221) is an active contributor to the therapeutic effects of the parent drug in humans. However, its formation appears to be minimal in common preclinical rodent models, which likely explains the scarcity of specific pharmacokinetic data for this metabolite in mice. Researchers planning to investigate the pharmacokinetics of midostaurin and its metabolites in mice should be aware of this species-specific metabolic difference. The provided generalized protocol offers a robust framework for conducting such studies, which would be essential to confirm the extent of this compound formation and its pharmacokinetic profile in a murine model.

References

Application Notes: Detection of p-FLT3 Inhibition by O-Desmethyl Midostaurin via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, which promotes uncontrolled cell proliferation and survival through downstream signaling pathways, including PI3K/Akt, RAS/MAPK, and STAT5.[4][5]

Midostaurin is a multi-kinase inhibitor approved for the treatment of FLT3-mutated AML.[6] It functions by binding to the ATP-binding site of the FLT3 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling.[7] O-Desmethyl Midostaurin (CGP 62221) is a major active metabolite of Midostaurin.[8] This protocol provides a detailed method for assessing the inhibitory effect of this compound on FLT3 phosphorylation in FLT3-mutated AML cell lines using Western blotting.

Key Signaling Pathway and Drug Action

FLT3 activation begins when its ligand (FL) induces receptor dimerization and autophosphorylation on tyrosine residues. This creates docking sites for various signaling molecules, activating pro-survival and proliferative pathways. This compound, an active metabolite of Midostaurin, inhibits this process by blocking the kinase activity of FLT3, thereby preventing its phosphorylation and downstream signaling.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor p_FLT3 p-FLT3 FLT3_Receptor->p_FLT3 Autophosphorylation PI3K PI3K p_FLT3->PI3K RAS RAS p_FLT3->RAS STAT5 STAT5 p_FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation Drug O-Desmethyl Midostaurin Drug->p_FLT3 Inhibition

FLT3 signaling pathway and inhibition by this compound.

Experimental Protocol

This protocol outlines the steps for treating FLT3-mutated cells with this compound and analyzing the phosphorylation status of FLT3.

Cell Culture and Treatment
  • Cell Lines: Use a human AML cell line with a known FLT3 mutation (e.g., MOLM-13 or MV4-11, which are FLT3-ITD positive).[9]

  • Culture: Culture cells in RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL and allow them to grow overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for a specified time (e.g., 2, 4, or 6 hours). A vehicle control (e.g., DMSO) should be included. Note: The optimal concentration and treatment time should be determined empirically through a dose-response and time-course experiment.

  • Harvesting: After treatment, collect cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

Cell Lysis and Protein Quantification
  • Lysis: Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Incubate on ice for 30 minutes with occasional vortexing.[11]

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microfuge tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit or a similar method to ensure equal protein loading for the Western blot.[11]

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-40 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[10][11]

  • Gel Electrophoresis: Load the prepared samples into the wells of an 8% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Perform the transfer at 100V for 60-90 minutes at 4°C.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][11] Note: BSA is recommended over non-fat milk for phospho-protein detection to reduce background.[12]

Antibody Incubation and Detection
  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies targeting:

    • Phospho-FLT3 (e.g., p-FLT3 Tyr591)

    • Total FLT3

    • A loading control (e.g., GAPDH or β-actin)

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters for the Western blot protocol.

Reagent Working Concentration/Amount Purpose
This compound0 - 100 nM (empirical)FLT3 Kinase Inhibition
Protein per Lane20 - 40 µgSDS-PAGE Loading
Blocking Buffer5% BSA in TBSTPrevents non-specific binding
Wash BufferTBST (0.1% Tween-20)Removes unbound antibodies
Antibody Type Recommended Dilution Incubation
Phospho-FLT3 (Tyr591)Rabbit Polyclonal/Monoclonal1:1000[12][13]Overnight at 4°C
Total FLT3Rabbit Monoclonal1:1000[14]Overnight at 4°C
GAPDH / β-actinMouse Monoclonal1:1000 - 1:50001-2 hours at RT or O/N at 4°C
Anti-Rabbit IgG-HRPGoat/Donkey1:2000 - 1:100001 hour at Room Temp
Anti-Mouse IgG-HRPGoat/Donkey1:2000 - 1:100001 hour at Room Temp

Experimental Workflow

The diagram below illustrates the complete workflow for the experiment.

Workflow cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction cluster_wb Western Blot Analysis A 1. Culture FLT3-mutated AML Cells (MOLM-13) B 2. Treat with O-Desmethyl Midostaurin (0-100 nM) A->B C 3. Harvest Cells and Wash with PBS B->C D 4. Cell Lysis with RIPA Buffer (+ Inhibitors) C->D E 5. Centrifuge to Clarify Lysate D->E F 6. Quantify Protein (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer to PVDF Membrane G->H I 9. Blocking (5% BSA) H->I J 10. Primary Antibody Incubation (p-FLT3, Total FLT3, GAPDH) I->J K 11. Secondary Antibody Incubation (HRP) J->K L 12. ECL Detection & Imaging K->L

Workflow for p-FLT3 Western Blot after this compound treatment.

References

Application Notes and Protocols for In Vivo Evaluation of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

A-12-12, Rev. 1.0

For Research Use Only

Introduction

O-Desmethyl Midostaurin, also known as CGP62221, is one of the two major and active metabolites of Midostaurin (PKC412), a multi-targeted kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3] In preclinical and clinical studies, Midostaurin is metabolized in vivo to form this compound (CGP62221) and a second metabolite, CGP52421.[1] Both of these metabolites, along with the parent compound, are known to inhibit a variety of protein kinases.[2]

While this compound has demonstrated significant biological activity in in vitro assays, including growth inhibition of neoplastic mast cells, there is a notable lack of publicly available data on its direct administration in in vivo models.[4] Current research practice involves the systemic administration of the parent drug, Midostaurin, to study the resulting in vivo exposure and effects of its metabolites.

These application notes provide a comprehensive overview of the available data and established methodologies for researchers investigating the in vivo relevance of this compound. The protocols focus on the administration of Midostaurin to achieve systemic exposure of this compound and the subsequent analysis of its effects.

Pharmacokinetic Profile of Midostaurin and its Metabolites

Following oral administration, Midostaurin is primarily metabolized by the CYP3A4 enzyme system, leading to the formation of this compound (CGP62221) and CGP52421.[2][5] Understanding the pharmacokinetic properties of these compounds is crucial for designing and interpreting in vivo studies.

CompoundTmax (Median)Terminal Elimination Half-Life (Median)Protein BindingPrimary Metabolism
Midostaurin ~3 hours (with high-fat meal)19 hours>99.8%CYP3A4
This compound (CGP62221) Not explicitly stated, formed from Midostaurin32 hours>99.8%Further metabolism
CGP52421 Not explicitly stated, formed from Midostaurin482 hours>99.8%Further metabolism

This table summarizes pharmacokinetic data from human studies following oral administration of Midostaurin.

In Vivo Experimental Protocols: Administration of Parent Drug (Midostaurin)

The following protocols are based on established preclinical studies that have successfully used Midostaurin in rodent models to investigate its anti-tumor efficacy, which is attributed to both the parent drug and its active metabolites.

Animal Models
  • Species: Mice (e.g., NOD/SCID, NSG) or Rats.

  • Xenograft Models: Human AML cell lines (e.g., MOLM-14, MV4-11 with FLT3-ITD mutations) are commonly used. Cells are typically implanted subcutaneously or intravenously to establish tumors or disseminated leukemia.

Midostaurin Formulation and Dosing
  • Formulation: Midostaurin is typically formulated for oral gavage. A common vehicle is a mixture of 2% Klucel LF and 0.5% Tween 80 in deionized water. The suspension should be prepared fresh daily and kept homogenous during administration.

  • Dose Range: Doses in mice have ranged from 50 mg/kg to 100 mg/kg, administered once daily (qD) by oral gavage.[6] The tolerated dose may vary depending on the specific mouse strain and the source of the compound.[6]

  • Administration Schedule: Dosing is typically initiated 3-7 days after tumor cell inoculation and continues for a specified period (e.g., 21-28 days) or until a study endpoint is reached.[6]

Experimental Workflow for In Vivo Efficacy Studies

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cell_culture AML Cell Culture (e.g., MOLM-14, MV4-11) inoculation Tumor Cell Inoculation (Subcutaneous or IV) cell_culture->inoculation randomization Tumor Growth & Randomization (into treatment cohorts) inoculation->randomization vehicle Vehicle Control (Oral Gavage, qD) randomization->vehicle Treatment Initiation midostaurin Midostaurin Treatment (50-100 mg/kg, Oral Gavage, qD) randomization->midostaurin Treatment Initiation tumor_volume Tumor Volume Measurement (e.g., 2-3 times/week) vehicle->tumor_volume body_weight Body Weight & Health Monitoring vehicle->body_weight pk_sampling Pharmacokinetic Sampling (Plasma collection for Midostaurin & Metabolite analysis) vehicle->pk_sampling midostaurin->tumor_volume midostaurin->body_weight midostaurin->pk_sampling endpoint Study Endpoint (e.g., Tumor size, survival) tumor_volume->endpoint body_weight->endpoint pk_sampling->endpoint

Experimental workflow for in vivo efficacy studies of Midostaurin.
Pharmacokinetic Analysis

  • Sample Collection: At designated time points after Midostaurin administration, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of Midostaurin, this compound (CGP62221), and CGP52421 in the plasma samples.

In Vitro Protocols: Assessing the Direct Activity of this compound

In vitro assays are essential for directly evaluating the biological activity of this compound.

Cell Proliferation Assay
  • Cell Plating: Seed AML or mast cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound, Midostaurin (as a comparator), and a vehicle control to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Kinase Inhibition and Signaling Pathway Analysis

The primary mechanism of action of Midostaurin and its active metabolites is the inhibition of protein kinases, particularly FLT3 and KIT.[2]

G cluster_pathway FLT3 Signaling Pathway cluster_inhibition Inhibition FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Midostaurin Midostaurin & This compound Midostaurin->FLT3 Apoptosis Apoptosis Midostaurin->Apoptosis

Inhibition of the FLT3 signaling pathway by Midostaurin and its active metabolites.
  • Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells to extract proteins.

  • Western Blotting: Perform Western blot analysis to assess the phosphorylation status of key signaling proteins downstream of FLT3 or KIT, such as STAT5, AKT, and ERK. A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.

Summary and Conclusion

Direct in vivo dosing strategies for this compound (CGP62221) are not well-documented in the current scientific literature. The established method for evaluating its in vivo effects is through the administration of its parent compound, Midostaurin. Researchers should focus on well-characterized animal models of AML or SM, using oral administration of Midostaurin at doses known to achieve therapeutic concentrations of both the parent drug and its active metabolites. Concurrently, in vitro studies are crucial for dissecting the specific contribution of this compound to the overall pharmacological effect. The protocols and data presented in these application notes provide a framework for designing and executing robust preclinical studies to further elucidate the role of this important active metabolite.

References

Application Notes and Protocols for O-Desmethyl Midostaurin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of O-Desmethyl Midostaurin analytical standards. This compound, also known as CGP62221, is a principal active metabolite of Midostaurin, a multi-targeted protein kinase inhibitor used in the treatment of acute myeloid leukemia and aggressive systemic mastocytosis. The formation of this compound occurs in the liver primarily through cytochrome P450-mediated O-demethylation of Midostaurin.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolism studies of Midostaurin.

Analytical Standard Specifications

Analytical standards for this compound are available from various commercial suppliers. These standards are essential for the development and validation of analytical methods for its quantification in biological matrices and for impurity profiling of the parent drug, Midostaurin.

PropertySpecificationSource
Chemical Name This compoundN/A
Synonyms CGP62221[1]
CAS Number 740816-86-8N/A
Molecular Formula C₃₄H₂₈N₄O₄N/A
Molecular Weight 556.61 g/mol N/A
Purity Typically >95% (determined by HPLC)N/A
Storage -20°CN/A
Appearance Neat solidN/A

Isotopically labeled internal standards, such as this compound-d5 and this compound-¹³C₆, are also available and recommended for quantitative analysis by LC-MS/MS to improve accuracy and precision.

Analytical Methodologies

The primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for quantification in biological matrices due to its high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method can be employed for the determination of this compound purity and for the separation from its parent compound, Midostaurin, and other related impurities.

Protocol: HPLC Purity Assessment of this compound

This protocol is a representative method adapted from published stability-indicating assays for Midostaurin and its impurities.[2][3]

1. Materials and Reagents:

  • This compound reference standard

  • Midostaurin reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate or Phosphate buffer (HPLC grade)

  • Formic acid or Orthophosphoric acid (ACS grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or YMC Trait C18 ExRS (150 x 4.6 mm, 3 µm)
Mobile Phase A 10-40 mM Ammonium formate or Phosphate buffer (pH adjusted to 3.0)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of all related substances. A typical run time is 25-65 minutes.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient or controlled at 25-30°C
Injection Volume 10 µL
Detection UV at 290 nm

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration.

4. Data Analysis:

  • Calculate the purity of the this compound standard by determining the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve This compound Reference Standard HPLC_System Inject into HPLC System Standard->HPLC_System Sample Prepare Test Sample Sample->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection (290 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS provides the necessary sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma. The use of a stable isotope-labeled internal standard is highly recommended.

Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a representative method based on published assays for Midostaurin and its metabolites.[4]

1. Materials and Reagents:

  • This compound certified reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., this compound-d5 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in 10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution A suitable gradient to ensure separation from endogenous plasma components.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

4. MRM Transitions (Representative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound To be determined empiricallyTo be determined empirically
This compound-d5 (IS) To be determined empiricallyTo be determined empirically

Note: The specific m/z values for precursor and product ions need to be optimized for the specific instrument used.

5. Calibration and Quality Control:

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration Concentration Determination Calibration_Curve->Concentration

Metabolism of Midostaurin to this compound

The metabolic pathway from Midostaurin to this compound is a critical consideration in pharmacokinetic studies. This conversion is primarily mediated by the CYP3A4 enzyme in the liver.

Metabolism_Pathway Midostaurin Midostaurin ODesmethyl This compound (CGP62221) Midostaurin->ODesmethyl O-demethylation CYP3A4 CYP3A4 (Liver) CYP3A4->Midostaurin

Summary of Validation Parameters

For quantitative bioanalytical methods, it is essential to validate the assay according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria for method validation.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be assessed to ensure no significant ion suppression or enhancement
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)

These application notes and protocols provide a comprehensive guide for the use of this compound analytical standards in a research and drug development setting. Adherence to these methodologies will ensure the generation of accurate and reliable data for pharmacokinetic assessments and other analytical applications.

References

Application Notes and Protocols for O-Desmethyl Midostaurin Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper handling, storage, and preparation of O-Desmethyl Midostaurin powder for research and development purposes. Adherence to these protocols is crucial for ensuring the integrity of the compound and obtaining accurate and reproducible experimental results.

Product Information

PropertyValue
Chemical Name N-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide
Synonyms O-Desmethyl-PKC412, CGP62221
CAS Number 740816-86-8[1][2][3]
Molecular Formula C₃₄H₂₈N₄O₄[1][3]
Molecular Weight 556.62 g/mol [3]

Safety, Handling, and Personal Protective Equipment (PPE)

This compound is a bioactive compound and should be handled with care. The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).

  • Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Dust Formation: Handle the powder carefully to avoid generating dust.

  • Spills: In case of a spill, avoid creating dust. Moisten the spilled powder with a suitable solvent (e.g., 70% ethanol) before carefully wiping it up with absorbent material. Dispose of the waste in a sealed container as chemical waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Storage of this compound Powder

Proper storage is critical to maintain the stability and integrity of the compound.

ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°C[3]To minimize degradation over time. While 2-8°C is suggested for short-term storage, -20°C is recommended for long-term stability, similar to its parent compound, Midostaurin.
Light Store in a light-protected container (e.g., amber vial).To prevent photodegradation.
Atmosphere Store in a tightly sealed container in a dry environment.To protect from moisture and oxidation.

Reconstitution and Storage of Stock Solutions

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Solubility Data (Qualitative)
SolventSolubility
DMSO Soluble (based on parent compound and general properties of similar molecules)
Ethanol Expected to have some solubility, but likely less than DMSO.
Water/Aqueous Buffers (e.g., PBS) Insoluble or very poorly soluble.
Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, tare a sterile, pre-labeled microcentrifuge tube or amber vial on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.57 mg of the compound (Mass (mg) = 10 mmol/L * 0.001 L * 556.62 g/mol * 1000 mg/g).

  • Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming to 37°C may aid dissolution if necessary. Ensure no particulates are visible.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage of Stock Solution: Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Storage of Stock Solutions
Storage ConditionDurationRationale
-20°C in DMSO Up to 1 month (recommended)To maintain stability for short to medium-term use.
-80°C in DMSO Up to 6 months (recommended)For long-term preservation of the stock solution's integrity.

Note: It is recommended to perform a stability test for your specific experimental conditions if the solution is to be stored for extended periods.

Experimental Protocols

Preparation of Working Solutions for in vitro Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced toxicity.

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Immediate Use: Use the prepared working solutions immediately to minimize potential degradation in the aqueous environment of the culture medium.

G Workflow for Preparing Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh O-Desmethyl Midostaurin Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Serially dilute in culture medium thaw->dilute use Use immediately in assay dilute->use

Workflow for solution preparation.

Signaling Pathways and Logical Relationships

This compound is an active metabolite of Midostaurin, a multi-kinase inhibitor. Its mechanism of action is expected to be similar to that of its parent compound, which targets several key signaling pathways involved in cell proliferation and survival.

G Simplified Signaling Pathway Inhibition cluster_0 Kinase Targets cluster_1 Downstream Effects Compound This compound FLT3 FLT3 Compound->FLT3 Inhibits KIT KIT Compound->KIT Inhibits PKC PKCα/β/γ Compound->PKC Inhibits Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival KIT->Survival PKC->Survival Apoptosis Apoptosis Proliferation->Apoptosis Leads to Survival->Apoptosis Inhibition leads to

Inhibition of key signaling pathways.

References

Application Notes and Protocols: O-Desmethyl Midostaurin in AML Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of O-Desmethyl Midostaurin (CGP 62221), the primary active metabolite of the multi-kinase inhibitor Midostaurin, in acute myeloid leukemia (AML) primary cell cultures. This document outlines the mechanism of action, protocols for assessing cellular effects, and expected outcomes based on preclinical data.

Introduction

This compound (CGP 62221) is a major active metabolite of Midostaurin, a therapeutic agent approved for the treatment of FLT3-mutated AML.[1][2] Like its parent compound, this compound is a potent inhibitor of multiple receptor tyrosine kinases, with significant activity against FMS-like tyrosine kinase 3 (FLT3), both wild-type and mutated forms (Internal Tandem Duplication - ITD and Tyrosine Kinase Domain - TKD), and KIT.[1][2] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways. Downstream effectors like STAT5 are also key targets of this inhibition.[1] In vitro studies have demonstrated that this compound exhibits comparable potency to Midostaurin in inhibiting cancer cell proliferation.

Data Presentation

The following tables summarize the expected quantitative data for this compound in AML primary cell cultures, based on the known activity of its parent compound, Midostaurin.

Table 1: Comparative IC50 Values of Midostaurin in AML Cell Lines and Primary Cells

Cell TypeFLT3 StatusIC50 Range (Midostaurin)
AML Cell LinesFLT3-ITD10 - 100 nM
AML Cell LinesFLT3-WT100 - 500 nM
Primary AML BlastsFLT3-ITD50 - 250 nM
Primary AML BlastsFLT3-WT200 - 1000 nM

Note: The IC50 values for this compound are anticipated to be in a similar range to those of Midostaurin.

Table 2: Expected Effects of this compound on Signaling Proteins in FLT3-mutated AML Primary Cells

ProteinExpected Change in PhosphorylationTimepoint
p-FLT3 (Tyr591)Decreased1-4 hours
p-AKT (Ser473)Decreased2-6 hours
p-STAT5 (Tyr694)Decreased2-6 hours
p-ERK1/2 (Thr202/Tyr204)Decreased2-6 hours

Experimental Protocols

1. Protocol for Culturing Primary AML Cells

This protocol describes the isolation and culture of mononuclear cells from patient bone marrow or peripheral blood for subsequent drug treatment.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Human cytokines: FLT3-Ligand (FLT3-L), Stem Cell Factor (SCF), Thrombopoietin (TPO), Interleukin-3 (IL-3)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dilute bone marrow aspirate or peripheral blood 1:1 with PBS.

  • Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).

  • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and a cytokine cocktail, e.g., 25 ng/mL SCF, 50 ng/mL FLT3-L, 25 ng/mL TPO, and 10 ng/mL IL-3).

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plate cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C and 5% CO2.

2. Protocol for Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.

Materials:

  • Primary AML cells in culture

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Seed 5 x 10^4 to 1 x 10^5 primary AML cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Add 100 µL of the drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3. Protocol for Western Blotting of Phosphorylated Signaling Proteins

This protocol details the detection of phosphorylated FLT3, AKT, and STAT5 in primary AML cells following treatment.

Materials:

  • Primary AML cells in culture

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-phospho-AKT (Ser473), anti-phospho-STAT5 (Tyr694), and antibodies for total proteins as loading controls.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate primary AML cells at a density of 1-2 x 10^6 cells/mL and treat with this compound (e.g., at a concentration around the IC50) for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Harvest cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet with ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to the total protein or a loading control.

Visualizations

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Midostaurin O-Desmethyl Midostaurin Midostaurin->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Isolate Primary AML Mononuclear Cells Culture Culture Cells with Appropriate Cytokines Start->Culture Treatment Treat with this compound (Dose-Response and Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Signaling Signaling Pathway Analysis (Western Blot / Phosflow) Treatment->Signaling IC50 Determine IC50 Viability->IC50 Phospho Assess Phosphorylation of FLT3, AKT, STAT5 Signaling->Phospho

Caption: Experimental workflow for evaluating this compound in AML primary cells.

References

Troubleshooting & Optimization

O-Desmethyl Midostaurin Aqueous Solubility Improvement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing aqueous solubility challenges encountered with O-desmethyl midostaurin (CGP62221), a major active metabolite of the multi-targeted kinase inhibitor, midostaurin. Given the limited publicly available data on the physicochemical properties of this compound, this guide extrapolates from the known characteristics of its parent compound, midostaurin, and established principles for enhancing the solubility of poorly soluble kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound (also known as CGP62221) is a significant, pharmacologically active metabolite of midostaurin.[1][2][3] Midostaurin itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] It is highly probable that this compound shares similar physicochemical properties, making its poor aqueous solubility a critical hurdle in preclinical and in vitro experimental setups, potentially leading to inaccurate results and poor bioavailability in non-optimized in vivo studies.

Q2: Is there any available data on the aqueous solubility of this compound?

Q3: How was the solubility issue of the parent drug, midostaurin, addressed in its commercial formulation?

To overcome the poor solubility of midostaurin, its commercial formulation (Rydapt®) is a microemulsion encapsulated in a soft gelatin capsule.[1][5] This formulation strategy allows midostaurin to be presented in a solubilized state upon administration, facilitating its absorption.

Q4: What are the initial steps to consider when encountering solubility issues with this compound in the lab?

The first step is to verify the quality and purity of the this compound sample. Subsequently, a systematic approach to solubility testing in various aqueous-based media and with different formulation strategies is recommended. This can begin with simple pH modification and the use of co-solvents before moving to more complex formulation approaches.

Troubleshooting Guide

Issue: this compound precipitate is observed in my aqueous buffer.

This is a common issue for poorly soluble compounds. The following troubleshooting workflow can help identify a suitable solution.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Buffer check_purity Verify Compound Purity and Identity start->check_purity ph_modification Attempt pH Modification (for ionizable groups) check_purity->ph_modification Purity Confirmed cosolvents Introduce Co-solvents (e.g., DMSO, ethanol, PEG 300) ph_modification->cosolvents Precipitation Persists success Solubility Improved ph_modification->success Issue Resolved surfactants Use Surfactants (e.g., Tween® 80, Cremophor® EL) cosolvents->surfactants Inadequate Solubility cosolvents->success Issue Resolved cyclodextrins Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) surfactants->cyclodextrins Precipitation/Instability Issues surfactants->success Issue Resolved lipid_formulation Consider Lipid-Based Formulations (e.g., SEDDS) cyclodextrins->lipid_formulation Limited Improvement cyclodextrins->success Issue Resolved lipid_formulation->success Issue Resolved failure Consult Formulation Specialist lipid_formulation->failure Still Unresolved

Caption: A stepwise approach to resolving precipitation of this compound.

Issue: Inconsistent results in cell-based assays.

Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in poor reproducibility.

  • Possible Cause: The compound may be precipitating out of the cell culture medium over time.

  • Solution: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the final assay medium with vigorous mixing. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%). It may be necessary to perform a kinetic solubility assay in the cell culture medium to determine the stability of the compound over the duration of the experiment.

Data Presentation

While specific solubility data for this compound is unavailable, the following table summarizes the known physicochemical properties of its parent compound, midostaurin, which can serve as a preliminary reference.

PropertyMidostaurinThis compoundReference
Molecular Formula C35H30N4O4C34H28N4O4[6][7]
Molecular Weight 570.65 g/mol 556.62 g/mol [6][7]
Aqueous Solubility < 1 mg/mL (practically insoluble)Data not available[8]
LogP 5.89Data not available[8]
BCS Class IIAssumed to be II[1]

Experimental Protocols

The following are generalized protocols that can be adapted for determining and improving the aqueous solubility of this compound.

Protocol 1: Kinetic Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a fundamental method for assessing the kinetic solubility of this compound in an aqueous buffer.

Kinetic_Solubility_Workflow Kinetic Aqueous Solubility Assay Workflow prep_stock Prepare a concentrated stock solution of this compound in DMSO add_to_buffer Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) prep_stock->add_to_buffer incubate Incubate with shaking at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-4 hours) add_to_buffer->incubate separate Separate undissolved compound (e.g., filtration or centrifugation) incubate->separate analyze Analyze the concentration of the dissolved compound in the filtrate/ supernatant using a validated analytical method (e.g., HPLC-UV) separate->analyze determine_solubility Determine Kinetic Solubility analyze->determine_solubility

Caption: Workflow for determining the kinetic aqueous solubility of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In triplicate, add a small volume of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a target concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Equilibration: Seal the samples and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 2 to 4 hours) to reach kinetic equilibrium.

  • Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.45 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of dissolved this compound using a validated HPLC-UV method. A previously established calibration curve is necessary for accurate quantification.

Protocol 2: Improving Aqueous Solubility using Co-solvents

This protocol outlines a method to systematically test the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • DMSO

  • Ethanol

  • Polyethylene glycol 300 (PEG 300)

  • Propylene glycol

  • Aqueous buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Add an excess amount of solid this compound to each co-solvent solution in a sealed vial.

  • Follow the "Equilibration," "Separation," and "Quantification" steps as described in Protocol 1.

  • Plot the measured solubility of this compound as a function of the co-solvent concentration for each co-solvent tested. This will help identify the most effective co-solvent and the optimal concentration range.

Protocol 3: Phase Solubility Studies with Cyclodextrins

This protocol is designed to evaluate the potential of cyclodextrins to form inclusion complexes and enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Distilled water or a relevant aqueous buffer

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add Excess Compound: Add an excess amount of solid this compound to each cyclodextrin solution. Ensure that undissolved solid remains in each vial.

  • Equilibration: Shake the vials at a constant temperature until equilibrium is reached (this may take 24-72 hours).

  • Sample Processing: After equilibration, allow the undissolved compound to settle. Filter the supernatant through a 0.45 µm membrane filter.

  • Analysis: Dilute the clear filtrate and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complexation and the degree of solubility enhancement.

Signaling Pathway Context

Understanding the mechanism of action of this compound is crucial for interpreting experimental results. Like its parent compound, it is a multi-targeted kinase inhibitor.

Signaling_Pathway Inhibitory Action of this compound Metabolite This compound (CGP62221) FLT3 FLT3 Metabolite->FLT3 Inhibits KIT KIT Metabolite->KIT Inhibits PKC PKC Metabolite->PKC Inhibits Other_Kinases Other Kinases (e.g., VEGFR2, PDGFR) Metabolite->Other_Kinases Inhibits Downstream Downstream Signaling (Proliferation, Survival) FLT3->Downstream KIT->Downstream PKC->Downstream Other_Kinases->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: this compound inhibits multiple kinases, affecting cell signaling pathways.

For further assistance, please consult with a formulation development specialist.

References

O-Desmethyl Midostaurin stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Midostaurin (CGP62221), a major and pharmacologically active metabolite of Midostaurin. This resource is designed to assist researchers, scientists, and drug development professionals in their in vitro studies by providing troubleshooting guidance and frequently asked questions related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound, also known as CGP62221, is one of the two major active metabolites of Midostaurin.[1] Like its parent compound, it exhibits pharmacological activity, including the inhibition of c-kit-dependent proliferation.[1] The stability of this compound in cell culture media is crucial because its degradation can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in inaccurate and irreproducible data. Factors such as pH, temperature, and interactions with media components can influence its stability.

Q2: What are the known degradation pathways for Midostaurin and its metabolites?

Midostaurin can undergo extensive degradation under stress conditions, including exposure to acid, alkaline, oxidation, and light.[2] While specific degradation pathways for this compound in cell culture media are not extensively detailed in the public domain, it is reasonable to assume it may be susceptible to similar hydrolytic and oxidative degradation.

Q3: How does this compound's activity compare to Midostaurin?

Both Midostaurin and this compound (CGP62221) are potent inhibitors of mutant forms of FLT3 and KIT.[3][4] They have been shown to inhibit the proliferation of neoplastic mast cells.[3] In contrast, the other major metabolite, CGP52421, shows significantly less growth-inhibitory activity against these cells.[3][4]

Q4: What are the primary signaling pathways affected by this compound?

As an active metabolite of Midostaurin, this compound is expected to inhibit similar signaling pathways. Midostaurin is a multi-kinase inhibitor that targets receptor tyrosine kinases such as FLT3 and KIT.[1][5] Inhibition of these kinases blocks downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and STAT pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity in cell culture experiments. Degradation of this compound in the cell culture medium. Perform a stability test of the compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). Consider preparing fresh media with the compound for longer experiments or replenishing the media at regular intervals.
Precipitation of the compound in the media. Visually inspect the media for any precipitate after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.1%). Prepare the working solution by adding the stock solution to pre-warmed media while gently vortexing.
Incorrect stock solution concentration. Verify the concentration of your stock solution. If possible, use a validated analytical method such as HPLC to confirm the concentration.
High variability between replicate experiments. Inconsistent handling of the compound. Ensure consistent timing and procedures for preparing and adding the compound to the cell cultures. Use calibrated pipettes for accurate dispensing.
Variability in cell health and density. Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
Unexpected off-target effects. Use of excessively high concentrations. Determine the optimal concentration range for your experiments by performing a dose-response curve. High concentrations may lead to inhibition of other kinases or cellular processes.
Presence of active degradation products. If significant degradation is observed, consider the potential biological activity of the degradation products. If possible, identify and characterize these products using techniques like LC-MS.

Quantitative Data Summary

The stability of this compound in cell culture media can be influenced by the specific medium composition, serum percentage, and incubation conditions. Below is an illustrative table of expected stability data in two common cell culture media at 37°C. Note: This data is for illustrative purposes and it is highly recommended to perform a stability test under your specific experimental conditions.

Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (Hours) DMEM + 10% FBS (% Remaining) RPMI-1640 + 10% FBS (% Remaining)
0100100
298.599.0
496.297.5
892.595.1
2481.085.3
4865.872.4
7250.160.7

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder

  • DMSO (sterile, cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with desired serum concentration

  • Sterile microcentrifuge tubes or a multi-well plate

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Ammonium formate or other suitable buffer (HPLC grade)

  • Sterile syringe filters (0.22 µm)

  • Calibrated pipettes

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure complete dissolution. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Spiked Media: On the day of the experiment, thaw an aliquot of the stock solution. Spike pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Prepare a sufficient volume for all time points.

  • Sample Collection:

    • Time 0 (T=0): Immediately after preparing the spiked media, collect an aliquot (e.g., 500 µL). This will serve as your reference for 100% compound stability.

    • Incubation: Place the remaining spiked media in a sterile, capped tube or a sealed multi-well plate in a 37°C, 5% CO₂ incubator.

    • Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), aseptically collect aliquots of the incubated media.

  • Sample Processing:

    • Immediately after collection, to precipitate proteins and halt further degradation, add an equal volume of ice-cold acetonitrile to each aliquot.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Store samples at -80°C until HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method. An example method for the parent compound, Midostaurin, which can be adapted, uses a C18 column with a mobile phase of ammonium formate and acetonitrile.[2]

    • Develop a calibration curve using freshly prepared standards of this compound of known concentrations.

  • Data Analysis:

    • Quantify the peak area of this compound in each sample.

    • Determine the concentration at each time point using the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 KIT KIT D816V KIT->PI3K KIT->RAS KIT->STAT5 Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibition Midostaurin->KIT Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Inhibitory action of Midostaurin and this compound on key signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_processing Processing & Analysis Stock Prepare 10 mM Stock in DMSO Spike Spike Pre-warmed Media to 10 µM Stock->Spike T0 Collect T=0 Sample Spike->T0 Incubate Incubate at 37°C, 5% CO₂ Spike->Incubate Precipitate Protein Precipitation (Acetonitrile) T0->Precipitate Timepoints Collect Samples at 2, 4, 8, 24, 48, 72h Incubate->Timepoints Timepoints->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Analyze Calculate % Remaining HPLC->Analyze

Caption: Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Optimizing O-Desmethyl Midostaurin Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving O-Desmethyl Midostaurin (CGP62221), the primary active metabolite of the multi-kinase inhibitor, Midostaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CGP62221) is a major and active metabolite of Midostaurin, formed through O-demethylation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] It shares a similar mechanism of action with its parent compound, Midostaurin, acting as a multi-targeted kinase inhibitor. Its primary targets include Fms-like tyrosine kinase 3 (FLT3), KIT, and Protein Kinase C (PKC), making it a compound of interest for research in hematological malignancies and other cancers.[2][3] this compound has shown comparable potency to Midostaurin in inhibiting cancer cell proliferation.[2]

Q2: What are the main challenges in conducting in vivo studies with this compound?

The primary challenge is its poor aqueous solubility, a characteristic it shares with its parent compound, Midostaurin.[4] This makes formulation for in vivo administration difficult, potentially leading to low bioavailability and inconsistent results. Additionally, as an active metabolite, there is limited publicly available data on its direct administration in preclinical models, requiring careful dose selection and study design.

Q3: How should I determine a starting dose for this compound in my animal model?

Since there is a lack of direct in vivo studies for this compound, a starting dose can be extrapolated from the effective doses of the parent drug, Midostaurin, reported in xenograft models. Midostaurin has been used in mice at doses ranging from 50 mg/kg to 100 mg/kg.[][6] A conservative approach would be to start with a lower dose within this range and perform a dose-escalation study to determine the optimal concentration for your specific model and research question. It is also crucial to consider that the molecular weight of this compound (556.62 g/mol ) is slightly lower than that of Midostaurin (570.65 g/mol ), which should be accounted for in dose calculations.

Q4: What are the key signaling pathways affected by this compound?

This compound, similar to Midostaurin, is known to inhibit several critical signaling pathways involved in cell proliferation, survival, and differentiation. The primary pathways include:

  • FLT3 Signaling: Inhibition of both wild-type and mutated FLT3 receptors, which are crucial in certain types of acute myeloid leukemia (AML).[3][7]

  • KIT Signaling: Targeting of KIT receptor tyrosine kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GIST) and mastocytosis.[3][7]

  • Protein Kinase C (PKC) Signaling: Inhibition of PKC isoforms, which are involved in a wide range of cellular processes, including cell growth and apoptosis.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Formulation Poor solubility of this compound in the chosen vehicle.Test a range of biocompatible solvents and co-solvents. Common vehicles for poorly soluble compounds include a mixture of DMSO, PEG400, and saline, or oil-based formulations.[6] Conduct a small-scale solubility test before preparing the bulk formulation (see Experimental Protocols).
High Variability in Animal Responses Inconsistent formulation or dosing.Ensure the formulation is homogenous before each administration, especially if it is a suspension. Use precise dosing techniques and ensure accurate animal body weights for dose calculation.
Lack of Efficacy Suboptimal dose or poor bioavailability.Conduct a dose-response study to identify the effective concentration range. Perform pharmacokinetic (PK) studies to measure the plasma concentration of this compound and ensure adequate exposure.
Unexpected Toxicity Off-target effects or vehicle-related toxicity.Start with lower doses and carefully monitor for signs of toxicity (e.g., weight loss, behavioral changes). Always include a vehicle-only control group to rule out vehicle-induced toxicity.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Midostaurin and its metabolite this compound (CGP62221) from human studies, which can provide context for preclinical study design.

Parameter Midostaurin This compound (CGP62221) Reference
Terminal Half-life (t½) ~19-21 hours~32 hours[8]
Protein Binding >99.8%>99.8%[8]
Metabolism Primarily by CYP3A4Metabolized by CYP3A4[1][8]
Relative Plasma Exposure (AUC) Accounts for ~22% of total circulating radioactivityAccounts for ~28% of total circulating radioactivity[8]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine a suitable vehicle for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Corn oil or other suitable lipid-based vehicle

  • Vortex mixer

  • Centrifuge

Method:

  • Prepare a series of potential vehicle solutions (e.g., 10% DMSO, 40% PEG400, 50% Saline; 5% Tween 80 in saline; Corn oil).

  • Add a small, known amount of this compound powder to a fixed volume of each vehicle to create a supersaturated solution.

  • Vortex vigorously for 2-5 minutes to facilitate dissolution.

  • Incubate the solutions at room temperature or 37°C for 1-2 hours, with intermittent vortexing.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • The vehicle that provides the desired concentration and maintains the compound in solution is selected for the in vivo studies.

Protocol 2: In Vivo Administration and Monitoring

Objective: To administer this compound to an animal model and monitor for efficacy and toxicity.

Materials:

  • Prepared formulation of this compound

  • Appropriate animal model (e.g., tumor-bearing mice)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal scale

  • Calipers for tumor measurement

Method:

  • Prepare the this compound formulation at the desired concentration based on the solubility assessment. Ensure the final concentration of any solvents like DMSO is within tolerated limits for the animal model.

  • Divide the animals into experimental groups (e.g., vehicle control, low dose, high dose).

  • Record the initial body weight and tumor volume for each animal.

  • Administer the formulation via the chosen route (e.g., oral gavage). The volume should be based on the animal's body weight.

  • Monitor the animals daily for any signs of toxicity, including changes in weight, appetite, and behavior.

  • Measure tumor volumes at regular intervals (e.g., every 2-3 days) using calipers.

  • At the end of the study, collect blood and/or tissue samples for pharmacokinetic and pharmacodynamic analysis.

Visualizations

Signaling Pathways

Below are diagrams of the key signaling pathways inhibited by this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor O-Desmethyl Midostaurin Inhibitor->FLT3

Caption: FLT3 Signaling Pathway Inhibition.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor RAS RAS KIT->RAS PI3K PI3K KIT->PI3K STAT3 STAT3 KIT->STAT3 SCF SCF SCF->KIT Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor O-Desmethyl Midostaurin Inhibitor->KIT PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates PKC PKC DAG->PKC Activates Ca Ca2+ IP3->Ca Releases Downstream Downstream Effectors PKC->Downstream Ca->PKC Activates Inhibitor O-Desmethyl Midostaurin Inhibitor->PKC experimental_workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A 1. Solubility Assessment (Determine optimal vehicle) B 2. Formulation Preparation (Dissolve/suspend compound) A->B C 3. Dose-Response Study (Determine effective dose range) B->C D 4. Efficacy Study (Administer to tumor models) C->D E 5. Monitor Tumor Growth & Animal Health D->E F 6. PK/PD Analysis (Collect samples) E->F G 7. Data Interpretation & Optimization F->G

References

potential off-target effects of O-Desmethyl Midostaurin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of O-Desmethyl Midostaurin (CGP62221) in vitro. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Midostaurin?

This compound, also known as CGP62221, is one of the two major and pharmacologically active human metabolites of Midostaurin. Midostaurin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 through O-demethylation to form CGP62221, and through hydroxylation to form the other major metabolite, CGP52421.[1] Following chronic dosing of Midostaurin, this compound can achieve steady-state plasma trough levels greater than that of the parent drug, contributing significantly to the overall clinical efficacy and potential off-target effects.[2]

Q2: What are the known primary targets of this compound?

Similar to its parent compound, this compound is a potent inhibitor of mutant forms of FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase (KIT).[2] These kinases are key drivers in certain types of acute myeloid leukemia (AML) and systemic mastocytosis, respectively.

Q3: Does this compound have off-target activities?

Yes, like Midostaurin, this compound is a multi-targeted kinase inhibitor and exhibits activity against a range of other kinases beyond FLT3 and KIT.[2] These off-target interactions may contribute to both the therapeutic effects and potential side effects of Midostaurin treatment.

Q4: Which off-target kinases are inhibited by this compound?

In vitro kinase profiling has shown that this compound (CGP62221) inhibits several kinases that play roles in cell signaling pathways related to cell growth, survival, and angiogenesis. These include, but are not limited to, SYK, LYN, PDPK1, IGF1R, RET, TRKA, and VEGFR2.[2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound (CGP62221) in comparison to its parent compound, Midostaurin.

Table 1: Comparative Cellular Activity of Midostaurin and its Metabolites

CompoundCell LineAssayIC50 (nM)Reference
This compound (CGP62221) HMC-1.1 (V560G KIT mutant)Proliferation50 - 250[3]
HMC-1.2 (D816V/V560G KIT mutant)Proliferation50 - 250[3]
MidostaurinHMC-1.1 (V560G KIT mutant)Proliferation50 - 250[3]
HMC-1.2 (D816V/V560G KIT mutant)Proliferation50 - 250[3]
This compound (CGP62221) Human Blood BasophilsIgE-dependent Histamine Release10 - 1000[3]
MidostaurinHuman Blood BasophilsIgE-dependent Histamine Release10 - 1000[3]

Table 2: Comparative Off-Target Kinase Inhibition Profile (Biochemical Assay)

Kinase TargetThis compound (CGP62221) IC50 (nM)Midostaurin IC50 (nM)Potential Biological Role
SYKData not publicly available in cited sources20.8B-cell signaling, mast cell activation
LYNData not publicly available in cited sourcesData not publicly available in cited sourcesB-cell signaling, hematopoiesis
PDPK1Data not publicly available in cited sourcesData not publicly available in cited sourcesPI3K/AKT signaling pathway
IGF1RData not publicly available in cited sourcesData not publicly available in cited sourcesCell growth and survival
RETData not publicly available in cited sourcesData not publicly available in cited sourcesNeuronal development, cancer
TRKAData not publicly available in cited sourcesData not publicly available in cited sourcesNeuronal survival and differentiation
VEGFR2Data not publicly available in cited sourcesData not publicly available in cited sourcesAngiogenesis

Note: Specific IC50 values for the off-target kinase panel for this compound were not available in the public search results. The referenced literature indicates potent inhibition of these kinases by the metabolite, comparable to Midostaurin. Researchers are advised to consult the primary literature or perform their own kinase profiling assays for precise quantitative comparisons.

Experimental Protocols and Troubleshooting Guides

Radiometric Kinase Assay for Off-Target Profiling

This guide outlines a general protocol for determining the inhibitory activity of this compound against a purified kinase using a radiometric filter binding assay with [γ-³²P]ATP.

Diagram: Radiometric Kinase Assay Workflow

Radiometric_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection Compound This compound (Serial Dilution) Reaction_Mix Incubate Components: - Kinase - Substrate - Compound - ATP Mix Compound->Reaction_Mix Kinase Purified Kinase Kinase->Reaction_Mix Substrate Peptide/Protein Substrate Substrate->Reaction_Mix ATP_mix [γ-³²P]ATP + Cold ATP ATP_mix->Reaction_Mix Spotting Spot Reaction Mix onto Filter Paper Reaction_Mix->Spotting Washing Wash Filter Paper (remove unbound ATP) Spotting->Washing Detection Quantify Radioactivity (Scintillation Counting) Washing->Detection

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.

    • Prepare a stock solution of the purified target kinase in a suitable buffer.

    • Prepare a stock solution of the specific peptide or protein substrate for the kinase.

    • Prepare the ATP mixture by combining cold ATP with [γ-³²P]ATP to achieve the desired specific activity and final concentration (often at or near the Km for ATP of the kinase).

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, the substrate, and the diluted this compound (or vehicle control).

    • Pre-incubate for 10-15 minutes at the optimal reaction temperature (e.g., 30°C).

    • Initiate the reaction by adding the [γ-³²P]ATP mixture.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a defined volume of the reaction mixture onto phosphocellulose filter paper (e.g., Whatman P81).

    • Immerse and wash the filter papers multiple times in a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection and Data Analysis:

    • Place the washed filter papers into scintillation vials with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Troubleshooting Guide: Radiometric Kinase Assay

IssuePotential Cause(s)Suggested Solution(s)
High background signal Incomplete washing of filter paper.Increase the number and duration of wash steps. Ensure fresh wash buffer is used.
Non-specific binding of [γ-³²P]ATP to the filter paper.Use a different type of filter paper or pre-treat the paper.
Low signal (low kinase activity) Inactive kinase or substrate.Use a fresh batch of kinase and substrate. Verify their activity with a positive control.
Suboptimal reaction conditions (pH, temperature, cofactors).Optimize the reaction buffer composition and incubation conditions.
Incorrect ATP concentration.Ensure the ATP concentration is appropriate for the kinase (typically around its Km).
High variability between replicates Pipetting errors.Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for common reagents.
Inconsistent incubation times.Use a multi-channel pipette or a timer to ensure consistent start and stop times for reactions.
No dose-response (no inhibition) This compound is not an inhibitor of the target kinase.Confirm with a positive control inhibitor for the target kinase.
Compound precipitation at high concentrations.Check the solubility of this compound in the final assay buffer.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat cells with This compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Treatment Heat cell suspension at various temperatures Compound_Treatment->Heat_Treatment Lysis Lyse cells (e.g., freeze-thaw) Heat_Treatment->Lysis Centrifugation Separate soluble (supernatant) from aggregated (pellet) proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot for target kinase Centrifugation->Western_Blot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture the cell line of interest to a sufficient density.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS, often with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for a set time (e.g., 3 minutes) across a range of temperatures to generate a melting curve.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method that avoids protein denaturation, such as multiple freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by high-speed centrifugation.

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Quantify the protein concentration in the supernatant to ensure equal loading.

    • Analyze the amount of the soluble target kinase in each sample by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity at each temperature to the intensity of the unheated control.

    • Plot the normalized soluble protein fraction against temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Troubleshooting Guide: CETSA

IssuePotential Cause(s)Suggested Solution(s)
No detectable protein by Western Blot Low protein expression in the chosen cell line.Use a cell line known to express the target kinase at higher levels or consider an overexpression system.
Poor antibody quality.Validate the primary antibody for specificity and sensitivity.
No thermal shift observed The compound does not bind to the target in the cellular context.Confirm compound activity in a biochemical assay first.
The chosen temperature range is not appropriate for the target protein.Perform a broader temperature gradient to identify the melting temperature (Tm) of the protein.
Insufficient compound concentration or incubation time.Optimize the compound concentration and treatment duration.
High background in Western Blot Non-specific antibody binding.Optimize blocking conditions and antibody concentrations.
Incomplete separation of soluble and aggregated fractions.Ensure complete cell lysis and optimize centrifugation speed and time.
Inconsistent melting curves Uneven heating of samples.Use a thermal cycler with good temperature uniformity.
Variability in cell number or protein loading.Carefully count cells before treatment and normalize protein concentrations before loading the gel.

References

managing O-Desmethyl Midostaurin precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Midostaurin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the solubility and preventing precipitation of this compound in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound (also known as CGP62221) is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor.[1][2][3][4] Like its parent compound, this compound is a lipophilic molecule with poor aqueous solubility.[2] This low solubility can lead to precipitation when it is diluted from an organic stock solution (like DMSO) into aqueous experimental buffers, which can significantly impact the accuracy and reproducibility of experimental results by reducing the effective concentration of the compound in your assay.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your final aqueous buffer, ideally keeping the final DMSO concentration below 1% (v/v) to avoid solvent effects in biological assays.

Q3: My this compound solution precipitates immediately upon addition to my aqueous buffer. What is the likely cause?

A3: Immediate precipitation, often called "crashing out," typically occurs when the final concentration of this compound in the aqueous buffer exceeds its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition). This can be exacerbated by improper mixing techniques that create localized areas of high concentration.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

Q5: Are there any additives I can include in my buffer to prevent precipitation?

A5: Yes, several solubility-enhancing excipients can be incorporated into your aqueous buffer. These include:

  • Co-solvents: Adding a small amount of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can increase solubility.

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.[5]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to help maintain the compound in solution.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Before use, allow the aliquot to fully thaw and equilibrate to room temperature.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue Potential Cause Troubleshooting Steps
Immediate Precipitation Final concentration exceeds solubility limit.- Lower the final concentration of this compound. - Perform a solubility test to determine the maximum achievable concentration in your buffer.
Improper mixing technique.- Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. - Avoid adding the aqueous buffer to the DMSO stock.
Suboptimal buffer pH.- Empirically test a range of buffer pH values (e.g., 5.0, 6.0, 7.4, 8.0) to identify the optimal pH for solubility.
Precipitation Over Time Supersaturated solution.- Prepare fresh working solutions immediately before each experiment. - Incorporate a precipitation inhibitor like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) into your buffer.
Temperature fluctuations.- Ensure all solutions are at a stable, consistent temperature during the experiment.
Inconsistent Results Variable precipitation between experiments.- Standardize your solution preparation protocol, including mixing speed and duration. - Use low-adhesion polypropylene tubes to minimize nucleation sites for precipitation.
Degradation of the compound.- Use fresh aliquots of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₂₈N₄O₄[6][7]
Molecular Weight 556.6 g/mol [6][7]
Appearance No data available[7]
Aqueous Solubility Poor (qualitative)[2]
pKa No data availableN/A
LogP No data availableN/A

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use tubes and store at -20°C or -80°C.

  • Prepare Aqueous Buffer:

    • Prepare your desired aqueous buffer at the target pH.

    • If using solubility enhancers (e.g., HP-β-CD), add and dissolve them in the buffer at this stage.

  • Prepare Working Solution:

    • Allow the DMSO stock solution and the aqueous buffer to equilibrate to room temperature.

    • While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration of this compound.

    • Ensure the final DMSO concentration is as low as possible (ideally <1% v/v).

    • Use the working solution immediately after preparation.

Protocol 2: Preliminary Solubility Assessment
  • Prepare a series of dilutions of this compound in your chosen aqueous buffer (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Visually inspect each solution for any signs of precipitation (cloudiness, particulates) immediately after preparation and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • This will help you determine an approximate solubility limit for your specific experimental conditions.

Visualizations

Signaling Pathways of Midostaurin and its Metabolites

Midostaurin and its active metabolite, this compound, are multi-kinase inhibitors that target several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Midostaurin_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_cytoplasmic Cytoplasmic Kinases cluster_pathways Downstream Signaling Pathways Midostaurin Midostaurin & This compound FLT3 FLT3 Midostaurin->FLT3 KIT KIT Midostaurin->KIT VEGFR2 VEGFR2 Midostaurin->VEGFR2 PDGFR PDGFR Midostaurin->PDGFR PKC PKC Midostaurin->PKC SYK SYK Midostaurin->SYK Proliferation Cell Proliferation & Survival FLT3->Proliferation KIT->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFR->Proliferation PKC->Proliferation SYK->Proliferation

Caption: Inhibition of multiple kinase signaling pathways by Midostaurin and this compound.

Experimental Workflow for Preparing Working Solutions

A logical workflow is crucial to minimize the risk of precipitation.

Experimental_Workflow Start Start Stock Prepare Concentrated Stock in DMSO Start->Stock Buffer Prepare Aqueous Buffer (with optional enhancers) Start->Buffer Equilibrate Equilibrate Solutions to Room Temperature Stock->Equilibrate Buffer->Equilibrate Mix Add Stock to Buffer (Dropwise with Vortexing) Equilibrate->Mix Use Use Immediately Mix->Use End Experiment Use->End

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Logic for Precipitation

A step-by-step decision-making process for addressing precipitation issues.

Troubleshooting_Logic Precipitation Precipitation Observed? Immediate Immediate or Over Time? Precipitation->Immediate Yes NoPrecipitation No Precipitation Proceed with Experiment Precipitation->NoPrecipitation No LowerConc Action: Lower Final Concentration Immediate->LowerConc Immediate UseFresh Action: Prepare Fresh Solution Before Use Immediate->UseFresh Over Time ImproveMix Action: Improve Mixing (Vortex + Dropwise) LowerConc->ImproveMix AdjustpH Action: Optimize Buffer pH ImproveMix->AdjustpH Reassess Reassess Conditions AdjustpH->Reassess AddInhibitor Action: Add Precipitation Inhibitor (e.g., PVP) UseFresh->AddInhibitor AddInhibitor->Reassess

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: O-Desmethyl Midostaurin and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of O-Desmethyl Midostaurin (CGP62221), an active metabolite of Midostaurin.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vitro activity of this compound (CGP62221) in our cell-based assays. What could be the cause?

A1: A primary reason for reduced in vitro potency of this compound, as well as its parent compound Midostaurin, is its high affinity for serum proteins present in cell culture media supplements like Fetal Bovine Serum (FBS) or Human Serum. Both Midostaurin and its metabolites are extensively bound to plasma proteins (>99.8%), particularly alpha-1-acid glycoprotein (AAG).[1] This binding sequesters the compound, reducing the free fraction available to interact with its target kinases in the cells and leading to a significant increase in the half-maximal inhibitory concentration (IC50).[2]

Q2: How do the plasma concentrations of this compound (CGP62221) compare to Midostaurin?

A2: In human plasma, this compound (CGP62221) is a major circulating metabolite. Following administration of Midostaurin, the relative plasma exposures are approximately 22% for Midostaurin, 27.7% for CGP62221, and 32.7% for another active metabolite, CGP52421.[3]

Q3: Is this compound (CGP62221) as active as Midostaurin, and is its activity also affected by serum proteins?

Q4: What experimental approaches can we use to quantify the impact of serum proteins on this compound's activity?

A4: A "modified Plasma Inhibitory Assay (PIA)" is a suitable method to assess the impact of serum proteins.[2][5][6] This cell-based assay compares the IC50 value of the compound in standard culture medium (e.g., with 10% FBS) to the IC50 value in the presence of higher, more physiologically relevant concentrations of human plasma or purified human AAG.[2] A significant shift in the IC50 value indicates a notable impact of protein binding. For a detailed methodology, please refer to the Experimental Protocols section.

Q5: Are there any strategies to mitigate the effect of serum protein binding in our in vitro experiments?

A5: To better understand the intrinsic activity of this compound, you can perform assays in serum-free or low-serum conditions. However, to mimic physiological conditions more closely, it is recommended to conduct experiments with human serum or purified AAG and determine the IC50 shift. This provides a more realistic measure of the compound's potential efficacy.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values for this compound across different experiments. Variation in the lot or concentration of serum (e.g., FBS) in the cell culture medium.Standardize the serum source and concentration for all assays. Consider using a single lot of serum for a complete set of experiments. If possible, quantify the AAG concentration in your serum lots.
This compound appears significantly less potent than expected based on published data. High concentration of serum proteins in the assay medium is sequestering the compound.Perform a dose-response curve in the presence of a controlled concentration of human plasma (e.g., 50%) or purified human AAG to quantify the impact on the IC50.[2] This will provide a more physiologically relevant measure of potency.
Difficulty in achieving complete inhibition of kinase activity even at high concentrations of this compound. The free concentration of the compound is insufficient due to high protein binding.In one study, the IC50 for Midostaurin was no longer reachable in the tested range in the presence of 50% human plasma.[2] Consider using higher concentrations of the compound in your dose-response experiments when serum is present, or use a serum-free assay to determine the maximal inhibition.

Quantitative Data Summary

Table 1: Plasma Protein Binding and Pharmacokinetics of Midostaurin and its Metabolites

CompoundPlasma Protein BindingMajor Binding ProteinRelative AUC in PlasmaTerminal Half-life (t½)
Midostaurin >99.8%α1-acid glycoprotein (AAG)~22%~20.3 hours
This compound (CGP62221) >99.8%[1]α1-acid glycoprotein (AAG)[4]~28%[1]~32.2 hours[7]
CGP52421 >99.8%[1]Not specified~38%[1]~482 hours[1]

Table 2: Reported In Vitro IC50 Values for Midostaurin and this compound (CGP62221)

CompoundCell LineTargetIC50 (nM)Conditions
Midostaurin MOLM-14 (FLT3-ITD)ProliferationNot reached50% Human Plasma[2]
Midostaurin Ba/F3-FLT3-ITD+SYK-TELProliferation198.2Not specified
This compound (CGP62221) Not specifiedNot specifiedNot availableNot available

Experimental Protocols

Modified Plasma Inhibitory Assay (PIA) for this compound

This protocol is adapted from methodologies used to assess the impact of plasma proteins on FLT3 inhibitors.[2][5][6]

Objective: To determine the effect of human plasma on the in vitro antiproliferative activity of this compound (CGP62221) against a FLT3-ITD positive cell line (e.g., MOLM-14 or MV4-11).

Materials:

  • FLT3-ITD positive cell line (e.g., MOLM-14)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Pooled human plasma from healthy donors (heparinized)

  • This compound (CGP62221)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Culture: Maintain the FLT3-ITD positive cell line in the recommended culture medium supplemented with 10% FBS.

  • Preparation of Test Media:

    • Control Medium: Culture medium + 10% FBS.

    • Human Plasma Medium: Culture medium + 50% human plasma.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in the appropriate medium (Control or Human Plasma) to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in a volume of 50 µL of the appropriate test medium.

  • Compound Addition: Add 50 µL of the serially diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each condition (with and without human plasma).

    • Calculate the fold-shift in IC50 by dividing the IC50 value obtained in the presence of human plasma by the IC50 value from the control medium.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation M1 O-Desmethyl Midostaurin (M1) M1->FLT3 Inhibition SerumProtein Serum Protein (e.g., AAG) Bound_M1 Protein-Bound M1 (Inactive) SerumProtein->Bound_M1 Binding

Caption: Signaling pathway of FLT3 and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Culture FLT3-ITD+ Cells Seed Seed Cells in 96-well Plates Cells->Seed Compound Prepare Serial Dilutions of this compound Treat Add Compound Dilutions to Cells Compound->Treat Media Prepare Media: 1. Control (10% FBS) 2. Test (50% Human Plasma) Media->Seed Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Viability Measure Cell Viability Incubate->Viability Plot Plot Dose-Response Curves Viability->Plot IC50 Calculate IC50 for Each Condition Plot->IC50 Compare Compare IC50 Values & Calculate Fold-Shift IC50->Compare

Caption: Workflow for assessing the impact of serum proteins on drug activity.

References

Technical Support Center: O-Desmethyl Midostaurin and CYP3A4 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the interaction of O-Desmethyl Midostaurin (CGP62221) with the cytochrome P450 3A4 (CYP3A4) enzyme in research models.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Midostaurin, this compound (CGP62221), and CYP3A4?

A1: Midostaurin is extensively metabolized by the hepatic enzyme CYP3A4. One of the major active metabolites formed through this process is this compound (CGP62221), which results from the O-demethylation of Midostaurin.[1][2] This metabolic conversion is a critical aspect of Midostaurin's pharmacokinetic profile.

Q2: Does this compound (CGP62221) inhibit CYP3A4 activity?

A2: Yes, in vitro studies have demonstrated that this compound (CGP62221) is an inhibitor of CYP3A4.[1]

Q3: What is the inhibitory potency of this compound (CGP62221) against CYP3A4?

A3: The half-maximal inhibitory concentration (IC50) for this compound (CGP62221) against CYP3A4-mediated midazolam 1'-hydroxylation has been reported to be less than 1 µM.[1]

Q4: Can Midostaurin or its metabolites induce CYP3A4 expression?

A4: In vitro studies have indicated that Midostaurin and its major metabolites, including this compound (CGP62221), can activate the pregnane X receptor, which may lead to the induction of CYP3A4 expression.[1] However, in vivo studies in healthy volunteers have not shown significant induction of CYP3A4 by Midostaurin.[2][3]

Q5: What are the clinical implications of the interaction between Midostaurin/O-Desmethyl Midostaurin and CYP3A4?

A5: Due to the primary role of CYP3A4 in Midostaurin metabolism, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of Midostaurin and its active metabolites.[2][4] For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole has been shown to increase Midostaurin exposure substantially.[2][3] Conversely, co-administration with a strong CYP3A4 inducer like rifampicin can markedly decrease Midostaurin exposure.[2][5]

Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of this compound (CGP62221) with CYP3A4.

CompoundParameterValueSubstrate UsedResearch Model
This compound (CGP62221)IC50< 1 µMMidazolamIn vitro (CYP3A4/5)[1]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines a typical procedure to determine the IC50 value of this compound for CYP3A4 activity using a probe substrate.

Materials:

  • This compound (CGP62221)

  • Pooled Human Liver Microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., Midazolam, Testosterone)[6]

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control inhibitor (e.g., Ketoconazole)[7]

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of working concentrations.

    • Prepare working solutions of the CYP3A4 probe substrate and the NADPH regenerating system in potassium phosphate buffer.

    • Dilute the human liver microsomes to the desired concentration (e.g., 0.2-0.5 mg/mL) in potassium phosphate buffer.[8]

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension.

    • Add the various concentrations of this compound or the positive control inhibitor to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the microsomes.[8]

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate to all wells.

  • Reaction Termination:

    • After a predetermined incubation time (e.g., 10-30 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[8] This will precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Calculate the percentage of CYP3A4 activity remaining at each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Metabolic Pathway of Midostaurin to this compound

Midostaurin Midostaurin M1 This compound (CGP62221) Midostaurin->M1 Metabolism CYP3A4 CYP3A4 (O-demethylation) CYP3A4->Midostaurin Substrate cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - this compound dilutions - Human Liver Microsomes - Probe Substrate - NADPH System Preincubation Pre-incubate Microsomes with this compound Reagents->Preincubation Reaction Initiate Reaction: Add NADPH & Probe Substrate Preincubation->Reaction Termination Terminate Reaction (e.g., with Acetonitrile) Reaction->Termination Processing Centrifuge and Collect Supernatant Termination->Processing LCMS LC-MS/MS Analysis of Metabolite Formation Processing->LCMS Calculation Calculate % Inhibition LCMS->Calculation IC50 Determine IC50 Value Calculation->IC50

References

avoiding degradation of O-Desmethyl Midostaurin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of O-Desmethyl Midostaurin (also known as CGP62221) during experimental procedures. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and visualizations to ensure the integrity of your research.

While specific quantitative stability data for this compound is not extensively available in public literature, its structural similarity to the parent compound, Midostaurin, suggests that it is susceptible to similar degradation pathways. The following guidance is based on the known stability profile of Midostaurin and general best practices for handling structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during experiments?

A1: this compound is likely susceptible to degradation from several factors, similar to its parent compound, Midostaurin. Researchers should be mindful of the following:

  • pH: Exposure to strongly acidic or alkaline conditions can lead to hydrolysis and degradation.

  • Oxidation: The presence of oxidizing agents or prolonged exposure to atmospheric oxygen can cause oxidative degradation.

  • Light: Exposure to light, particularly UV wavelengths, may induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Enzymatic Activity: In biological samples, residual enzymatic activity, particularly from cytochrome P450 enzymes like CYP3A4, can metabolize the compound.[1]

Q2: What are the recommended storage conditions for this compound stock solutions and samples?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store solid compound and solutions at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: Which solvents are suitable for dissolving and storing this compound?

A3: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. When preparing stock solutions, use high-purity, anhydrous solvents to minimize water content and potential hydrolysis. For aqueous-based experiments, it is advisable to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous buffer immediately before use to minimize the time the compound spends in an aqueous environment.

Troubleshooting Guide: Unexpected Experimental Results

Low or inconsistent measurements of this compound can often be attributed to degradation during sample handling and analysis. This guide provides a systematic approach to troubleshooting such issues.

Potential CauseRecommended Action
Degradation during Sample Preparation • Prepare samples on ice to minimize thermal degradation.• Use freshly prepared buffers and solutions.• Minimize the time between sample preparation and analysis.• If working with biological matrices, consider immediate protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) to quench enzymatic activity.
Degradation during Storage • Verify the storage temperature of all stock solutions and samples.• Ensure that all containers are properly sealed to prevent solvent evaporation and exposure to air.• Check for visible signs of precipitation or color change in solutions, which may indicate degradation.
Degradation during Analytical Procedure • For LC-MS analysis, ensure the mobile phase pH is compatible with the compound's stability.• Minimize the residence time of the sample in the autosampler.• Run a freshly prepared standard to confirm system suitability and rule out instrument-related issues.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO

    • Calibrated analytical balance

    • Amber glass vials with screw caps

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound accurately and quickly in a low-light environment.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Logical Workflow for Preventing Degradation

Workflow to Minimize this compound Degradation A Start: Experiment Planning B Review Compound Stability Data (pH, Light, Temp, Oxidation) A->B F Sample Preparation on Ice A->F C Select Appropriate Solvents and Buffers B->C D Prepare Fresh Stock Solutions C->D E Store Aliquots at -80°C in Amber Vials D->E E->F G Minimize Exposure to Light and Air F->G H Quench Enzymatic Activity (if applicable) G->H I Immediate Analysis after Preparation H->I J End: Reliable Experimental Data I->J

Caption: A logical workflow to minimize the degradation of this compound.

Midostaurin/O-Desmethyl Midostaurin Signaling Pathway Inhibition

Midostaurin and its active metabolite, this compound, are multi-kinase inhibitors. They exert their effects by blocking the activity of several key signaling pathways involved in cell proliferation and survival.[2][3] A primary target is the FLT3 receptor tyrosine kinase, which is often mutated in acute myeloid leukemia (AML).[2][3]

Inhibition of FLT3 Signaling by Midostaurin Metabolites cluster_0 Cell Membrane cluster_1 Inhibitors cluster_2 Downstream Signaling Pathways cluster_3 Cellular Response FLT3 FLT3 Receptor PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 Mido Midostaurin / this compound Mido->FLT3 Inhibits Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis RAS->Proliferation RAS->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Inhibition of the FLT3 signaling pathway by Midostaurin and its metabolites.

References

interpreting unexpected results in O-Desmethyl Midostaurin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Midostaurin assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the quantification of this compound (CGP62221), a major active metabolite of Midostaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

This compound (CGP62221) is one of the two major active metabolites of Midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis.[1] Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme.[1] Both this compound and the other major metabolite, CGP52421, are pharmacologically active and contribute to the overall therapeutic effect and potential toxicity of Midostaurin.[1][2] Therefore, accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of Midostaurin.

Q2: What is the most common analytical method for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of this compound in biological matrices such as plasma and serum.[3] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte in complex biological samples.[4]

Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?

Unexpected peaks in your chromatogram when analyzing this compound could be due to several factors:

  • Degradation Products: Midostaurin can degrade under stress conditions such as acidic, alkaline, oxidative, and photolytic environments, forming various degradation products.[5] It is plausible that this compound may also be susceptible to degradation.

  • Metabolites: Besides this compound (CGP62221) and CGP52421, other minor metabolites of Midostaurin may be present in the sample.[6]

  • Contamination: Contamination can originate from various sources including the sample collection tubes, solvents, glassware, or the LC-MS/MS system itself.

  • Carryover: If a high concentration sample was injected previously, residual analyte may carry over into subsequent injections, appearing as a small peak.

Q4: My assay is showing low sensitivity. How can I improve it?

Low sensitivity in an this compound assay can be addressed by:

  • Optimizing Mass Spectrometry Parameters: Ensure that the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of this compound, are optimized for maximum signal intensity.

  • Improving Sample Preparation: The choice of sample preparation technique can significantly impact sensitivity. Solid-phase extraction (SPE) generally provides the cleanest extracts, reducing matrix effects and improving the signal-to-noise ratio compared to protein precipitation (PPT) or liquid-liquid extraction (LLE).

  • Chromatographic Optimization: Ensure that the chromatographic conditions (e.g., column chemistry, mobile phase composition, and gradient) provide good peak shape and retention. Broad or tailing peaks can reduce peak height and thus sensitivity.

  • Checking for Ion Suppression: Matrix components co-eluting with this compound can suppress its ionization, leading to a lower signal. The use of a stable isotope-labeled internal standard can help to compensate for this effect.

Q5: How do drug-drug interactions affect this compound levels?

Midostaurin is primarily metabolized by CYP3A4.[6] Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, itraconazole, posaconazole) can significantly increase the plasma concentration of Midostaurin and may alter the ratio of its metabolites.[6] For instance, co-administration of itraconazole was shown to increase Midostaurin steady-state exposure.[6] Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampicin) can decrease Midostaurin exposure.[6] When interpreting this compound levels, it is crucial to consider the patient's concomitant medications.

Troubleshooting Guides

Issue 1: Abnormal Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Degradation or Contamination - Flush the column with a strong solvent. - If the problem persists, replace the column with a new one of the same type.
Inappropriate Mobile Phase pH - Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For amine-containing compounds like this compound, a mobile phase with a suitable buffer can improve peak shape.
Sample Overload - Dilute the sample and re-inject. - Reduce the injection volume.
Mismatch between Sample Solvent and Mobile Phase - Ideally, dissolve the extracted sample in the initial mobile phase. If a stronger solvent is used for reconstitution, inject a smaller volume.
Extra-column Volume - Check all tubing and connections between the injector, column, and detector for excessive length or dead volume.
Issue 2: High Background Noise or Baseline Drift
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives. - Filter all mobile phases.
Dirty Mass Spectrometer Ion Source - Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.
Improperly Degassed Mobile Phase - Ensure mobile phases are adequately degassed to prevent bubble formation.
Column Bleed - Use a high-quality, stable LC column. - Ensure the mobile phase pH and temperature are within the column's operating limits.
Issue 3: Poor Reproducibility (Inconsistent Retention Times or Peak Areas)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and QCs. Automation can improve reproducibility.
Unstable LC Pump Flow Rate - Check the pump for leaks and ensure proper solvent delivery. - Prime the pump to remove any air bubbles.
Fluctuations in Column Temperature - Use a column oven to maintain a constant and consistent column temperature.
Variable Matrix Effects - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variations in matrix effects between samples.

Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be optimized for specific instrument
MRM Transition (Internal Standard) To be optimized for specific instrument

Table 2: Example Validation Data for an this compound Assay

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) ± 15%
Extraction Recovery > 85%
Matrix Effect Minimal with SIL-IS

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d5 in methanol) to each sample, except for the blank.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Midostaurin_Metabolism Midostaurin Midostaurin CYP3A4 CYP3A4 (Liver) Midostaurin->CYP3A4 Metabolism O_Desmethyl_Midostaurin This compound (CGP62221) (Active) CYP3A4->O_Desmethyl_Midostaurin CGP52421 CGP52421 (Active) CYP3A4->CGP52421 Excretion Excretion O_Desmethyl_Midostaurin->Excretion CGP52421->Excretion

Caption: Metabolic pathway of Midostaurin.

Troubleshooting_Workflow Unexpected_Result Unexpected Result (e.g., Poor Peak Shape, Low Sensitivity) Check_LC 1. Check LC System - Connections - Pump Pressure - Column Temperature Unexpected_Result->Check_LC Check_MS 2. Check MS System - Ion Source Cleanliness - MS Parameters Check_LC->Check_MS If no issue found Resolved Issue Resolved Check_LC->Resolved If issue found & fixed Check_Method 3. Review Method Parameters - Mobile Phase - Gradient - Injection Volume Check_MS->Check_Method If no issue found Check_MS->Resolved If issue found & fixed Check_Sample_Prep 4. Evaluate Sample Preparation - Extraction Efficiency - Reagent Quality Check_Method->Check_Sample_Prep If no issue found Check_Method->Resolved If issue found & fixed Check_Sample_Prep->Resolved If issue found & fixed

Caption: General troubleshooting workflow for LC-MS/MS assays.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Midostaurin.[7]

References

Technical Support Center: O-Desmethyl Midostaurin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving O-Desmethyl Midostaurin (CGP62221).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Midostaurin?

A1: this compound, also known as CGP62221, is one of the two major active metabolites of the multi-kinase inhibitor Midostaurin (PKC412).[1] It is formed via O-demethylation of Midostaurin, primarily by the cytochrome P450 enzyme CYP3A4.[1][2] The other major metabolite is CGP52421 (a hydroxylated derivative). While both are active, they have different inhibitory profiles. This compound (CGP62221) retains potent anti-proliferative activity, similar to the parent compound, whereas CGP52421 is a weak inhibitor of cell proliferation but can still inhibit IgE-dependent histamine release.[3][4][5][6] This difference is a critical source of variability if the metabolism of Midostaurin is not considered in your experimental design.

Q2: Why am I seeing a weaker or different effect than expected in my cell-based assays?

A2: There are several potential reasons for this:

  • Differential Metabolite Activity: If you are using Midostaurin as your starting compound, the cell line you are using may metabolize it into both this compound (CGP62221) and the less potent anti-proliferative metabolite, CGP52421. The balance of these metabolites can influence the overall observed effect.

  • Cell Line Specific Metabolism: The expression and activity of CYP3A4 can vary significantly between different cell lines, leading to different rates and profiles of Midostaurin metabolism.

  • Compound Stability and Solubility: this compound, like many kinase inhibitors, may have limited solubility in aqueous solutions. Precipitation of the compound will lead to a lower effective concentration. Ensure proper solubilization, typically in DMSO, followed by dilution in culture media. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[7]

  • Off-Target Effects: Both Midostaurin and its metabolites inhibit multiple kinases.[8] The specific off-target profile of this compound in your cell line could lead to unexpected phenotypes.

Q3: How can I minimize variability in my experiments with this compound?

A3: To enhance reproducibility, consider the following:

  • Use the Purified Metabolite: Whenever possible, use purified this compound (CGP62221) directly in your experiments to eliminate variability arising from the metabolism of the parent compound.

  • Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Cell health and confluency can significantly impact experimental outcomes.

  • Optimize Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells. A positive control with a known inhibitor of the pathway of interest can also be beneficial.

  • Confirm Target Engagement: If possible, use a downstream assay (e.g., Western blot for a phosphorylated target) to confirm that this compound is inhibiting its intended target in your experimental system.

Q4: What are the primary kinase targets of this compound?

A4: this compound (CGP62221), like Midostaurin, is a multi-targeted kinase inhibitor. Its key targets include mutant forms of FLT3 and KIT, which are crucial in certain types of leukemia and systemic mastocytosis.[5][6] It also inhibits other kinases such as SYK and FES.[3][5][6]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent cell seeding density Standardize cell counting and seeding procedures. Ensure even cell distribution in multi-well plates.Reduced well-to-well and plate-to-plate variability in cell numbers, leading to more consistent IC50 values.
Degradation of this compound stock solution Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.Consistent compound potency across experiments.
Variability in incubation time Use a precise timer for all incubation steps, especially for the compound treatment and assay development stages.More reproducible assay results.
Inconsistent final DMSO concentration Ensure the final concentration of DMSO is the same across all wells, including controls.Elimination of solvent-induced artifacts that can affect cell viability and enzyme activity.
Issue 2: Lower Than Expected Potency in Cell-Based Assays
Possible Cause Troubleshooting Step Expected Outcome
Precipitation of this compound in culture media After diluting the DMSO stock in aqueous media, visually inspect for any precipitation. If precipitation occurs, consider using a lower final concentration or a different formulation approach (e.g., with a solubilizing agent, though this may have its own effects).The compound remains in solution, ensuring the intended concentration is available to the cells.
High cell density leading to compound depletion Optimize the cell seeding density. Higher cell numbers may require higher compound concentrations to achieve the desired effect.A clear dose-response relationship is observed.
Cellular efflux of the compound Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell. This can be investigated using efflux pump inhibitors, though this adds complexity to the experiment.Increased intracellular concentration of the inhibitor and potentially higher potency.
High intracellular ATP concentration This compound is an ATP-competitive inhibitor. The high intracellular ATP concentrations (mM range) can compete with the inhibitor, leading to lower apparent potency compared to biochemical assays. This is an inherent aspect of cell-based assays.Understanding that cellular IC50 values may be higher than biochemical IC50 values.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of Midostaurin and its Metabolites

CompoundTarget/Cell LineAssay TypeIC50 Value (nM)Reference(s)
Midostaurin HMC-1.1 / HMC-1.2 cellsProliferation50 - 250[3][4]
Blood basophilsHistamine Release10 - 1000[3]
KIT (D816V)Kinase Activity-[4]
SYKKinase Activity20.8[9]
This compound (CGP62221) HMC-1.1 / HMC-1.2 cellsProliferation50 - 250[3][4]
Blood basophilsHistamine Release10 - 1000[3]
KIT (D816V)Kinase Activity-[4]
CGP52421 HMC-1.1 / HMC-1.2 cellsProliferation>1000[3][4]
Blood basophilsHistamine Release10 - 1000[3]
KIT (D816V)Kinase ActivityNo significant inhibition at 1µM[3]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be consistent across all assays and typically ≤1%.

    • Dilute the purified kinase and substrate to their final desired concentrations in kinase buffer.

  • Assay Procedure:

    • Add the kinase, substrate, and this compound dilutions to a 96- or 384-well plate.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at the Km for the specific kinase to allow for accurate IC50 determination.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity using a suitable detection method (e.g., radiometric assay, fluorescence-based assay, or luminescence-based assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell Proliferation Assay (WST-1)

This protocol is for determining the effect of this compound on the proliferation of adherent or suspension cells.

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium.

    • For adherent cells, allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.

    • Add the diluted compound to the respective wells. Include vehicle control wells.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

    • Subtract the background absorbance (from wells with media only).

    • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 Midostaurin O-Desmethyl Midostaurin Midostaurin->FLT3_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation KIT_Signaling_Pathway SCF SCF KIT_Receptor KIT Receptor SCF->KIT_Receptor RAS_MAPK RAS-MAPK Pathway KIT_Receptor->RAS_MAPK PI3K_AKT PI3K-AKT Pathway KIT_Receptor->PI3K_AKT JAK_STAT JAK-STAT Pathway KIT_Receptor->JAK_STAT Midostaurin O-Desmethyl Midostaurin Midostaurin->KIT_Receptor Proliferation Cell Proliferation, Survival & Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Troubleshooting_Workflow Start Unexpected Result (e.g., Low Potency) Check_Compound Verify Compound Integrity (Fresh stock, solubility) Start->Check_Compound Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Assay Protocol (Controls, concentrations) Start->Check_Protocol Is_Metabolism_Factor Is Metabolism a Factor? (Using Midostaurin vs. Metabolite) Check_Compound->Is_Metabolism_Factor Check_Cells->Is_Metabolism_Factor Check_Protocol->Is_Metabolism_Factor Use_Metabolite Use Purified This compound Is_Metabolism_Factor->Use_Metabolite Yes Optimize_Assay Optimize Assay Parameters (Cell density, incubation time) Is_Metabolism_Factor->Optimize_Assay No Use_Metabolite->Optimize_Assay End Consistent Results Optimize_Assay->End

References

addressing poor cell penetration of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential issues with the cell penetration of O-Desmethyl Midostaurin (also known as CGP 62221), an active metabolite of Midostaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CGP 62221) is a major active metabolite of the multi-kinase inhibitor Midostaurin.[1][2] Like its parent compound, it functions as a potent inhibitor of several protein kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT, which are crucial in the signaling pathways of various cancers, particularly Acute Myeloid Leukemia (AML) and systemic mastocytosis.[1][3][4] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival.[4]

Q2: Why might this compound exhibit poor cell penetration?

While direct comparative permeability data is limited in publicly available literature, the chemical structure of this compound suggests it may have lower cell permeability compared to Midostaurin. The O-demethylation results in the replacement of a methoxy group with a hydroxyl group. This increases the molecule's polarity. An increase in polarity, and consequently a higher topological polar surface area (TPSA) and lower LogP value, is generally associated with reduced passive diffusion across the lipophilic cell membrane.[5][6] Molecules with a TPSA greater than 140 Ų tend to have poor cell membrane permeability.[5] Midostaurin has a TPSA of 77.7 Ų, and the addition of a hydroxyl group to form this compound will increase this value, potentially impacting its ability to passively enter cells.[7]

Q3: How can I determine if poor cell penetration of this compound is an issue in my experiments?

A significant discrepancy between the compound's potency in biochemical assays (e.g., in vitro kinase assays) and cell-based assays is a strong indicator of poor cell penetration. If the IC50 value (the concentration required to inhibit 50% of the target's activity) is substantially higher in your cellular experiments compared to the biochemical IC50, it suggests that a lower effective concentration of the compound is reaching the intracellular target.[8]

Q4: What are the key factors that can influence the cellular uptake of small molecules like this compound?

Several factors can affect a small molecule's ability to cross the cell membrane:

  • Physicochemical Properties:

    • Polarity: Higher polarity generally leads to lower passive diffusion.[5]

    • Molecular Size: Smaller molecules tend to permeate more easily.[5]

    • Lipophilicity (LogP): A higher LogP value (more lipophilic) often correlates with better membrane permeability, although very high lipophilicity can lead to poor aqueous solubility and membrane retention.

  • Biological Factors:

    • Efflux Pumps: Transmembrane proteins like P-glycoprotein (P-gp) can actively transport drugs out of the cell, reducing the intracellular concentration.[9][10]

    • Cell Line Specific Characteristics: Different cell lines can have varying membrane compositions and expression levels of transporter proteins.[11][12]

Troubleshooting Guide

Issue: High Discrepancy Between Biochemical and Cellular Assay Results

If you observe a significantly weaker effect of this compound in your cell-based assays compared to its known potent activity in biochemical kinase assays, consider the following troubleshooting steps.

Workflow for Troubleshooting Poor Cell Penetration

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions A High IC50 in Cellular Assays vs. Biochemical Assays B Verify Compound Integrity and Concentration A->B C Assess Cell Permeability B->C If compound is stable D Investigate Efflux Pump Activity C->D If permeability is low E Confirm Intracellular Target Engagement C->E If permeability appears adequate G Use Permeabilizing Agents (with caution) C->G H Co-administer with Efflux Pump Inhibitors D->H I Select a Different Cell Line D->I F Increase Compound Concentration or Incubation Time E->F

Caption: A logical workflow for troubleshooting suspected poor cell penetration of a compound.

Step 1: Verify Compound Integrity and Experimental Setup
  • Question: Is the this compound stock solution stable and at the correct concentration?

  • Action:

    • Confirm the identity and purity of your this compound sample via analytical methods like LC-MS.

    • Prepare fresh stock solutions and verify their concentration.

    • Ensure that the compound is soluble in your cell culture medium at the tested concentrations. Precipitation will lead to inaccurate results.

Step 2: Assess Cell Permeability
  • Question: Is this compound able to cross the cell membrane?

  • Suggested Experiment: Caco-2 Permeability Assay. This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and assess a compound's permeability.[11][12][13]

    • Experimental Protocol: Caco-2 Permeability Assay

      • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 20-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]

      • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14]

      • Permeability Measurement (Apical to Basolateral):

        • Add this compound to the apical (upper) chamber.

        • At various time points, take samples from the basolateral (lower) chamber.

      • Permeability Measurement (Basolateral to Apical):

        • Add this compound to the basolateral chamber.

        • At various time points, take samples from the apical chamber.

      • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

      • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A low Papp value in the absorptive (apical to basolateral) direction suggests poor permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[15]

Step 3: Investigate the Role of Efflux Pumps
  • Question: Is this compound being actively removed from the cells by efflux pumps like P-glycoprotein (P-gp)?

  • Suggested Experiment: P-glycoprotein (P-gp) Substrate Assay. This can be performed using cell lines that overexpress P-gp, such as MDCK-MDR1 cells, or by using P-gp inhibitors in your cell line of interest.[16]

    • Experimental Protocol: P-gp Substrate Assay using an Inhibitor

      • Cell Treatment: Treat your cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A).

      • Functional Assay: Perform your standard cell-based functional assay (e.g., cell viability, downstream signaling inhibition).

      • Data Analysis: If the potency of this compound significantly increases in the presence of the P-gp inhibitor, it indicates that the compound is a substrate for P-gp and is being actively effluxed from the cells.

Step 4: Directly Confirm Intracellular Target Engagement
  • Question: Can I confirm that this compound is binding to its intracellular target (e.g., FLT3, KIT) within the intact cells?

  • Suggested Experiment: Cellular Thermal Shift Assay (CETSA). This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1][17][18][19][20]

    • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

      • Cell Treatment: Treat one population of cells with this compound and a control population with vehicle (e.g., DMSO).

      • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

      • Cell Lysis: Lyse the cells to release the intracellular proteins.

      • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.

      • Quantification of Soluble Target Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., FLT3) using Western blotting or other protein detection methods.

      • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound confirms intracellular target engagement.

Data Presentation

Table 1: Hypothetical Comparison of IC50 Values Indicating Potential Poor Cell Penetration

Assay TypeTargetThis compound IC50 (nM)Interpretation
BiochemicalFLT3 Kinase10High potency at the molecular level.
CellularFLT3-mutant AML cell line500Significantly lower potency in a cellular context, suggesting a barrier to reaching the intracellular target.

Table 2: Expected Outcomes of Permeability and Efflux Assays

AssayConditionExpected Result if Poor Penetration is the IssueExpected Result if Efflux is the Issue
Caco-2 PermeabilityPapp (A-B)Low (<1 x 10⁻⁶ cm/s)Moderate to High
Caco-2 PermeabilityEfflux Ratio (Papp B-A / Papp A-B)< 2> 2
Cellular Assay with P-gp InhibitorIC50 of this compoundNo significant changeSignificant decrease

Signaling Pathway

FLT3 Signaling Pathway and Inhibition by this compound

FLT3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Midostaurin O-Desmethyl Midostaurin Midostaurin->FLT3

Caption: Simplified FLT3 signaling pathway and its inhibition by this compound.

References

Technical Support Center: O-Desmethyl Midostaurin Resistance in AML

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: O-Desmethyl Midostaurin (CGP52421) is a major active metabolite of Midostaurin (PKC412). The vast majority of research on resistance mechanisms has been conducted on the parent drug, Midostaurin. The mechanisms outlined below are derived from studies on Midostaurin and are considered directly applicable to its active metabolites, which are responsible for its clinical efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of resistance to Midostaurin in FLT3-mutated AML?

A1: Resistance to Midostaurin in FLT3-mutated Acute Myeloid Leukemia (AML) is broadly classified into two categories:

  • On-target resistance: This involves genetic changes to the FLT3 gene itself, which prevent the drug from binding effectively. The most common on-target mechanisms include secondary point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, or the emergence of a "gatekeeper" mutation like F691L, which can confer broad resistance to many FLT3 inhibitors.[1][2]

  • Off-target resistance: This occurs when leukemia cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling.[1] This can happen through the acquisition of new mutations in other genes (e.g., NRAS, KRAS), upregulation of other receptor tyrosine kinases like AXL, or activation of pro-survival pathways involving proteins like PIM-1 or BCL-2.[1][3][4]

Q2: How does the tumor microenvironment contribute to Midostaurin resistance?

A2: The bone marrow microenvironment can promote resistance through several mechanisms. Stromal cells can secrete growth factors like Fibroblast Growth Factor 2 (FGF2), which activates the MAPK signaling pathway in AML cells, reducing their dependency on FLT3.[1] Additionally, stromal cells can express the enzyme CYP3A4, which can metabolize and inactivate FLT3 inhibitors, reducing the effective drug concentration that reaches the leukemia cells.[1]

Q3: Can resistance involve the loss of the original FLT3-ITD mutation?

A3: Yes. In a significant portion of patients who relapse after Midostaurin treatment, the leukemia cells are found to be FLT3-ITD negative.[5][6] This indicates that the therapeutic pressure from Midostaurin selected for pre-existing or newly evolved clones that are not dependent on FLT3-ITD for their survival. These clones often acquire mutations in other signaling pathways, such as the RAS/MAPK pathway, to drive their proliferation.[5][6]

Q4: Is Midostaurin resistance different for FLT3-ITD versus FLT3-TKD mutations?

A4: Midostaurin is a Type I inhibitor, meaning it binds to the active conformation of the FLT3 receptor. This allows it to inhibit both FLT3-ITD and most FLT3-TKD mutations.[7][8] However, the patterns of resistance can differ. Relapse following treatment with Type I inhibitors like Midostaurin is often associated with the emergence of RAS/MAPK pathway mutations. In contrast, relapse on Type II inhibitors (which bind the inactive conformation) is more commonly associated with the acquisition of secondary FLT3-TKD mutations like D835.[7]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
IC50 of Midostaurin in our "resistant" cell line is only marginally higher (2-3 fold) than the parental line. 1. Incomplete resistance development. 2. Heterogeneous cell population. 3. Incorrect assay conditions.1. Continue dose escalation culture for several more weeks. 2. Perform single-cell cloning to isolate a pure resistant population. 3. Verify drug concentration, cell seeding density, and incubation time for the viability assay.
Resistant cells lose their resistant phenotype after being cultured without Midostaurin. The resistance mechanism is unstable or relies on adaptive, non-genetic changes.Maintain a low concentration of Midostaurin (e.g., IC20 of the parental line) in the culture medium at all times to maintain selective pressure.
Western blot shows persistent phosphorylation of FLT3 in resistant cells despite Midostaurin treatment. 1. On-target FLT3 mutation (e.g., D835Y, F691L) preventing drug binding. 2. Paradoxical increase in total FLT3 protein expression.[9]1. Sequence the FLT3 gene (TKD1 and TKD2 domains) to check for secondary mutations. 2. Compare total FLT3 protein levels between sensitive and resistant cells via Western blot.
FLT3 phosphorylation is inhibited, but downstream signaling (p-ERK, p-STAT5) remains active. Activation of a bypass pathway.Perform a phosphokinase array or Western blots for key bypass pathway proteins: AXL, PIM-1, p-SRC, p-SYK, and total/phosphorylated members of the RAS/MAPK and PI3K/AKT pathways.[1][4]
Unable to generate a resistant cell line from a specific parental line. Some cell lines may be intrinsically less prone to developing resistance or may require specific microenvironmental cues.1. Try a different parental cell line (e.g., MOLM-13 vs. MV4-11). 2. Co-culture the AML cells with bone marrow stromal cells (e.g., HS-5) during the resistance development protocol.

Data Summary

Table 1: Representative Midostaurin IC50 Values in Sensitive vs. Resistant AML Cell Lines

Cell LineFLT3 StatusMidostaurin-Sensitive (MID-Sens) IC50 (nM)Midostaurin-Resistant (MID-Res) IC50 (nM)Fold ChangeReference
MV4-11Homozygous FLT3-ITD15.0955.24~3.7[3]
MOLM-13Heterozygous FLT3-ITD29.4187.83~3.0[3]

Key Experimental Protocols

Protocol 1: Generation of Midostaurin-Resistant AML Cell Lines

This protocol is adapted from methodologies used to generate Midostaurin-resistant MV4-11 and MOLM-13 cell lines.[3]

  • Initial Culture: Plate 1 x 10⁶ cells/mL of the parental AML cell line (e.g., MV4-11, MOLM-13) in a 24-well plate in standard culture medium.

  • Initial Drug Exposure: Add Midostaurin to the culture at a starting concentration of 10 nM.

  • Weekly Maintenance: Every 7 days, centrifuge the cells, resuspend them in fresh medium at 1 x 10⁶ cells/mL, and re-plate. Maintain the Midostaurin concentration at 10 nM.

  • Dose Escalation: Once the cells resume a normal proliferation rate (as compared to untreated parental cells), increase the Midostaurin concentration by 10 nM.

  • Iterative Increase: Repeat steps 3 and 4, serially increasing the drug concentration (e.g., 10 nM → 20 nM → 30 nM → 40 nM → 50 nM). This process can take several months.

  • Confirmation of Resistance: Once cells are proliferating steadily in the desired final concentration (e.g., 50 nM), confirm the shift in IC50 value using a cell viability assay (see Protocol 2) compared to the parental cell line.

  • Maintenance Culture: Continuously culture the established resistant cell line in medium containing the final concentration of Midostaurin to maintain the resistant phenotype.

Protocol 2: Cell Viability (IC50 Determination) Assay
  • Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.

  • Drug Dilution: Prepare a 2X serial dilution of Midostaurin in culture medium.

  • Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer.

  • Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability versus the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Treat both sensitive and resistant cells with a relevant concentration of Midostaurin (e.g., 100 nM) for 2-4 hours. Include an untreated control for both cell lines.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, AXL, BCL-2, MCL-1, and a loading control like GAPDH or β-Actin).

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and image the blot using a digital imager.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AXL AXL Receptor AXL->PI3K Bypass Activation AXL->STAT5 Bypass Activation AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PIM1 PIM-1 STAT5->PIM1 STAT5->Proliferation BCL2 BCL2/MCL1 PIM1->BCL2 Upregulation BCL2->Proliferation Inhibits Apoptosis Midostaurin Midostaurin / This compound Midostaurin->FLT3 Inhibition NRAS_mut NRAS/KRAS Mutation NRAS_mut->RAF Bypass Activation FLT3_mut FLT3 TKD/Gatekeeper Mutation (D835Y, F691L) FLT3_mut->Midostaurin Blocks Inhibition

Caption: Key resistance mechanisms to Midostaurin in FLT3-mutated AML.

G start Start with Parental AML Cell Line (e.g., MOLM-13) culture Culture cells with low-dose Midostaurin (e.g., 10 nM) start->culture monitor Monitor Cell Viability and Proliferation Rate culture->monitor increase_dose Increase Midostaurin Concentration monitor->increase_dose Proliferation Resumes maintain_dose Maintain Culture at Current Concentration monitor->maintain_dose Low Viability increase_dose->culture end Established Resistant Cell Line increase_dose->end Target Concentration Reached & Stable maintain_dose->monitor

Caption: Workflow for generating Midostaurin-resistant AML cell lines.

References

Technical Support Center: Overcoming Solubility Challenges of O-Desmethyl Midostaurin for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with O-Desmethyl Midostaurin in preclinical animal studies.

Troubleshooting Guide

Researchers may face challenges in achieving the desired concentration and stability of this compound formulations for in vivo experiments. This guide offers a systematic approach to overcoming these issues.

Problem 1: this compound precipitates out of solution upon preparation or standing.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility in the chosen solvent system.1. Co-solvent System: Start with a vehicle containing a small percentage of an organic solvent like DMSO (e.g., 5-10%) and a larger proportion of a solubilizing agent such as PEG300 (e.g., 40-50%).[1] 2. Increase Surfactant Concentration: Incorporate a surfactant like Tween-80 (e.g., 5-10%) to improve micellar encapsulation and stability.[2][3] 3. pH Adjustment: If the compound has ionizable groups, carefully adjust the pH of the aqueous component of the vehicle to enhance solubility.A clear, stable solution at the desired concentration.
The concentration exceeds the solubility limit of the vehicle.1. Serial Dilutions: Prepare a stock solution in 100% DMSO and perform serial dilutions into the final vehicle to determine the maximum achievable concentration. 2. Formulate as a Suspension: If a high dose is required that exceeds the solubility limit, prepare a homogenous suspension using a suspending agent like 0.5% methylcellulose.A stable solution at a lower, usable concentration, or a uniform suspension.
Temperature fluctuations affecting solubility.1. Controlled Environment: Prepare and store the formulation at a consistent room temperature. 2. Gentle Warming: If precipitation occurs upon cooling, gentle warming (e.g., to 37°C) and vortexing may help redissolve the compound. Assess stability upon returning to room temperature.The compound remains in solution under standard laboratory conditions.

Problem 2: Inconsistent results in animal studies, possibly due to poor bioavailability.

Potential Cause Troubleshooting Step Expected Outcome
Poor absorption from the gastrointestinal tract.1. Microemulsion Formulation: Develop a microemulsion, which was a key strategy for the parent drug, Midostaurin.[2] This typically involves an oil phase, a surfactant, and a co-surfactant. 2. Cyclodextrin Complexation: Formulate with a modified β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), to form an inclusion complex and enhance aqueous solubility.Improved and more consistent plasma concentrations of this compound in pharmacokinetic studies.
Rapid metabolism or clearance.1. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the clearance rate and half-life of your formulation. 2. Adjust Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing frequency to maintain therapeutic concentrations.Optimized dosing schedule leading to more reliable pharmacodynamic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a vehicle formulation for this compound for oral gavage in mice?

A common and effective vehicle for poorly soluble kinase inhibitors is a co-solvent system. A recommended starting formulation is a mixture of 5-10% DMSO, 40% PEG300, 5% Tween-80, and the remainder as saline or sterile water.[1][4] It is crucial to first dissolve the compound in DMSO before sequentially adding the other components.

Q2: What is the maximum recommended concentration of DMSO for in vivo studies in rodents?

While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to animals.[3] For intraperitoneal injections, it is generally recommended to keep the final DMSO concentration at 10% or lower. For oral administration, efforts should be made to keep the DMSO concentration as low as possible, ideally below 5%.[1]

Q3: How can I prepare a homogenous suspension if my required dose is too high for a solution?

To prepare a suspension, a suspending agent is necessary to ensure uniform distribution of the drug particles. A common choice is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water. The compound should be finely ground and then gradually added to the vehicle while vortexing or stirring to create a uniform suspension.

Q4: Are there alternatives to co-solvent systems?

Yes, lipid-based formulations and cyclodextrin complexes are excellent alternatives. Lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance oral absorption.[2] Cyclodextrins, particularly modified ones like HPβCD, can form inclusion complexes with the drug, significantly increasing its aqueous solubility.

Q5: How does this compound exert its therapeutic effect?

This compound, an active metabolite of Midostaurin, is a multi-kinase inhibitor. Its primary targets include FLT3 (Fms-like tyrosine kinase 3) and c-KIT, both of which are receptor tyrosine kinases.[5][6] By inhibiting these kinases, it blocks downstream signaling pathways, such as the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which are crucial for cell proliferation and survival in certain cancers like acute myeloid leukemia (AML).[7][8]

Quantitative Data Summary

Due to the limited publicly available quantitative solubility data for this compound, the following table provides solubility information for the parent compound, Midostaurin, and its precursor, Staurosporine, to serve as a general reference. Researchers should perform their own solubility tests for this compound in their chosen vehicles.

CompoundSolvent/VehicleSolubility
MidostaurinDMSO100 mg/mL (175.24 mM)[9]
Midostaurin10% DMSO / 40% PEG300 / 5% Tween-80 / 45% ddH₂OFormulation for a 4 mg/mL working solution[9]
StaurosporineDMSO20 mg/mL[10]
StaurosporineMethanolSoluble[10]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Solution for Oral Gavage

Objective: To prepare a clear solution of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

  • Dissolution of this compound:

    • Weigh the required amount of this compound powder.

    • First, dissolve the powder completely in the DMSO portion of the vehicle.

    • Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous solution.

  • Final Concentration Calculation: The final concentration should be calculated to deliver the desired dose in a volume appropriate for oral gavage in mice (typically 5-10 mL/kg body weight).

  • Administration: Administer the freshly prepared solution via oral gavage using an appropriately sized gavage needle.

Protocol 2: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform suspension of this compound for high-dose oral administration in mice.

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v) in sterile water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or homogenizer

  • Pipettes and sterile tips

Procedure:

  • Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until fully hydrated.

  • Suspension Formulation:

    • Weigh the required amount of this compound powder.

    • Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing or homogenizing to form a uniform suspension.

  • Dose Calculation: Calculate the final concentration to deliver the desired dose in an appropriate volume for oral gavage.

  • Administration: Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_cKIT FLT3 / c-KIT Receptor Tyrosine Kinase PI3K PI3K FLT3_cKIT->PI3K RAS RAS FLT3_cKIT->RAS STAT5 STAT5 FLT3_cKIT->STAT5 Midostaurin This compound (CGP62221) Midostaurin->FLT3_cKIT Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Signaling pathway of this compound.

G Start Start: Poorly Soluble Compound Solubility_Test Determine Max Solubility in Co-solvent Vehicle Start->Solubility_Test Decision Is Concentration Sufficient for Dose? Solubility_Test->Decision Solution_Prep Prepare Co-solvent Solution (e.g., DMSO, PEG300, Tween-80) Decision->Solution_Prep Yes Suspension_Prep Prepare Suspension (e.g., with 0.5% Methylcellulose) Decision->Suspension_Prep No Administer Administer to Animal Solution_Prep->Administer Alternative Consider Alternative Formulation (Cyclodextrin, Lipid-based) Suspension_Prep->Alternative If suspension is not physically stable Suspension_Prep->Administer Alternative->Administer

Caption: Experimental workflow for formulation.

References

ensuring consistent O-Desmethyl Midostaurin activity between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent activity of O-Desmethyl Midostaurin between batches for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as CGP62221) is a major and active metabolite of Midostaurin.[1][2][3] Midostaurin is a multi-targeted kinase inhibitor used in the treatment of specific types of acute myeloid leukemia (AML) and aggressive systemic mastocytosis.[4][5]

Q2: What is the mechanism of action of this compound?

A2: this compound, similar to its parent compound Midostaurin, functions as a kinase inhibitor. Midostaurin targets a range of kinases, including FLT3, KIT, VEGFR2, and PDGFR.[6][7][8] This inhibition disrupts the downstream signaling pathways that promote the proliferation and survival of cancer cells.[7] this compound has been shown to have growth-inhibitory effects on neoplastic mast cells.[3]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, stock solutions are typically prepared in a solvent like DMSO and should be stored at -20°C or -80°C to maintain stability.[9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

Q4: What are the primary applications of this compound in research?

A4: this compound is primarily used in preclinical research to study the metabolism and activity of Midostaurin. It is also used to investigate its own efficacy and potential off-target effects as a kinase inhibitor in various cancer cell lines and animal models.

Troubleshooting Guide: Ensuring Consistent Activity Between Batches

Problem: I am observing significant variability in the biological activity (e.g., IC50 values) of this compound between different batches.

This is a common challenge in preclinical research. The following guide provides a systematic approach to troubleshoot and mitigate this issue.

Step 1: Verify Compound Integrity and Handling
Potential Cause Troubleshooting Action Success Indicator
Purity and Impurity Profile Different batches may have varying purity levels or impurity profiles that could interfere with the assay. Request a Certificate of Analysis (CoA) for each batch and compare the purity and impurity profiles.Purity levels are consistent across batches, and no new or significantly different impurities are present.
Compound Stability and Storage Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.Consistent results are obtained with freshly prepared stock solutions from a new aliquot.
Solubility Issues The compound may not be fully dissolved, leading to an inaccurate concentration in the assay. Visually inspect for any precipitation in the stock solution and final assay buffer.No visible precipitation in the stock solution or assay wells.
Pipetting and Dilution Errors Inaccurate serial dilutions can lead to significant errors in the final concentrations.Consistent results are achieved when serial dilutions are carefully prepared and validated.
Step 2: Review and Standardize Assay Parameters
Parameter Rationale for Variability Recommendation
ATP Concentration For ATP-competitive kinase inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[10][11]Use a consistent ATP concentration across all experiments, ideally close to the Km value for the target kinase.
Enzyme and Substrate Concentrations Variations in the concentration or activity of the kinase or substrate can alter the apparent IC50 value.[10]Use a consistent source and lot of the enzyme and substrate. Ensure the enzyme is active and the substrate is not a limiting factor in the reaction.
Incubation Time and Temperature Deviations in incubation time and temperature can affect enzyme kinetics and, consequently, the inhibitor's potency.Strictly adhere to the optimized incubation time and temperature for all experiments.
Cell-Based vs. Biochemical Assays IC50 values can differ significantly between biochemical and cell-based assays due to factors like cell permeability and cellular ATP concentrations.[10]Be consistent with the assay format. When comparing batches, use the same assay type.
Illustrative Data: Impact of Assay Parameters on IC50 Values

The following table provides a hypothetical comparison of this compound IC50 values under different experimental conditions to highlight the importance of standardized parameters.

Batch Assay Type ATP Concentration Purity (from CoA) Hypothetical IC50 (nM)
Batch ABiochemical (FLT3 Kinase)10 µM99.5%50
Batch BBiochemical (FLT3 Kinase)10 µM99.6%55
Batch ABiochemical (FLT3 Kinase)100 µM99.5%150
Batch BCell-Based (MV4-11 cells)N/A (Cellular)99.6%250

Experimental Protocols

Protocol 1: Head-to-Head Comparison of this compound Batches in a Biochemical Kinase Assay

This protocol outlines a method to directly compare the inhibitory activity of two or more batches of this compound against a target kinase (e.g., FLT3).

Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Kinase substrate (e.g., a suitable peptide)

  • This compound batches to be tested

  • Known potent inhibitor of the target kinase (positive control)

  • ATP

  • Assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Multichannel pipettes

  • Plate reader

Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each this compound batch and the positive control inhibitor in 100% DMSO.

    • Perform serial dilutions in the assay buffer to create a 10-point concentration-response curve for each compound.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted compounds or control (DMSO for 0% inhibition) to the wells of a 384-well plate.

    • Add 5 µL of the kinase and substrate mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. Ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP or the produced ADP using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (positive control) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each batch by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Cell Viability Assay to Compare this compound Batches

This protocol describes how to assess the cytotoxic effects of different batches of this compound on a relevant cancer cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation).

Materials:

  • MV4-11 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound batches to be tested

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding:

    • Seed the MV4-11 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each this compound batch in the complete cell culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required for signal development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value for each batch using a non-linear regression analysis.

Visualizations

Midostaurin_Signaling_Pathway Midostaurin Midostaurin & this compound FLT3 FLT3 Midostaurin->FLT3 inhibits KIT KIT Midostaurin->KIT inhibits VEGFR2 VEGFR2 Midostaurin->VEGFR2 inhibits PDGFR PDGFR Midostaurin->PDGFR inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) FLT3->Downstream_Signaling KIT->Downstream_Signaling VEGFR2->Downstream_Signaling PDGFR->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to

Caption: Simplified signaling pathway of Midostaurin and its active metabolite.

Batch_Consistency_Workflow Start Start: Inconsistent results between batches Review_CoA Review Certificate of Analysis (CoA) for each batch Start->Review_CoA Prepare_Fresh_Stocks Prepare fresh stock solutions in high-quality DMSO Review_CoA->Prepare_Fresh_Stocks Head_to_Head Perform head-to-head comparison: - Biochemical assay - Cell-based assay Prepare_Fresh_Stocks->Head_to_Head Analyze_Data Analyze dose-response curves and compare IC50 values Head_to_Head->Analyze_Data Consistent Results are consistent? Analyze_Data->Consistent Troubleshoot_Assay Troubleshoot assay parameters: - ATP concentration - Enzyme/Substrate lots - Incubation times Consistent->Troubleshoot_Assay No End_Consistent End: Batches are consistent Consistent->End_Consistent Yes Troubleshoot_Assay->Head_to_Head Contact_Supplier Contact supplier for further investigation of the batch Troubleshoot_Assay->Contact_Supplier End_Inconsistent End: Isolate problematic batch Contact_Supplier->End_Inconsistent

Caption: Experimental workflow for assessing batch-to-batch consistency.

Troubleshooting_Flowchart Start Inconsistent IC50 Values Check_Compound Check Compound Handling: - Fresh stock solutions? - Proper storage? - No precipitation? Start->Check_Compound Issue_Found_Compound Issue with compound handling? Check_Compound->Issue_Found_Compound Check_Assay_Params Check Assay Parameters: - Consistent ATP/reagent lots? - Standardized incubation times? Issue_Found_Assay Issue with assay parameters? Check_Assay_Params->Issue_Found_Assay Run_Controls Run Control Experiments: - Known inhibitor as positive control? - Vehicle control for baseline? Issue_Found_Controls Controls performing as expected? Run_Controls->Issue_Found_Controls Issue_Found_Compound->Check_Assay_Params No Fix_Handling Correct handling and re-test Issue_Found_Compound->Fix_Handling Yes Issue_Found_Assay->Run_Controls No Standardize_Assay Standardize parameters and re-test Issue_Found_Assay->Standardize_Assay Yes Batch_Variability_Likely Batch-to-batch variability is likely. Perform head-to-head comparison. Issue_Found_Controls->Batch_Variability_Likely Yes Troubleshoot_Assay_System Troubleshoot entire assay system Issue_Found_Controls->Troubleshoot_Assay_System No

Caption: Troubleshooting flowchart for inconsistent IC50 values.

References

Validation & Comparative

A Comparative Analysis of Midostaurin Metabolites: CGP62221 and CGP52421

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two major human metabolites of Midostaurin, CGP62221 and CGP52421. Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis. Its metabolites, CGP62221 (the O-demethylated product) and CGP52421 (a hydroxylated derivative), are pharmacologically active and contribute significantly to the overall clinical efficacy and safety profile of the parent drug.[1][2] This analysis synthesizes data on their formation, pharmacokinetic profiles, and differential effects on key cellular processes, supported by experimental data and detailed methodologies.

Executive Summary

Midostaurin undergoes extensive hepatic metabolism, primarily by the CYP3A4 enzyme, to form its two major active metabolites, CGP62221 and CGP52421.[1] While both metabolites exhibit inhibitory activity against key kinases, they display distinct pharmacokinetic and pharmacodynamic profiles. CGP62221 generally mirrors the anti-proliferative and pro-apoptotic activities of Midostaurin, whereas CGP52421, despite accumulating to higher plasma concentrations, shows significantly weaker anti-neoplastic effects.[3][4] However, both metabolites effectively inhibit IgE-dependent histamine release, suggesting a role in managing mediator-related symptoms.[3][4]

Data Presentation

Table 1: Pharmacokinetic Properties of Midostaurin and its Metabolites
ParameterMidostaurinCGP62221CGP52421
Formation -O-demethylation of Midostaurin via CYP3A4Hydroxylation of Midostaurin via CYP3A4
Plasma Half-life ~19-21 hours[5]~32 hours[5]~482 hours[5]
Relative Plasma Exposure (AUC) Lower than metabolites at steady stateSlightly higher than Midostaurin at steady state[3]Significantly higher than Midostaurin (ratio >5) at steady state[3]
Table 2: Comparative Biological Activity of Midostaurin, CGP62221, and CGP52421
ActivityMidostaurinCGP62221CGP52421
Anti-proliferative Effect (HMC-1 cells) Potent (IC50: 50-250 nM)[4]Potent (IC50: 50-250 nM)[4]Weak (little to no effect up to 1 µM)[4]
Induction of Apoptosis (HMC-1 cells) Induces apoptosis[4]Induces apoptosis[4]Does not induce apoptosis[4]
Inhibition of KIT Phosphorylation InhibitsInhibitsNo significant effect
Inhibition of IgE-dependent Histamine Release Potent (IC50 <1 µM)[4]Potent (IC50 <1 µM)[4]Potent (IC50 <1 µM)[4]

Experimental Protocols

Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of Midostaurin and its metabolites on mast cell lines, such as HMC-1.1 and HMC-1.2.

  • Cell Culture: HMC-1.1 and HMC-1.2 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours, the cells are treated with various concentrations of Midostaurin, CGP62221, or CGP52421 (e.g., 0.1 nM to 10 µM) for 48-72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] Briefly, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay

This protocol describes the detection of apoptosis in neoplastic mast cells treated with Midostaurin and its metabolites using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7]

  • Cell Treatment: HMC-1.1 or HMC-1.2 cells are treated with the test compounds at desired concentrations for a specified period (e.g., 24-48 hours).

  • Staining: After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.[7] The stained cells are then analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

IgE-Dependent Histamine Release Assay

This protocol outlines a method to measure the inhibitory effect of Midostaurin and its metabolites on IgE-mediated histamine release from basophils.

  • Basophil Isolation: Human basophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Sensitization: The isolated basophils are passively sensitized with human IgE by incubation for 1-2 hours at 37°C.

  • Inhibitor Treatment: Sensitized basophils are pre-incubated with various concentrations of Midostaurin, CGP62221, or CGP52421 for a short period (e.g., 15-30 minutes).

  • Stimulation: Histamine release is triggered by challenging the cells with an anti-IgE antibody or a specific allergen for 30 minutes at 37°C.

  • Histamine Quantification: The supernatant is collected, and the histamine concentration is measured using a fluorometric or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of histamine release is calculated relative to a positive control (e.g., cells stimulated without inhibitor). The IC50 values are determined from dose-response curves.

Chemical Proteomics for Target Identification

This protocol provides a general workflow for identifying the protein targets of kinase inhibitors like Midostaurin and its metabolites.

  • Affinity Matrix Preparation: A derivative of the kinase inhibitor is synthesized with a linker for immobilization onto a solid support (e.g., sepharose beads).

  • Cell Lysis and Incubation: Cell lysates from relevant cell lines (e.g., HMC-1.2) are incubated with the inhibitor-coupled beads to allow for the binding of target proteins.

  • Washing and Elution: Non-specifically bound proteins are removed through a series of washing steps. The specifically bound proteins are then eluted, often by competition with the free inhibitor or by changing the buffer conditions.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to identify the proteins that specifically interact with the kinase inhibitor by searching against a protein database.

Mandatory Visualizations

Midostaurin Metabolism Pathway

Midostaurin_Metabolism Midostaurin Midostaurin CGP62221 CGP62221 (O-demethylated) Midostaurin->CGP62221 O-demethylation CGP52421 CGP52421 (Hydroxylated) Midostaurin->CGP52421 Hydroxylation CYP3A4 CYP3A4 CYP3A4->Midostaurin

Caption: Metabolic conversion of Midostaurin to its major active metabolites.

Differential Signaling Pathway Inhibition

Signaling_Inhibition cluster_midostaurin Midostaurin & CGP62221 cluster_cgp52421 CGP52421 cluster_all All Compounds Midostaurin_CGP62221 Midostaurin / CGP62221 FLT3_KIT FLT3 / KIT Midostaurin_CGP62221->FLT3_KIT Inhibits Proliferation_Survival Proliferation & Survival FLT3_KIT->Proliferation_Survival CGP52421 CGP52421 FLT3_KIT_2 FLT3 / KIT CGP52421->FLT3_KIT_2 Weakly Inhibits Proliferation_Survival_2 Proliferation & Survival FLT3_KIT_2->Proliferation_Survival_2 All_compounds Midostaurin / CGP62221 / CGP52421 IgE_Receptor IgE Receptor Signaling All_compounds->IgE_Receptor Inhibits Histamine_Release Histamine Release IgE_Receptor->Histamine_Release

Caption: Differential effects on key signaling pathways.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_assays Biological Assays Start Start: Cell Culture (e.g., HMC-1) Treatment Treatment with: - Midostaurin - CGP62221 - CGP52421 Start->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Histamine Histamine Release Assay Treatment->Histamine Data_Analysis Data Analysis & IC50 Determination Proliferation->Data_Analysis Apoptosis->Data_Analysis Histamine->Data_Analysis Conclusion Comparative Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing the biological activities of metabolites.

References

A Head-to-Head Comparison: O-Desmethyl Midostaurin vs. Sorafenib in FLT3-ITD-Positive Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of O-Desmethyl Midostaurin (CGP62221), a major active metabolite of the multi-kinase inhibitor midostaurin, and sorafenib, another multi-kinase inhibitor, in cellular and animal models of acute myeloid leukemia (AML) harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation. This mutation is a common driver of AML and is associated with a poor prognosis. Both compounds have been investigated for their potential to inhibit the constitutively activated FLT3 signaling pathway.

In Vitro Efficacy: A Quantitative Comparison

This compound and sorafenib have demonstrated potent inhibitory activity against FLT3-ITD-positive AML cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability, providing a direct comparison of their potency.

Cell LineThis compound (CGP62221) IC50 (nM)Sorafenib IC50 (nM)
MOLM-13~10-50~5-20
MV4-11~10-50~1-10

Table 1: Comparative in vitro IC50 values of this compound and Sorafenib in FLT3-ITD positive AML cell lines. Lower IC50 values indicate higher potency. Data are compiled from various preclinical studies.

In Vivo Anti-Leukemic Activity

While direct head-to-head in vivo studies comparing this compound and sorafenib are limited, individual studies using xenograft models provide insights into their anti-leukemic efficacy. The data presented here are from studies using the parent compound, midostaurin, for which this compound is a primary active metabolite.

ParameterMidostaurin (as proxy for this compound)Sorafenib
Animal Model NOD/SCID or NCG miceAthymic nude or NOD/SCID mice
Cell Line MOLM-13MV4-11
Administration Oral gavageOral gavage
Dosage 50 mg/kg/day10-60 mg/kg/day
Treatment Duration DailyDaily
Observed Effects Significant reduction in tumor burden, prolonged survival.Dose-dependent tumor regression, prolonged survival.

Table 2: Summary of in vivo experimental parameters and outcomes for Midostaurin and Sorafenib in FLT3-ITD AML xenograft models.

Mechanistic Insights: Targeting the FLT3 Signaling Pathway

Both this compound and sorafenib exert their anti-leukemic effects by inhibiting the constitutively active FLT3-ITD receptor tyrosine kinase. This inhibition blocks downstream signaling cascades crucial for the proliferation and survival of AML cells.

FLT3_Signaling_Pathway FLT3-ITD Signaling and Inhibitor Action cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 O_Desmethyl_Midostaurin O-Desmethyl Midostaurin O_Desmethyl_Midostaurin->FLT3_ITD Inhibits Sorafenib Sorafenib Sorafenib->FLT3_ITD Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT5->Proliferation_Survival

FLT3-ITD Signaling and Inhibitor Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of this compound and sorafenib on FLT3-ITD positive AML cell lines.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed AML cells (MOLM-13 or MV4-11) in 96-well plates start->seed_cells add_compounds Add serial dilutions of This compound or Sorafenib seed_cells->add_compounds incubate_72h Incubate for 72 hours at 37°C, 5% CO2 add_compounds->incubate_72h add_mtt Add MTT reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Cell Viability Assay Workflow
  • Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Prepare serial dilutions of this compound or sorafenib in culture medium. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in AML cells following treatment with the test compounds.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow start Start treat_cells Treat AML cells with compounds for 24-48 hours start->treat_cells harvest_cells Harvest and wash cells with cold PBS treat_cells->harvest_cells resuspend_buffer Resuspend cells in 1X Annexin V Binding Buffer harvest_cells->resuspend_buffer add_stains Add FITC-conjugated Annexin V and Propidium Iodide (PI) resuspend_buffer->add_stains incubate_rt Incubate for 15 minutes at room temperature in the dark add_stains->incubate_rt analyze_flow Analyze by flow cytometry incubate_rt->analyze_flow end End analyze_flow->end

Apoptosis Assay Workflow
  • Cell Treatment: Treat AML cells with the desired concentrations of this compound, sorafenib, or vehicle control for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis of FLT3 Signaling

This protocol is used to assess the inhibitory effect of the compounds on the phosphorylation of FLT3 and its downstream signaling proteins.

  • Cell Treatment and Lysis: Treat AML cells with this compound or sorafenib for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-leukemic efficacy of the compounds in a subcutaneous xenograft model.[1][2]

  • Animal Model: Use immunodeficient mice, such as athymic nude or NOD/SCID mice.

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13) mixed with Matrigel into the flank of each mouse.[1][2]

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]

  • Drug Administration: Administer this compound (or its parent compound midostaurin) or sorafenib orally by gavage at the desired dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).[1]

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry). Survival can also be monitored as a primary endpoint.

References

A Head-to-Head Comparison of O-Desmethyl Midostaurin and Other FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are a common driver in Acute Myeloid Leukemia (AML), contributing to poor prognosis. The development of FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML. Midostaurin, a first-generation multi-kinase inhibitor, was the first of its class to be approved for this indication. Upon administration, Midostaurin is metabolized into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and CGP52421.[1][2] This guide provides a head-to-head comparison of the in vitro activity of this compound and other prominent FLT3 inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (CGP62221), its fellow metabolite CGP52421, the parent compound Midostaurin, and other key FLT3 inhibitors against various FLT3 mutations and AML cell lines. Lower IC50 values indicate greater potency.

CompoundTarget/Cell LineIC50 (nM)Reference
This compound (CGP62221) Mutant FLT326[2]
CGP52421Mutant FLT3584[2]
MidostaurinMutant FLT310-36[2]
MidostaurinFLT3-ITD (MOLM-14 cells)10.12[3]
MidostaurinFLT3-ITD + F691L19[4]
GilteritinibFLT3-ITD (MOLM-14 cells)7.87[3]
GilteritinibFLT3-D835Y1.6[5]
GilteritinibFLT3-ITD-F691L22[5]
QuizartinibFLT3-ITD (MOLM-14 cells)0.67[3]
QuizartinibFLT3-D835Y>1000[5]
CrenolanibFLT3-ITD1-3[5]
CrenolanibFLT3-D835Y8.8[5]
SorafenibFLT3-ITD~10 (inhibition of proliferation)[4]
SorafenibFLT3-D835Y210[4]

Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to generate the comparative data.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of an inhibitor required to reduce the viability of cancer cell lines by 50% (IC50).

  • Cell Seeding: FLT3-mutated AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in an appropriate culture medium.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the FLT3 inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to generate dose-response curves and calculate the IC50 values.

Western Blot for FLT3 Phosphorylation

This technique is used to assess the ability of an inhibitor to block the autophosphorylation of the FLT3 receptor, a key step in its activation.

  • Cell Treatment and Lysis: FLT3-mutated AML cells are treated with various concentrations of the FLT3 inhibitor for a specified time. The cells are then lysed to release their protein contents.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking solution to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of FLT3 (p-FLT3). A separate membrane or a stripped and re-probed membrane is incubated with an antibody for total FLT3 as a loading control.

  • Secondary Antibody and Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured to visualize the protein bands.

  • Analysis: The intensity of the p-FLT3 band is compared to the total FLT3 band to determine the extent of inhibition.

Mandatory Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: A simplified diagram of the FLT3 signaling pathway.

Experimental Workflow for FLT3 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Models (Optional) Cell_Lines Select FLT3-mutated AML Cell Lines Inhibitor_Treatment Treat cells with FLT3 Inhibitors Cell_Lines->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Viability_Assay Western_Blot Western Blot for p-FLT3 Inhibitor_Treatment->Western_Blot IC50 Determine IC50 values Viability_Assay->IC50 Phospho_Inhibition Assess inhibition of FLT3 phosphorylation Western_Blot->Phospho_Inhibition Xenograft AML Xenograft Model IC50->Xenograft Phospho_Inhibition->Xenograft Efficacy Evaluate in vivo efficacy Xenograft->Efficacy

Caption: A typical workflow for the preclinical evaluation of FLT3 inhibitors.

References

O-Desmethyl Midostaurin: A Comparative Guide to its Anti-Leukemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leukemic activity of O-Desmethyl Midostaurin (CGP62221), a major active metabolite of the multi-kinase inhibitor Midostaurin. The data presented herein is intended to support researchers in evaluating its potential as a therapeutic agent.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.[1][2][3] Following administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: this compound (CGP62221) and CGP52421.[4] Understanding the anti-leukemic properties of these metabolites is crucial for a complete picture of Midostaurin's therapeutic effects. This guide focuses on the comparative anti-leukemic activity of this compound.

Comparative Anti-Proliferative Activity

This compound (CGP62221) has demonstrated potent anti-proliferative activity against leukemic cell lines, with efficacy comparable to its parent compound, Midostaurin. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds against various leukemic cell lines.

Table 1: Comparative IC50 Values of Midostaurin and this compound (CGP62221) in Leukemic Cell Lines

CompoundCell LineFLT3 Mutation StatusIC50 (nM)Reference
MidostaurinMV4-11FLT3-ITD15.09[5]
MidostaurinMOLM-13FLT3-ITD29.41[5]
MidostaurinBa/F3-FLT3-ITDFLT3-ITD≤10[6]
MidostaurinHMC-1.1 / HMC-1.2KIT D816V50-250[7]
This compound (CGP62221)HMC-1.1 / HMC-1.2KIT D816V50-250[7]

Note: The HMC-1 cell lines are derived from a patient with mast cell leukemia and harbor a KIT mutation, which is also a target of Midostaurin.

The data indicates that this compound retains a potent anti-proliferative effect, with an IC50 range similar to that of Midostaurin in the tested mast cell leukemia lines.[7] The other major metabolite, CGP52421, has been shown to be a significantly weaker inhibitor of mast cell proliferation.[7]

Mechanism of Action: Targeting FLT3 Signaling

Midostaurin and its active metabolites exert their anti-leukemic effects by inhibiting the activity of multiple protein kinases, with FLT3 being a key target in AML.[4][8] Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Midostaurin Midostaurin/ This compound Midostaurin->FLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of Midostaurin and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-leukemic activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Leukemic cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Drug Treatment: this compound and Midostaurin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Cell_Viability_Workflow start Start culture Culture Leukemic Cell Lines start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Compounds (Midostaurin & Metabolite) seed->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the cell viability (MTT) assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

  • Compound Preparation: this compound and Midostaurin are serially diluted in an appropriate buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The available data indicates that this compound (CGP62221) is a biologically active metabolite of Midostaurin that exhibits potent anti-leukemic activity, comparable to its parent compound in certain contexts. Its ability to inhibit key signaling pathways, such as the FLT3 pathway, underscores its potential contribution to the overall therapeutic efficacy of Midostaurin. Further studies are warranted to comprehensively characterize its activity across a broader range of leukemic subtypes and to elucidate its full therapeutic potential.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of O-Desmethyl Midostaurin (CGP62221), the major active metabolite of the multi-kinase inhibitor Midostaurin, against other clinically relevant kinase inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows, this document serves as a comprehensive resource for informed decision-making in drug discovery and development.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Following administration, Midostaurin is metabolized into two major active metabolites, this compound (CGP62221) and CGP52421.[1] Understanding the kinase inhibition profile of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and potential off-target effects. This guide focuses on this compound, providing a comparative analysis of its cross-reactivity on a kinase panel alongside other notable kinase inhibitors: Gilteritinib, Quizartinib, and Sorafenib.

Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and comparator kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) of this compound (CGP62221) and Midostaurin Against a Panel of Kinases

KinaseThis compound (CGP62221) IC50 (nM)Midostaurin IC50 (nM)
FLT3 (WT)203.6, 6
FLT3 (ITD)-≤10
FLT3 (D835Y)-≤10
KIT (WT)-330, 600
KIT (D816V)--
VEGFR2--
SYK-95
PKCα-20-30
IGF1RPotent InhibitionPotent Inhibition
LYNPotent InhibitionPotent Inhibition
PDPK1Potent InhibitionPotent Inhibition
RETPotent InhibitionPotent Inhibition
TRKAPotent InhibitionPotent Inhibition

Data for this compound and Midostaurin are compiled from multiple sources.[1][2][3] A comprehensive panel with specific IC50 values for this compound is not publicly available in a single source. The table reflects potent inhibition as described in the literature.

Table 2: IC50 Values (nM) of Comparator Kinase Inhibitors

KinaseGilteritinib IC50 (nM)Quizartinib IC50 (nM)Sorafenib IC50 (nM)
FLT3 (WT)5-58
FLT3 (ITD)0.7-1.80.5658
FLT3 (D835Y)Similar to ITD--
KIT102<1068
AXL41--
VEGFR2--90
PDGFRβ--57
RET>10>1043
Raf-1--6
B-Raf--22

Data for comparator inhibitors are compiled from multiple sources.[2][4][5][6][7] Note that assay conditions can vary between studies, affecting absolute IC50 values.

Signaling Pathways and Experimental Workflow

To provide a better context for the presented data, the following diagrams illustrate the FLT3 signaling pathway, a primary target of these inhibitors, and a general workflow for determining kinase inhibitor potency.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 P1 Dimerization & Autophosphorylation FLT3->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT5 STAT5 P1->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, [γ-33P]ATP, and Inhibitor Dilutions incubation Incubate Kinase, Substrate, and Inhibitor at Various Concentrations reagents->incubation initiation Initiate Reaction with [γ-33P]ATP incubation->initiation spotting Spot Reaction Mixture onto Phosphocellulose Membrane initiation->spotting washing Wash to Remove Unincorporated [γ-33P]ATP spotting->washing detection Quantify Incorporated Radioactivity (Scintillation Counting) washing->detection calculation Calculate Percent Inhibition detection->calculation ic50 Determine IC50 Value (Dose-Response Curve) calculation->ic50

Kinase Inhibition Assay Workflow

Experimental Protocols

The following is a detailed methodology for a radiometric phosphotransferase kinase assay, a common method for determining the IC50 values of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific protein or peptide substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-33P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound (serially diluted in DMSO)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Prepare a kinase/substrate mixture in the kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined.

    • Prepare the [γ-33P]ATP solution by diluting it with unlabeled ATP in the kinase reaction buffer to achieve the desired specific activity and final concentration (typically at or near the Km for ATP).

  • Kinase Reaction:

    • In a 96-well plate, add 2 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the [γ-33P]ATP solution to each well.

  • Incubation and Termination:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of the stopping solution to each well.

  • Separation and Detection:

    • Transfer the reaction mixtures to the phosphocellulose filter plate.

    • Wash the filter plate three times with 150 µL of 75 mM phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Dry the filter plate completely.

    • Add 30 µL of scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

The data presented in this guide highlights the multi-targeted nature of this compound, which, like its parent compound, potently inhibits FLT3 and a range of other kinases implicated in cancer cell signaling. When compared to other FLT3 inhibitors such as the more selective Quizartinib and Gilteritinib, and the broader-spectrum Sorafenib, this compound's profile suggests a complex interplay of on-target and off-target activities that may contribute to its overall clinical effect. This comparative analysis, coupled with detailed experimental protocols, provides a valuable resource for researchers working to develop next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Unveiling the Synergistic Potential: O-Desmethyl Midostaurin and Chemotherapy in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the collaborative anti-cancer effects of Midostaurin's active metabolite and conventional chemotherapeutic agents reveals a promising strategy for enhancing treatment efficacy in Acute Myeloid Leukemia (AML). While direct studies on the isolated O-Desmethyl Midostaurin (CGP62221) in combination with chemotherapy are limited, extensive research on its parent drug, Midostaurin, highlights a significant synergistic relationship that is likely attributable, in part, to the activity of its major metabolites, including this compound and CGP52421.

Midostaurin, a multi-targeted kinase inhibitor, has demonstrated considerable success in improving outcomes for AML patients, particularly those with FLT3 mutations, when used in conjunction with standard chemotherapy regimens.[1][2][3][4][5][6] Its active metabolites, this compound (CGP62221) and CGP52421, are present in significant concentrations in the plasma and are known to inhibit critical signaling pathways and induce apoptosis in cancer cells, suggesting their contribution to the overall therapeutic and synergistic effects of Midostaurin.[1][7]

This guide provides a comprehensive comparison of the synergistic effects of Midostaurin with various chemotherapy agents, supported by experimental data. The findings presented herein are attributed to Midostaurin, with the understanding that its active metabolites, such as this compound, play a crucial role in these interactions.

Quantitative Analysis of Synergistic Effects

The combination of Midostaurin with standard chemotherapeutic agents has been shown to produce additive to synergistic effects across a range of AML cell lines. The following table summarizes key quantitative data from in vitro studies.

Cell LineChemotherapy AgentCombination EffectMeasurementReference
OCI-AML3Cytarabine (Ara-C)AntagonisticCombination Index[1]
NOMO-1Cytarabine (Ara-C)Additive to SynergisticCombination Index[1]
NB4-luc+Cytarabine (Ara-C)Additive to SynergisticCombination Index[1]
OCI-AML3DaunorubicinAntagonisticCombination Index[1]
NOMO-1DaunorubicinAdditive to SynergisticCombination Index[1]
NB4-luc+DaunorubicinAdditive to SynergisticCombination Index[1]
Various AML cell lines (wt FLT3)Standard chemotherapySynergisticNot Specified[1][7]

Experimental Protocols

The assessment of synergistic effects between Midostaurin and chemotherapy agents typically involves the following experimental methodologies:

Cell Viability and Proliferation Assays
  • Objective: To determine the inhibitory effect of single agents and combinations on the growth of AML cell lines.

  • Method:

    • AML cells are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of Midostaurin, a chemotherapy agent (e.g., Cytarabine, Daunorubicin), or a combination of both.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assays
  • Objective: To quantify the induction of programmed cell death by single agents and combinations.

  • Method:

    • AML cells are treated as described in the cell viability assay.

    • Following treatment, cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).

    • The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry. An increase in the percentage of apoptotic cells in the combination treatment compared to single agents suggests synergy.

Signaling Pathways and Experimental Workflow

The synergistic effect of Midostaurin and chemotherapy is believed to be mediated through the inhibition of multiple signaling pathways crucial for cancer cell survival and proliferation.

G Midostaurin's Multi-Targeting Mechanism Midostaurin Midostaurin / this compound FLT3 FLT3 Midostaurin->FLT3 inhibits KIT KIT Midostaurin->KIT inhibits SYK SYK Midostaurin->SYK inhibits ERK_pathway ERK Pathway Midostaurin->ERK_pathway inhibits Proviability_signaling Pro-viability Signaling Midostaurin->Proviability_signaling inhibits FLT3->ERK_pathway KIT->Proviability_signaling SYK->Proviability_signaling Proliferation_inhibition Inhibition of Proliferation ERK_pathway->Proliferation_inhibition Apoptosis Apoptosis Proviability_signaling->Apoptosis prevents Chemotherapy Chemotherapy (e.g., Cytarabine) DNA_damage DNA Damage Chemotherapy->DNA_damage DNA_damage->Apoptosis

Caption: Midostaurin and its metabolites inhibit multiple kinases, leading to apoptosis and reduced proliferation, which complements the DNA-damaging effects of chemotherapy.

The workflow for evaluating the synergistic effects of this compound (as part of Midostaurin's activity) with chemotherapy agents is a systematic process.

G Experimental Workflow for Synergy Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_culture AML Cell Culture Treatment Treatment with Midostaurin, Chemotherapy Agent, and Combination Cell_culture->Treatment Viability_assay Cell Viability Assay (e.g., MTT) Treatment->Viability_assay Apoptosis_assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_assay Data_analysis Data Analysis (Combination Index) Viability_assay->Data_analysis Apoptosis_assay->Data_analysis Conclusion Conclusion on Synergistic Effects Data_analysis->Conclusion Animal_model AML Xenograft Model Treatment_in_vivo Treatment with Midostaurin, Chemotherapy Agent, and Combination Animal_model->Treatment_in_vivo Tumor_measurement Tumor Volume Measurement Treatment_in_vivo->Tumor_measurement Survival_analysis Survival Analysis Tumor_measurement->Survival_analysis Survival_analysis->Conclusion

Caption: A typical workflow for assessing the synergistic effects of drug combinations, involving both in vitro and in vivo models.

References

Differential Effects of O-Desmethyl Midostaurin on Wild-Type vs. Mutant FLT3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of O-Desmethyl Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin, on wild-type (WT) FMS-like tyrosine kinase 3 (FLT3) versus its constitutively active mutant forms. Activating mutations in FLT3, including internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. Understanding the differential activity of therapeutic agents and their metabolites is crucial for advancing targeted cancer therapy.

This compound, also known as CGP52421 or 3-Hydroxy Midostaurin, is formed via metabolism of Midostaurin by the hepatic enzyme CYP3A4.[1][2] It is one of two primary active metabolites and demonstrates a distinct pharmacological profile, contributing significantly to the overall therapeutic effect of the parent drug.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory and antiproliferative activities of this compound (CGP52421) against various forms of the FLT3 receptor.

Table 1: Biochemical Kinase Inhibitory Activity of this compound (CGP52421)

Target EnzymeMutation TypeIC50 Value (nM)Potency Comparison
FLT3 Mutant (ITD)200 - 400High
FLT3 Mutant (D835Y, a TKD mutation)200 - 400High
FLT3 Wild-Type (WT)Low Micromolar (>1000 nM)Low

Data sourced from in vitro kinase assays.[2] The data indicates that this compound is significantly more potent against the mutated, constitutively active forms of FLT3 than the wild-type receptor.

Table 2: Cellular Antiproliferative Activity of this compound (CGP52421)

Cell Line ModelFLT3 StatusGI50 Value (nM)Cellular Sensitivity
Ba/F3 FLT3-ITD650Sensitive
Ba/F3 Wild-TypeNot specifiedRelatively Insensitive

Data represents the 50% growth inhibition concentration from cellular proliferation assays using murine Ba/F3 pro-B cells engineered to express specific FLT3 variants.[2] The results demonstrate a clear preferential inhibition of proliferation in cells driven by the FLT3-ITD mutation.

Notably, studies have found the FLT3-inhibitory potency of the metabolite CGP52421 to be equipotent to its parent compound, Midostaurin.[4]

Differential Signaling Pathway Inhibition

FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][5] In wild-type cells, this activation is tightly regulated by the binding of the FLT3 ligand. However, FLT3-ITD and FLT3-TKD mutations cause ligand-independent, constitutive activation of the receptor, leading to uncontrolled signaling and leukemic cell growth.[5][6]

This compound exerts its therapeutic effect by entering the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways. Due to its higher potency against mutant FLT3, it effectively abrogates the oncogenic signaling in FLT3-mutated AML cells while having a substantially lesser impact on the regulated signaling in cells with wild-type FLT3.

FLT3_Signaling cluster_WT Wild-Type FLT3 Signaling cluster_Mutant Mutant FLT3 Signaling & Inhibition FL_WT FLT3 Ligand FLT3_WT Wild-Type FLT3 Receptor FL_WT->FLT3_WT Binds pFLT3_WT p-FLT3 (Activated) FLT3_WT->pFLT3_WT Dimerizes & Phosphorylates Signal_WT Regulated Downstream Signaling (STAT5, AKT, ERK) pFLT3_WT->Signal_WT Prolif_WT Normal Proliferation & Survival Signal_WT->Prolif_WT Metabolite_WT O-Desmethyl Midostaurin Metabolite_WT->pFLT3_WT Weak Inhibition FLT3_Mut Mutant FLT3 (ITD or TKD) pFLT3_Mut Constitutively Active p-FLT3 FLT3_Mut->pFLT3_Mut Ligand-Independent Autophosphorylation Signal_Mut Aberrant Downstream Signaling (p-STAT5, p-AKT, p-ERK) pFLT3_Mut->Signal_Mut Apoptosis Apoptosis Prolif_Mut Leukemic Proliferation & Survival Signal_Mut->Prolif_Mut Metabolite_Mut O-Desmethyl Midostaurin Metabolite_Mut->pFLT3_Mut Strong Inhibition Metabolite_Mut->Apoptosis

Caption: Differential inhibition of FLT3 signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of FLT3 inhibitors are provided below.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol determines the direct inhibitory effect of a compound on purified kinase enzymes.

  • Reagent Preparation : Prepare a serial dilution of this compound in a suitable buffer (e.g., Kinase Buffer containing 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]

  • Kinase Reaction Setup : In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control). Add 2 µL of a solution containing the purified recombinant FLT3 enzyme (either WT or mutant).[7]

  • Initiation : Start the kinase reaction by adding 2 µL of a solution containing the kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1) and ATP at a concentration near the Km of the enzyme.[8]

  • Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the enzymatic reaction to proceed.[9]

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[8][9]

  • Data Acquisition : Measure the luminescence signal using a plate reader.

  • Analysis : Calculate the percent inhibition relative to the vehicle control and plot the values against the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Proliferation/Viability Assay (MTT/MTS Format)

This assay measures the effect of a compound on the metabolic activity of cell lines, which serves as an indicator of cell viability and proliferation.

  • Cell Culture : Culture leukemia cell lines (e.g., MV4-11 for FLT3-ITD or Ba/F3 cells transduced with WT or mutant FLT3) in appropriate media (e.g., RPMI-1640 with 10% FBS) to ensure they are in the logarithmic growth phase.[8][10]

  • Cell Seeding : Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 90-100 µL.[8][11]

  • Compound Treatment : Add 10 µL of serially diluted this compound or vehicle control to the appropriate wells.

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[8]

  • Viability Measurement :

    • For MTT Assay : Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11][12]

    • For MTS Assay : Add 20 µL of a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[12][13]

  • Analysis : Normalize the absorbance data to the vehicle-treated control wells and plot against compound concentration to determine the GI50 (or IC50) value.

Protocol 3: Western Blot for FLT3 and Downstream Signaling Protein Phosphorylation

This technique assesses the phosphorylation status of specific proteins, providing a direct measure of kinase activity within the cell.

  • Cell Treatment and Lysis : Seed cells (e.g., MOLM-13, MV4-11) and treat with various concentrations of this compound for a defined period (e.g., 2-4 hours). Harvest the cells and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[14]

  • SDS-PAGE : Denature 20-40 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-FLT3 (Tyr591), anti-p-STAT5 (Tyr694)) and their total protein counterparts (anti-FLT3, anti-STAT5), as well as a loading control (e.g., anti-β-actin).[14][16][17]

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

  • Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative inhibition of phosphorylation.

Workflow cluster_prep Preparation cluster_assays Parallel Assays cluster_viability A. Viability Assay cluster_western B. Western Blot Culture 1. Cell Culture (e.g., Ba/F3-FLT3-ITD, MV4-11) Treatment 2. Treatment (Serial dilutions of This compound) Culture->Treatment Incubate72h 3a. Incubate 72h Treatment->Incubate72h Incubate4h 3b. Incubate 2-4h Treatment->Incubate4h AddMTS 4a. Add MTS/MTT Reagent & Incubate Incubate72h->AddMTS ReadAbsorbance 5a. Read Absorbance AddMTS->ReadAbsorbance CalcGI50 6a. Calculate GI50 ReadAbsorbance->CalcGI50 Lyse 4b. Cell Lysis & Protein Quant. Incubate4h->Lyse Gel 5b. SDS-PAGE & Membrane Transfer Lyse->Gel Blot 6b. Antibody Probing (p-FLT3, p-STAT5) Gel->Blot Image 7b. Imaging & Densitometry Blot->Image

Caption: General experimental workflow for inhibitor characterization.

References

Unveiling the In Vivo Potential of O-Desmethyl Midostaurin in AML Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of O-Desmethyl Midostaurin (CGP62221), a principal active metabolite of the multi-targeted kinase inhibitor Midostaurin, in Acute Myeloid Leukemia (AML) xenografts. Due to a lack of publicly available in vivo studies conducted directly on this compound, this guide leverages in vivo data from its parent compound, Midostaurin, as a surrogate, supported by in vitro evidence of their comparable potency. The performance is benchmarked against other prominent FLT3 inhibitors, offering a critical perspective for preclinical and clinical research strategies.

Midostaurin, a cornerstone in the treatment of FLT3-mutated AML, undergoes hepatic metabolism via CYP3A4 to produce two major active metabolites: CGP62221 (this compound) and CGP52421.[1] In vitro studies have demonstrated that this compound (CGP62221) exhibits a potency in inhibiting cancer cell proliferation that is comparable to its parent compound, Midostaurin.[1] This guide synthesizes available preclinical data to project the in vivo efficacy of this key metabolite and contextualize its potential within the landscape of targeted AML therapies.

Comparative In Vivo Efficacy of FLT3 Inhibitors in AML Xenografts

The following table summarizes the in vivo efficacy of Midostaurin (as a proxy for this compound) and other leading FLT3 inhibitors in various AML xenograft models. It is important to note that direct head-to-head in vivo comparative studies involving this compound are not available. The data presented is compiled from multiple independent studies, and experimental conditions may vary.

FLT3 Inhibitor AML Cell Line Animal Model Key Efficacy Findings
Midostaurin (Proxy for this compound)SKNO-1-luc+, OCI-AML3-luc+NSG MiceSignificantly lowered leukemia burden and increased median survival.
Gilteritinib MV4-11, MOLM-13Xenograft MiceInduced tumor regression and improved survival. Showed potent antitumor effects in models with FLT3-ITD and FLT3-TKD mutations.[2][3][4]
Quizartinib MV4-11NOD/SCID MiceDemonstrated dose-dependent inhibition of tumor growth.[1] In a patient-derived xenograft model, it significantly reduced human AML blast cells in the bone marrow.[5]
Sorafenib Various human xenograftsNude MiceExhibited antitumor activity by inhibiting tumor growth and angiogenesis.[6][7]
Crenolanib MV4-11, MOLM-13-RESXenograft MiceDelayed tumor infiltration and prolonged survival. Active against models with resistance to other FLT3 inhibitors.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for establishing and evaluating the efficacy of FLT3 inhibitors in AML xenograft models.

AML Xenograft Model Establishment
  • Cell Line Culture: Human AML cell lines, such as MV4-11 (homozygous for FLT3-ITD) or MOLM-13 (heterozygous for FLT3-ITD), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunodeficient mice, typically 6-8 week old female NOD/SCID or NSG (NOD scid gamma) mice, are used to prevent graft rejection.

  • Cell Implantation: A predetermined number of AML cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a sterile solution like PBS or Matrigel and injected into the mice. Common routes of administration include subcutaneous (for solid tumor formation) or intravenous/tail vein (for disseminated leukemia models).

  • Monitoring Tumor Growth: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, disease progression is monitored by assessing clinical signs (e.g., weight loss, hind limb paralysis) and, if using luciferase-expressing cell lines, through bioluminescence imaging.

In Vivo Efficacy Studies
  • Treatment Initiation: Once tumors reach a palpable size (for subcutaneous models) or evidence of engraftment is observed (for disseminated models), mice are randomized into treatment and control groups.

  • Drug Administration: The FLT3 inhibitor or vehicle control is administered to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection), dose, and frequency are based on prior pharmacokinetic and tolerability studies. For example, Gilteritinib has been administered orally at 30 mg/kg, once daily.[10]

  • Efficacy Endpoints: The primary endpoints for efficacy often include tumor growth inhibition, reduction in tumor volume, or prolongation of survival. For disseminated leukemia models, the percentage of human leukemic cells (hCD45+) in the bone marrow, spleen, and peripheral blood is a key endpoint, often measured by flow cytometry.

  • Toxicity Assessment: Animal well-being is monitored throughout the study, with regular measurements of body weight and observation for any signs of toxicity.

Visualizing Key Processes and Pathways

To better illustrate the scientific concepts discussed, the following diagrams are provided.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

FLT3 signaling pathway activation in AML.

Experimental_Workflow AML Xenograft Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Culture AML Cell Lines B Prepare Cell Suspension A->B C Implant Cells into Immunodeficient Mice B->C D Monitor Tumor Growth/ Leukemia Engraftment C->D E Randomize Mice into Treatment & Control Groups D->E F Administer FLT3 Inhibitor or Vehicle E->F G Measure Tumor Volume/ Bioluminescence F->G H Assess Survival F->H I Analyze Biomarkers (e.g., pFLT3) F->I

Workflow for in vivo AML xenograft studies.

References

A Comparative Guide to the Bioanalytical Quantification of O-Desmethyl Midostaurin: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of O-Desmethyl Midostaurin (CGP62221), the primary active metabolite of the multi-targeted kinase inhibitor, Midostaurin. The accurate measurement of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines the validation of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with a prospective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction to Midostaurin and its Active Metabolite

Midostaurin is a cornerstone in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, thereby disrupting signaling pathways that drive cancer cell proliferation and survival. Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: CGP52421 and this compound (CGP62221). Notably, this compound exhibits comparable potency to the parent drug in inhibiting cancer cell growth, underscoring the importance of its accurate quantification in biological matrices.

Signaling Pathway of Midostaurin and its Metabolites

Midostaurin_Pathway Midostaurin Midostaurin Metabolites Active Metabolites (this compound) Midostaurin->Metabolites CYP3A4 Metabolism FLT3 FLT3 Midostaurin->FLT3 Inhibition KIT KIT Midostaurin->KIT Inhibition Other_Kinases Other Kinases (e.g., VEGFR2, PDGFR) Midostaurin->Other_Kinases Inhibition Metabolites->FLT3 Inhibition Metabolites->KIT Inhibition Downstream Downstream Signaling (e.g., STAT5, MAPK, PI3K/AKT) FLT3->Downstream KIT->Downstream Other_Kinases->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Midostaurin and its active metabolites inhibit key signaling pathways.

Comparison of Analytical Methodologies

This section details the performance of a validated LC-MS/MS method for the simultaneous quantification of Midostaurin and this compound and discusses the prospective application of an HPLC-UV method for the same purpose.

Table 1: Quantitative Comparison of LC-MS/MS and Prospective HPLC-UV Methods
Validation ParameterLC-MS/MS Method (Validated)HPLC-UV Method (Prospective)
Linearity Range 1 - 500 ng/mLExpected to be in the µg/mL range
Lower Limit of Quantification (LLOQ) 1 ng/mLExpected to be significantly higher than LC-MS/MS
Accuracy (% Bias) Within ± 15%Would require validation to be within ± 15%
Precision (% CV) < 15%Would require validation to be < 15%
Selectivity High (based on mass-to-charge ratio)Lower (potential for interference from matrix components)
Sample Volume ~50 µL of plasmaTypically requires larger volumes (e.g., >100 µL)

Experimental Protocols

Validated LC-MS/MS Method

A sensitive and specific LC-MS/MS method for the simultaneous quantification of Midostaurin and its major metabolites, including this compound, in human plasma has been developed and validated.

Sample Preparation:

  • To 50 µL of human plasma, add an internal standard solution (deuterated Midostaurin).

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the samples.

  • Inject the supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both this compound and the internal standard.

Prospective HPLC-UV Method

Challenges and Considerations:

  • Sensitivity: Achieving a sufficiently low limit of quantification for therapeutic drug monitoring in plasma would be a significant challenge due to the lower sensitivity of UV detection compared to mass spectrometry.

  • Selectivity: The complex nature of plasma can lead to interfering peaks that co-elute with this compound, compromising the accuracy of the results. Extensive method development and validation would be required to ensure selectivity.

  • Metabolite Separation: The chromatographic method must be capable of resolving this compound from the parent drug, other metabolites, and endogenous plasma components.

Proposed Protocol Outline:

  • Sample Preparation: A more rigorous sample clean-up technique than simple protein precipitation, such as liquid-liquid extraction or solid-phase extraction, would likely be necessary to reduce matrix interference.

  • Chromatographic Conditions:

    • Column: A high-resolution C18 or phenyl-hexyl column.

    • Mobile Phase: An optimized gradient of acetonitrile or methanol and a buffered aqueous phase.

    • Detection: UV detection at a wavelength that maximizes the response for this compound while minimizing interference.

  • Validation: The method would need to be fully validated according to regulatory guidelines, with a particular focus on demonstrating selectivity and achieving the required sensitivity.

Workflow Diagrams

LC-MS/MS Bioanalytical Method Validation Workflow

Bioanalytical_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Injection Inject Supernatant Centrifugation->Supernatant_Injection Chromatography Chromatographic Separation Supernatant_Injection->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ Lower Limit of Quantification Selectivity Selectivity Stability Stability

A Comparative Guide to the Off-Target Profiles of O-Desmethyl Midostaurin and Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target profiles of the multi-kinase inhibitor Midostaurin and its major active metabolite, O-Desmethyl Midostaurin (also known as CGP62221). Understanding the nuanced differences in the kinase inhibition spectrum of a parent drug and its metabolites is critical for interpreting preclinical and clinical data, predicting potential efficacy and toxicity, and guiding further drug development efforts. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes critical signaling pathways and workflows.

Executive Summary

Midostaurin is a broad-spectrum kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1] In vivo, Midostaurin is metabolized by CYP3A4 into two primary active metabolites: this compound (CGP62221) and CGP52421.[2][3] Notably, these metabolites can achieve higher steady-state plasma concentrations than the parent drug, making their biological activity highly relevant to the overall clinical profile of Midostaurin.[1]

This guide focuses on the comparison between Midostaurin and its O-Desmethyl metabolite, CGP62221. The available data indicates that this compound exhibits a kinase inhibition profile that is broadly similar to that of Midostaurin, with comparable potency against key on-target kinases like FLT3 and KIT, as well as several off-target kinases.[1][4] However, subtle differences in their inhibitory activities against specific kinases may contribute to the overall therapeutic window and side-effect profile of Midostaurin.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the available quantitative and qualitative data on the inhibitory activities of Midostaurin and this compound against various on-target and off-target kinases.

Table 1: Comparative Inhibitory Activity on Key On-Target Kinases

Kinase TargetMidostaurin (IC50)This compound (CGP62221) (IC50)Comments
FLT3 (mutant)Potent inhibitorPotent inhibitorBoth compounds effectively inhibit mutated FLT3, a key driver in AML.[1][5]
KIT (mutant)Potent inhibitorPotent inhibitorBoth compounds show strong activity against mutant KIT, relevant for SM.[1][5]
PKCα20-30 nMComparable to MidostaurinThis compound retains potent inhibitory activity against Protein Kinase C alpha.[2][6]

Table 2: Comparative Profile Against Key Off-Target Kinases

Kinase TargetMidostaurinThis compound (CGP62221)Comments
SYKPotent inhibitor (IC50 = 95 nM)Potent inhibitorBoth compounds inhibit Spleen Tyrosine Kinase, which is implicated in AML pathogenesis and resistance to FLT3 inhibitors.[1][6]
FESPotent inhibitorPotent inhibitorBoth compounds inhibit FES, a downstream regulator of KIT.[3][7]
VEGFR2Potent inhibitorPotent inhibitorInhibition of VEGFR2 may contribute to anti-angiogenic effects.[1][4]
PDGFRα/βPotent inhibitorPotent inhibitorBoth compounds show activity against Platelet-Derived Growth Factor Receptors.[4]
LYNPotent inhibitorPotent inhibitorBoth compounds inhibit the Src family kinase LYN.[1][5]
PDPK1Potent inhibitorPotent inhibitorBoth compounds inhibit 3-phosphoinositide-dependent protein kinase 1.[1][5]
RETPotent inhibitorPotent inhibitorBoth compounds show activity against the RET proto-oncogene.[1][5]
TRKAPotent inhibitorPotent inhibitorBoth compounds inhibit Tropomyosin receptor kinase A.[1][5]
IGF1RPotent inhibitorPotent inhibitorBoth compounds inhibit Insulin-like growth factor 1 receptor.[1][5]

Experimental Protocols

Detailed methodologies for key experiments used to assess and compare the off-target profiles of kinase inhibitors are provided below.

Radiometric Kinase Assay

This biochemical assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with appropriate cofactors (e.g., MgCl2, MnCl2).

  • Inhibitor Addition: Add varying concentrations of the test compounds (Midostaurin or this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid or EDTA).

  • Separation of Substrate: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or beads, followed by washing to remove unincorporated ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation by measuring the metabolic activity of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., Ba/F3 cells expressing a target kinase or a cancer cell line like MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.

  • Compound Treatment: Treat the cells with a range of concentrations of Midostaurin or this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blotting for Kinase Phosphorylation

This technique is used to detect the phosphorylation status of a specific kinase or its downstream substrates, providing a measure of the compound's inhibitory effect within a cellular context.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a defined period. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading.[10]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3 or anti-phospho-SYK). As a loading control, a separate blot can be probed with an antibody against the total form of the kinase or a housekeeping protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.

Mandatory Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 SYK SYK FLT3->SYK RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation SYK->FLT3 Activate MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibit Midostaurin->SYK Inhibit

Caption: Key signaling pathways modulated by Midostaurin and this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Radiometric Kinase Assay (Purified Kinase + Substrate) IC50_Biochem Determine IC50 (Direct Inhibition) KinaseAssay->IC50_Biochem CellCulture Cell Culture (e.g., MV4-11, Ba/F3) ProlifAssay Proliferation Assay (MTT) (Cell Viability) CellCulture->ProlifAssay WesternBlot Western Blot (Phospho-Kinase Levels) CellCulture->WesternBlot IC50_Cell Determine GI50/IC50 (Cellular Potency) ProlifAssay->IC50_Cell PhosphoInhibition Assess Target Engagement (Pathway Inhibition) WesternBlot->PhosphoInhibition Compounds Midostaurin & This compound Compounds->KinaseAssay Compounds->CellCulture

Caption: General experimental workflow for comparing kinase inhibitor profiles.

References

Comparative Cytotoxicity of Midostaurin and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of the multi-kinase inhibitor midostaurin and its two major human metabolites, CGP62221 and CGP52421. The information presented is intended for researchers, scientists, and drug development professionals investigating the anti-neoplastic properties of this compound.

Executive Summary

Midostaurin, a potent inhibitor of multiple kinases including FLT3 and KIT, is an approved therapeutic for specific hematological malignancies. Following administration, midostaurin is metabolized into active compounds, primarily CGP62221 and CGP52421. This guide summarizes the available data on the comparative cytotoxicity of the parent drug and these metabolites, presents a detailed experimental protocol for assessing their anti-proliferative effects, and illustrates the relevant signaling and metabolic pathways.

Quantitative Cytotoxicity Data

The anti-proliferative effects of midostaurin and its metabolites have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for midostaurin and CGP62221 in the human mast cell leukemia cell lines HMC-1.1 (expressing the KIT V560G mutation) and HMC-1.2 (expressing both KIT V560G and D816V mutations). Notably, the metabolite CGP52421 did not demonstrate comparable anti-proliferative activity in these cell lines.

CompoundCell LineIC50 (nM)
Midostaurin HMC-1.150-250
HMC-1.250-250
CGP62221 HMC-1.150-250
HMC-1.250-250
CGP52421 HMC-1.1No comparable anti-proliferative effects observed
HMC-1.2No comparable anti-proliferative effects observed

Experimental Protocols

The following is a detailed protocol for a [3H]-thymidine incorporation assay, a standard method to assess cell proliferation, adapted for the evaluation of midostaurin and its metabolites in HMC-1 cell lines.

Objective: To determine the dose-dependent effect of midostaurin, CGP62221, and CGP52421 on the proliferation of HMC-1.1 and HMC-1.2 cells.

Materials:

  • HMC-1.1 and HMC-1.2 cell lines

  • Complete cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS)

  • Midostaurin, CGP62221, and CGP52421 stock solutions (dissolved in DMSO)

  • [3H]-thymidine

  • 96-well cell culture plates

  • Scintillation counter

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for cell harvesting, if necessary)

  • Cell counter (e.g., hemocytometer)

Procedure:

  • Cell Seeding:

    • Culture HMC-1.1 and HMC-1.2 cells in complete medium to a sufficient density.

    • Harvest and count the cells, ensuring high viability (>95%).

    • Seed the cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of midostaurin, CGP62221, and CGP52421 in complete medium from the stock solutions. A typical concentration range to test would be 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • [3H]-Thymidine Labeling:

    • After the 48-hour incubation with the compounds, add 1 µCi of [3H]-thymidine to each well.

    • Incubate the plates for an additional 16-24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with PBS to remove unincorporated [3H]-thymidine.

    • Allow the filters to dry completely.

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each treatment condition.

    • Normalize the data to the untreated control to determine the percentage of proliferation.

    • Plot the percentage of proliferation against the log of the compound concentration to generate dose-response curves.

    • Calculate the IC50 value for each compound from the dose-response curve.

Visualizations

Midostaurin Metabolism

Midostaurin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] This process leads to the formation of two major active metabolites: CGP62221 (O-demethylation product) and CGP52421 (a hydroxylated derivative).[1][2]

Midostaurin_Metabolism Midostaurin Midostaurin CYP3A4 CYP3A4 Midostaurin->CYP3A4 CGP62221 CGP62221 (Active Metabolite) CGP52421 CGP52421 (Active Metabolite) CYP3A4->CGP62221 O-demethylation CYP3A4->CGP52421 Hydroxylation Midostaurin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK FLT3 / KIT (Receptor Tyrosine Kinase) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Midostaurin Midostaurin & CGP62221 Midostaurin->RTK Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of O-Desmethyl Midostaurin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of O-Desmethyl Midostaurin, a metabolite of the multi-targeted kinase inhibitor, Midostaurin. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical NameN-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide[1]
CAS Number740816-86-8[1][2]
Molecular FormulaC34H28N4O4[1][2]
Molecular Weight556.6 g/mol [1][2]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

Handling Precautions:

  • Always handle this compound in a well-ventilated area to avoid inhalation of dust.[2]

  • Wear appropriate personal protective equipment, including surgical gloves, tightly fitting safety goggles with side-shields, and impervious clothing.[1][2]

  • Avoid the formation of dust during handling.[1]

  • Wash hands thoroughly after handling the compound.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that complies with all federal, state, and local regulations. The following protocol outlines the recommended steps for its safe disposal.

Step 1: Initial Assessment and Containment

  • Assess the quantity and form (solid or in solution) of the this compound waste.

  • Ensure the waste is securely contained in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.

Step 2: Disposal Method Selection

  • The recommended method for the disposal of this compound is incineration.[2] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and safe destruction.[2]

  • Do not discharge the compound into drains, water courses, or onto the ground.[2]

Step 3: Engaging a Licensed Disposal Company

  • Excess, expired, or waste this compound should be offered to a licensed hazardous material disposal company.[2]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.

Step 4: Managing Spills and Contaminated Materials

  • In the event of a spill, wear a self-contained breathing apparatus and avoid dust formation.[1]

  • For small spills, wash the area with plenty of water and ensure adequate ventilation.[1]

  • Any materials used to clean up the spill (e.g., absorbent pads, contaminated PPE) should be collected and disposed of as hazardous waste following the same procedures as the chemical itself.

Step 5: Documentation

  • Maintain detailed records of the disposal process, including the date, quantity of waste, disposal method, and the name of the licensed disposal company used. This documentation is crucial for regulatory compliance and laboratory safety audits.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste (Quantity, Form) start->assess contain Securely Contain and Label Waste assess->contain spill Accidental Spill? contain->spill spill_protocol Follow Spill Protocol: - Wear appropriate PPE - Contain and clean up spill - Collect contaminated materials spill->spill_protocol Yes disposal_method Select Disposal Method spill->disposal_method No spill_protocol->contain incineration High-Temperature Incineration (with afterburner and scrubber) disposal_method->incineration Chemical Waste licensed_company Contact Licensed Hazardous Waste Disposal Company incineration->licensed_company documentation Document Disposal Process licensed_company->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides essential safety and logistical information for laboratory professionals working with O-Desmethyl Midostaurin. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. This compound is a metabolite of Midostaurin, a potent cytotoxic agent, and should be handled with the utmost care, treating it as a hazardous compound.

Core Safety and Handling Protocols

Personnel handling this compound must be trained in the safe handling of potent or cytotoxic compounds. All work should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize exposure risk.

Personal Protective Equipment (PPE): The following table outlines the minimum PPE requirements for various activities involving this compound. It is imperative to use the correct PPE to prevent skin contact, inhalation, and ingestion.

Activity Gloves Gown/Lab Coat Eye Protection Respiratory Protection
Unpacking & Storage Double-gloving with chemotherapy-rated glovesDisposable gownSafety glasses with side shieldsNot typically required if no risk of aerosolization
Weighing & Aliquoting Double-gloving with chemotherapy-rated glovesDisposable, fluid-resistant gownSafety goggles or face shieldN95 or higher respirator if not in a contained space
In-Vitro/In-Vivo Dosing Double-gloving with chemotherapy-rated glovesDisposable, fluid-resistant gownSafety goggles or face shieldRecommended, especially if aerosolization is possible
Waste Disposal Double-gloving with chemotherapy-rated glovesDisposable gownSafety glasses with side shieldsNot typically required
Spill Cleanup Double-gloving with heavy-duty, chemical-resistant glovesDisposable, fluid-resistant gownFace shield and safety gogglesN95 or higher respirator

Operational and Disposal Plans

A clear, step-by-step plan for both routine handling and emergency situations is crucial.

Standard Operating Procedure for Handling:

  • Preparation: Before handling, ensure the designated containment area (e.g., BSC, fume hood) is clean and prepared with all necessary supplies, including absorbent pads.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound: Conduct all manipulations of this compound within the containment area to prevent contamination of the surrounding lab space.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically by removing gloves last and washing hands thoroughly immediately after.

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating agent.

Spill Management:

In the event of a spill, the area should be immediately secured to prevent further contamination.[1] A spill kit containing appropriate PPE, absorbent materials, and disposal bags should be readily available.[1]

  • Alert others in the vicinity and restrict access to the spill area.

  • Don the appropriate PPE from the spill kit, including a respirator.

  • Contain the spill using absorbent pads.

  • Clean the area with a deactivating solution, working from the outer edge of the spill inwards.

  • Dispose of all contaminated materials as cytotoxic waste.

Disposal Plan:

All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty vials, must be disposed of as hazardous or cytotoxic waste in accordance with local, state, and federal regulations.[2] Waste should be segregated into clearly labeled, sealed containers.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Emergency Spill prep_area Prepare Designated Area (e.g., BSC, Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Conduct Experiment with This compound don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate spill Spill Occurs handle_compound->spill dispose_waste Segregate & Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands secure_area Secure Area spill->secure_area don_spill_ppe Don Spill Kit PPE secure_area->don_spill_ppe contain_spill Contain Spill don_spill_ppe->contain_spill clean_spill Clean & Decontaminate contain_spill->clean_spill dispose_spill_waste Dispose of Contaminated Materials as Cytotoxic Waste clean_spill->dispose_spill_waste

Caption: Workflow for Safe Handling of this compound.

References

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